Ammonium lactate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Unknown. |
|---|---|
CAS No. |
515-98-0 |
Molecular Formula |
C3H9NO3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
azane;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |
InChI Key |
RZOBLYBZQXQGFY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.[NH4+] |
Canonical SMILES |
CC(C(=O)O)O.N |
density |
1.2 at 59 °F (USCG, 1999) - Denser than water; will sink |
Other CAS No. |
515-98-0 |
physical_description |
Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999) Liquid White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] |
Pictograms |
Irritant |
Synonyms |
2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Laboratory Synthesis of Solid Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of high-purity, solid ammonium (B1175870) lactate (B86563) for laboratory and pharmaceutical development applications.
Chemical Principles and Reaction
The synthesis of ammonium lactate is fundamentally an acid-base neutralization reaction. Lactic acid (a carboxylic acid) reacts with ammonia (B1221849) (a weak base), typically introduced as an aqueous solution (ammonium hydroxide), to form the ammonium salt of lactic acid and water.
The reaction proceeds as follows:
C₃H₆O₃ (Lactic Acid) + NH₃ (Ammonia) → C₃H₉NO₃ (this compound)
This process is exothermic. Controlling the reaction parameters, particularly pH and temperature, is crucial for driving the reaction to completion and minimizing the formation of impurities like lactamides or lactide. The stereochemistry of the lactic acid (L-, D-, or DL-racemic mixture) is retained in the final this compound product[1].
Detailed Experimental Protocol
This protocol is synthesized from established laboratory methods for producing high-purity, solid DL-ammonium lactate[2][3]. It involves three primary stages: aqueous solution synthesis, concentration, and solid precipitation.
Materials and Reagents
-
Lactic Acid solution (e.g., 85-90% aqueous solution)
-
Ammonium Hydroxide (B78521) solution ("Ammonia water," e.g., 28-30% NH₃)
-
Acetonitrile (B52724) (ACS grade or higher)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Acetone (B3395972) (ACS grade or higher)
-
Deionized Water
-
Reaction vessel with overhead stirrer and temperature control (e.g., jacketed reactor)
-
pH meter and probe
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Stage 1: Synthesis of this compound Solution
-
Charge the reaction vessel with the lactic acid solution at room temperature.
-
Begin stirring and slowly add ammonium hydroxide solution to the lactic acid. The reaction is exothermic; maintain the temperature below 40°C during this initial addition.
-
Continuously monitor the pH. Titrate with ammonium hydroxide until the system pH is stable within the range of 8.0 - 9.0 [2][3].
-
Once the pH is stabilized, heat the reaction mixture to 60°C [2].
-
Maintain the reaction at 60°C with continuous stirring for 3 to 5 hours . During this time, monitor the pH and add drops of ammonium hydroxide as needed to keep it within the 8.0 - 9.0 range[2][3].
-
After the reaction period, cool the mixture to room temperature to yield the crude aqueous this compound solution.
Stage 2: Preparation of Concentrated this compound
-
Transfer the aqueous this compound solution to a suitable vessel.
-
Add acetonitrile to the solution. The recommended volume ratio of acetonitrile to the lactate solution is 1:3 (v/v) [2].
-
Stir the mixture at room temperature for 1-2 hours .
-
Stop stirring and allow the mixture to settle for 2-3 hours . A dense, viscous liquid (the this compound concentrate) will separate and collect at the bottom[2].
-
Carefully decant or siphon off the upper acetonitrile/water layer. Collect the bottom viscous liquid.
-
Concentrate the collected liquid using a rotary evaporator at a bath temperature of 50-60°C under reduced pressure. Continue concentration until the water content is below 10%[2].
Stage 3: Precipitation and Isolation of Solid this compound
-
Dissolve the resulting concentrate from Stage 2 in anhydrous ethanol. A weight-to-volume ratio of 2:1 (m/V) of ethanol to concentrate is recommended (e.g., 2 mL of ethanol for every 1 gram of concentrate)[3]. Stir at room temperature until fully dissolved.
-
To the ethanol solution, add an anti-solvent, such as acetonitrile or acetone, to induce precipitation. The volume ratio of anti-solvent to the ethanol solution should be between 2:1 and 5:1 (v/v) [2].
-
Stir the resulting slurry at a controlled temperature of 10-20°C to facilitate complete precipitation[2].
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold acetone or acetonitrile to remove residual impurities.
-
Dry the solid product under vacuum at a temperature not exceeding 50°C to yield the final, high-purity solid this compound. The expected purity from this method is >99%[3].
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis and purification process.
| Table 1: Reaction and Synthesis Parameters | |
| Parameter | Value / Range |
| Initial pH Adjustment | 8.0 - 9.0[2][3] |
| Reaction Temperature | 60 - 80°C (60°C preferred)[2][3] |
| Reaction Time | 3 - 5 hours[2][3] |
| Final Purity (Expected) | > 99%[3] |
| Table 2: Purification and Isolation Parameters | |
| Parameter | Value / Range |
| Acetonitrile:Lactate Solution Ratio (v/v) | 1:1 to 1:5 (1:3 preferred)[2] |
| Concentration Temperature | 50 - 60°C[2] |
| Target Water Content (Concentrate) | < 10%[2] |
| Ethanol:Concentrate Ratio (m/V) | 1:1 to 3:1 (2:1 preferred)[3] |
| Anti-solvent:Ethanol Solution Ratio (v/v) | 2:1 to 5:1[2] |
| Precipitation Temperature | 10 - 20°C[2] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reactants to the final purified solid product.
Analytical Characterization
To confirm the purity and identity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric or formic acid) can effectively separate this compound from potential impurities[4]. Purity should exceed 99%[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the lactate anion. A patent for this synthesis method reports characteristic peaks in DMSO-d₆ at δ 1.096-1.113 (d, 3H, CH₃), 3.607-3.657 (m, 1H, CH), and 6.101-6.729 (m, 5H, NH₄⁺, OH)[3].
-
Melting Point: The melting point for the solid form is approximately 75–80°C[5].
-
pH Measurement: A 50% aqueous solution of the final product should have a pH in the range of 6.0–7.0[5].
Safety Precautions
This protocol involves hazardous materials. Adherence to standard laboratory safety procedures is mandatory.
-
Ammonium Hydroxide: This reagent is corrosive and volatile. It can cause severe skin burns and eye damage[6][7]. The vapor is a respiratory irritant. Always handle concentrated ammonium hydroxide in a certified chemical fume hood. [8]
-
Lactic Acid: Concentrated lactic acid is corrosive and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable)[7].
-
Ventilation: Ensure all steps, especially the initial neutralization and solvent handling, are performed in a well-ventilated area or fume hood[9].
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible[9]. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. For skin contact, remove contaminated clothing and wash the affected area thoroughly with water[6][8].
References
- 1. Solved Suppose that (R)-lactic acid reacts with ammonia | Chegg.com [chegg.com]
- 2. Page loading... [guidechem.com]
- 3. CN104860812A - Preparation method of this compound solids - Google Patents [patents.google.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
An In-Depth Technical Guide to the Physicochemical Properties of Aqueous Ammonium Lactate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous ammonium (B1175870) lactate (B86563) solutions. Ammonium lactate, the ammonium salt of lactic acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its solution properties is critical for formulation development, process optimization, and ensuring product stability and efficacy. This document collates available quantitative data on density and pH, discusses expected trends for viscosity, conductivity, and thermal properties, and provides detailed experimental protocols for their measurement. Furthermore, it visualizes key related biological and manufacturing processes, including its mechanism of action in skin hydration and its role as a precursor in biodegradable polymer synthesis.
Introduction
This compound [(CH₃CH(OH)COONH₄)] is an organic salt that is highly soluble in water.[1] It is known for its moisturizing and keratolytic properties, making it a key ingredient in dermatological formulations for treating dry skin conditions.[2] Beyond its pharmaceutical applications, it serves as a pH buffer and a precursor in the synthesis of biodegradable polymers like polylactic acid (PLA). The performance of this compound in these applications is intrinsically linked to the physicochemical characteristics of its aqueous solutions. This guide aims to provide a detailed reference on these properties for professionals in research and development.
Physicochemical Properties
Density
The density of an aqueous solution is a fundamental property that varies with the concentration of the solute and the temperature. For a 20 wt. % aqueous solution of this compound at 25 °C, the density is reported to be approximately 1.054 g/mL.[3][4][5] The density of solid this compound is approximately 1.2 g/cm³ at 15 °C.[6][7][8]
| Concentration (wt. %) | Temperature (°C) | Density (g/mL) |
| 20 | 25 | 1.054[3][4][5] |
| Solid | 15 | ~1.2[6][7][8] |
| Table 1: Density of this compound |
It is expected that the density of aqueous this compound solutions will increase with increasing concentration and decrease with increasing temperature, a typical behavior for most aqueous salt solutions.
pH
This compound is the salt of a weak acid (lactic acid) and a weak base (ammonia). Consequently, the pH of its aqueous solutions is near neutral but can vary with concentration.
| Concentration (mM) | pH |
| 1 | 6.58[9] |
| 10 | 6.56[9] |
| 100 | 6.55[9] |
| 1000 | 6.5[9] |
| Table 2: pH of Aqueous this compound Solutions |
An aqueous solution containing 58.1% this compound and 6.7% lactic acid has been reported to have a pH of 5.43.[10]
Viscosity
Electrical Conductivity
As a salt, this compound is an electrolyte and its aqueous solutions conduct electricity. The conductivity is dependent on the concentration of ions and their mobility. While specific data for this compound is scarce, data for other ammonium salts like ammonium chloride and ammonium sulfate (B86663) show that conductivity generally increases with concentration up to a certain point, after which it may decrease due to increased ionic interactions that hinder mobility.[12] Temperature also plays a significant role, with conductivity typically increasing with temperature.
Thermal Properties
Data on the thermal properties, such as heat capacity and thermal conductivity, of aqueous this compound solutions are not widely reported. For related compounds like ammonium acetate (B1210297), the heat of solution is endothermic.[13] The thermal decomposition of ammonium carboxylates, such as ammonium acetate and ammonium benzoate, occurs at elevated temperatures.[14]
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Density Measurement
Principle: The density of a liquid can be determined by measuring the mass of a known volume of the liquid. A pycnometer, hydrometer, or a digital density meter can be used for precise measurements.
Protocol using a Pycnometer:
-
Clean and thoroughly dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with the aqueous this compound solution, ensuring no air bubbles are present.
-
Equilibrate the filled pycnometer to the desired temperature in a water bath.
-
Carefully remove any excess solution from the capillary opening.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the solution (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
pH Measurement
Principle: The pH of a solution is a measure of its acidity or alkalinity and is determined by the concentration of hydrogen ions. A calibrated pH meter with a glass electrode is the standard instrument for this measurement.
Protocol using a pH Meter:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the temperature of the measurement.
-
Rinse the electrode with deionized water and gently blot it dry.
-
Immerse the electrode in the aqueous this compound solution.
-
Allow the reading to stabilize.
-
Record the pH value and the temperature of the solution.
Viscosity Measurement
Principle: Viscosity is a measure of a fluid's resistance to flow. Rotational viscometers or capillary viscometers are commonly used for this measurement.
Protocol using a Rotational Viscometer:
-
Calibrate the viscometer with a standard fluid of known viscosity.
-
Place the aqueous this compound solution in the sample container.
-
Equilibrate the sample to the desired temperature.
-
Select an appropriate spindle and rotational speed.
-
Immerse the spindle in the solution to the marked level.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading from the instrument.
Electrical Conductivity Measurement
Principle: The electrical conductivity of a solution is its ability to conduct an electric current, which is dependent on the concentration and mobility of ions. A conductivity meter with a conductivity cell is used for this measurement.
Protocol using a Conductivity Meter:
-
Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.
-
Rinse the conductivity cell with deionized water and then with the sample solution.
-
Immerse the cell in the aqueous this compound solution, ensuring the electrodes are fully covered and there are no air bubbles.
-
Allow the reading to stabilize.
-
Record the conductivity and the temperature of the solution.
Visualization of Related Pathways and Processes
To provide a broader context for the application of this compound, this section includes diagrams of a key biological pathway influenced by lactate and a representative industrial manufacturing process.
Signaling Pathway: Lactate's Role in Skin Hydration and Barrier Function
Lactic acid and its salts, like this compound, are known to enhance skin hydration and barrier function. One of the proposed mechanisms involves the stimulation of ceramide synthesis in keratinocytes. Ceramides are essential lipid components of the stratum corneum that play a crucial role in maintaining the skin's barrier and retaining moisture.[3][9][15][16]
References
- 1. ulipolymer.com [ulipolymer.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Lactic Acid Skin Barrier Repair & Skincare Benefits [andymillward-facialist.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. US20060041165A1 - Continuous ethyl lactate preparation method - Google Patents [patents.google.com]
- 6. Lactic acidosis stimulates ganglioside and ceramide generation without sphingomyelin hydrolysis in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Dialysis Continuous Process for Ammonium-Lactate Fermentation of Whey: Experimental Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RU2535680C2 - Method of processing this compound into lactic acid and esters thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. libjournals.unca.edu [libjournals.unca.edu]
- 15. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. us.typology.com [us.typology.com]
Spectroscopic Analysis and Characterization of Ammonium Lactate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a widely utilized compound in the pharmaceutical and cosmetic industries, primarily for its keratolytic and humectant properties in dermatological formulations. A thorough understanding of its chemical structure and purity is paramount for ensuring product quality, safety, and efficacy. Spectroscopic techniques are indispensable tools for the comprehensive characterization of ammonium lactate. This guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS).
Molecular Structure and Properties
This compound is an ionic compound formed from the neutralization of lactic acid with ammonium hydroxide. The lactate anion possesses a chiral center, leading to two enantiomeric forms: D- and L-lactate. Commercial this compound is typically a racemic mixture.
| Property | Value |
| Molecular Formula | C₃H₉NO₃ |
| Molecular Weight | 107.11 g/mol [1] |
| IUPAC Name | Azanium 2-hydroxypropanoate[1] |
| CAS Number | 515-98-0 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in D₂O is expected to show signals corresponding to the protons of the lactate anion. The protons of the ammonium cation (NH₄⁺) are often broad and may exchange with residual water, making them difficult to observe as a sharp signal.
Table 1: Predicted ¹H NMR Spectral Data for Lactate Anion in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned | Coupling Constant (J) Hz |
| ~4.1 | Quartet (q) | 1H, CH | ~6.9 |
| ~1.3 | Doublet (d) | 3H, CH₃ | ~6.9 |
Note: Chemical shifts are relative to a standard reference (e.g., TMS or DSS) and can be influenced by solvent, concentration, and pH.
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the lactate anion.
Table 2: Predicted ¹³C NMR Spectral Data for Lactate Anion in D₂O
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~183 | C=O (Carboxylate) |
| ~69 | CH-OH |
| ~21 | CH₃ |
Note: Chemical shifts are relative to a standard reference and can be influenced by the experimental conditions.
1.3. Experimental Protocol for NMR Analysis
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a clean NMR tube. Ensure the sample is fully dissolved. For viscous samples, gentle warming or vortexing may aid dissolution.[2][3][4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) if a strong residual H₂O signal is present.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID) data. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Table 3: Typical FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl |
| 3200-3000 (broad) | N-H stretch | Ammonium |
| 2980-2900 | C-H stretch | Alkyl (CH₃, CH) |
| ~1630 (broad) | N-H bend | Ammonium |
| 1600-1550 | C=O asymmetric stretch | Carboxylate |
| 1450-1350 | C-H bend | Alkyl (CH₃, CH) |
| ~1400 | C=O symmetric stretch | Carboxylate |
| 1130-1040 | C-O stretch | Secondary alcohol |
2.1. Experimental Protocol for FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or semi-solid samples like this compound formulations.
-
Instrument Setup: Ensure the FTIR spectrometer is calibrated and the ATR crystal (e.g., diamond) is clean.[5]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[5]
-
Sample Application: Place a small drop of the this compound solution or cream directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[5]
-
-
Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly useful for aqueous solutions as water is a weak Raman scatterer.[7]
Table 4: Expected Raman Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Vibration | Functional Group |
| ~2940 | C-H stretch | CH₃ |
| ~1450 | C-H bend | CH₃ |
| ~1420 | C=O symmetric stretch | Carboxylate |
| ~1045 | C-C stretch | |
| ~860 | C-COO⁻ stretch |
3.1. Experimental Protocol for Raman Spectroscopy
-
Sample Preparation: Place the liquid this compound sample in a suitable container, such as a glass vial or quartz cuvette. For aqueous solutions, no special preparation is needed.[8][9]
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Laser Power: Adjust the laser power to obtain a good signal without causing sample degradation or fluorescence.
-
Exposure Time and Accumulations: Use an appropriate exposure time and number of accumulations to achieve a good signal-to-noise ratio.
-
Spectral Range: Collect the spectrum over a range that includes the characteristic Raman bands of this compound.
-
-
Data Processing: Perform baseline correction and cosmic ray removal if necessary. Identify and assign the characteristic Raman peaks.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
In positive ion mode ESI-MS, this compound is expected to be detected as the ammonium adduct of lactic acid, [Lactic Acid + NH₄]⁺, at an m/z corresponding to its molecular weight. In negative ion mode, the deprotonated lactate anion, [Lactic Acid - H]⁻, would be observed.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [Lactic Acid + NH₄]⁺ | C₃H₁₂NO₃⁺ | 108.08 |
| [Lactic Acid - H]⁻ | C₃H₅O₃⁻ | 89.02 |
4.1. Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to obtain structural information. The fragmentation of the lactate anion typically involves the loss of small neutral molecules. A common fragmentation is the loss of the carboxyl group as CO₂ (44 Da).
4.2. Experimental Protocol for LC-MS/MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for the analysis of lactate.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[10] For complex matrices, protein precipitation with a cold organic solvent may be necessary.[9][10]
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column can be used for separation.[11]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with ammonium acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile).[11]
-
Gradient: A gradient elution may be used to achieve optimal separation.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Full scan mode to detect the parent ions and Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the parent ion to a specific fragment ion.[9]
-
-
Data Analysis: Process the chromatograms and mass spectra to identify and quantify this compound.
Signaling Pathway in Skin Keratinocytes
Lactate, the active component of this compound, is not merely a metabolic byproduct but also a signaling molecule that plays a significant role in skin homeostasis. In keratinocytes, lactate can influence various cellular processes, including differentiation, hydration, and the skin's barrier function. One key pathway involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[12][13]
As depicted in the diagram, lactate enters the keratinocyte and stabilizes HIF-1α. This stabilization leads to an increase in the transcription of the filaggrin gene, a protein crucial for skin hydration.[12][13] Additionally, lactate can promote ceramide synthesis, which is essential for maintaining the integrity of the skin barrier.[12][13] The combined effects of increased hydration and enhanced barrier function contribute to the therapeutic benefits of this compound in treating dry skin conditions.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides a comprehensive understanding of its molecular structure and purity. NMR, FTIR, Raman, and Mass Spectrometry each offer unique and complementary information. By employing the detailed experimental protocols and data interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can effectively analyze and characterize this compound, ensuring the quality and consistency of this important pharmaceutical and cosmetic ingredient. Furthermore, understanding the underlying signaling pathways of its active component, lactate, provides valuable insights into its mechanism of action and supports further research and development.
References
- 1. This compound | C3H6O3.H3N | CID 62358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 6. mdpi.com [mdpi.com]
- 7. plus.ac.at [plus.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition Products of Solid Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of solid ammonium (B1175870) lactate (B86563), a critical area of study for researchers in materials science, chemistry, and drug development. Understanding the thermal stability and decomposition pathways of this compound is essential for its safe handling, processing, and application in various fields. This document details the experimental protocols for analyzing its thermal behavior, presents quantitative data on its decomposition, and visualizes the key chemical transformations and analytical workflows.
Introduction
Ammonium lactate, the ammonium salt of lactic acid, is a white solid at room temperature. Its thermal decomposition is a complex process involving multiple stages and the formation of several products. The primary decomposition pathway involves the dissociation of this compound into lactic acid and ammonia (B1221849). However, at elevated temperatures, secondary reactions such as the polymerization of lactic acid and the formation of other byproducts can occur. This guide elucidates these processes to provide a clear understanding of the thermal behavior of solid this compound.
Experimental Protocols for Thermal Analysis
The characterization of the thermal decomposition of solid this compound requires a suite of analytical techniques to determine weight loss, thermal events, and the identity of evolved gaseous products. The following protocols outline the standard methodologies employed in these analyses.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is utilized to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of solid this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate, typically 10°C/min.
-
Data Analysis: The resulting data is plotted as percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is employed to measure the heat flow associated with thermal transitions in the material as a function of temperature.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of solid this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient to a temperature above the final decomposition point (e.g., 300°C) at a constant rate (e.g., 10°C/min).
-
Data Analysis: The heat flow to the sample is plotted against temperature. Endothermic and exothermic peaks are analyzed to determine the temperatures and enthalpies of transitions such as melting and decomposition.
Evolved Gas Analysis (EGA) using Coupled Techniques
To identify the gaseous products evolved during thermal decomposition, TGA is often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
-
Instrumentation: A thermogravimetric analyzer connected via a heated transfer line to either a mass spectrometer or an FTIR spectrometer equipped with a gas cell.
-
TGA Protocol: The TGA experiment is performed as described in section 2.1.
-
EGA Conditions: The transfer line and gas cell are heated (typically to 200-250°C) to prevent condensation of the evolved gases.
-
Data Acquisition: Mass spectra or infrared spectra of the evolved gases are continuously recorded as a function of temperature and time.
-
Data Analysis: The spectra are analyzed to identify the chemical composition of the gases released at different stages of the decomposition. For TGA-MS, the ion currents for specific mass-to-charge ratios (m/z) are plotted against temperature. For TGA-FTIR, characteristic absorption bands are used for identification.
Quantitative Data on Thermal Decomposition
The thermal decomposition of solid this compound proceeds in distinct stages. The following table summarizes the expected quantitative data from thermogravimetric analysis.
| Temperature Range (°C) | Weight Loss (%) | Associated Process | Evolved Products |
| ~120 - 200 | ~15.9 | Primary decomposition: Dissociation into ammonia and lactic acid (initial weight loss corresponding to ammonia). | Ammonia (NH₃) |
| ~200 - 300 | Variable | Secondary decomposition: Vaporization and decomposition of lactic acid; potential oligomerization. | Lactic acid, Water (H₂O), Lactide, Acetaldehyde |
| >300 | Variable | Further decomposition of oligomers and other residues. | Carbon monoxide (CO), Carbon dioxide (CO₂) |
Note: The weight loss in the second and third stages is variable and dependent on experimental conditions such as heating rate and atmosphere, due to the complexity of the secondary reactions.
Decomposition Products and Pathways
The thermal decomposition of solid this compound is initiated by its dissociation into lactic acid and ammonia.[1] At temperatures exceeding 120°C, the liberated lactic acid can undergo further reactions.[1]
Primary Decomposition
The initial step is a reversible acid-base dissociation:
NH₄⁺CH₃CH(OH)COO⁻ (s) ⇌ CH₃CH(OH)COOH (l/g) + NH₃ (g)
This process begins at approximately 120°C and is largely complete by 185°C.[1]
Secondary Decomposition and Side Reactions
The lactic acid formed in the primary decomposition is thermally unstable and can undergo several transformations:
-
Oligomerization: Lactic acid molecules can condense to form linear oligomers and water. This process is significant at temperatures above 120°C.[1]
-
Lactide Formation: At higher temperatures (typically above 200°C), lactic acid oligomers can depolymerize to form the cyclic dimer, lactide.
-
Lactamide (B1674226) Formation: In the presence of ammonia that has not escaped the reaction environment, lactic acid can react to form lactamide and water, particularly at temperatures above 200°C.[1][2]
-
Further Decomposition: At even higher temperatures, the organic components (lactic acid, oligomers, lactide) will decompose into smaller molecules such as acetaldehyde, carbon monoxide, and carbon dioxide.[1]
Experimental Workflow Visualization
The systematic analysis of the thermal decomposition of solid this compound follows a logical progression of experiments, as depicted in the workflow diagram below.
References
Ammonium Lactate: A Technical Guide for Researchers and Drug Development Professionals
Ammonium (B1175870) Lactate (B86563): CAS Number 515-98-0
This technical guide provides an in-depth overview of ammonium lactate, focusing on its molecular characteristics, mechanism of action in dermatological applications, and relevant experimental data for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound is the ammonium salt of lactic acid. Its chemical identity is well-established, providing a solid foundation for its use in research and pharmaceutical formulations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 515-98-0 | [1][2][3] |
| Molecular Formula | C₃H₉NO₃ | [2][4] |
| Linear Formula | CH₃CH(OH)CO₂NH₄ | [1][3] |
| Molecular Weight | 107.11 g/mol | [1][2] |
| IUPAC Name | Azanium 2-hydroxypropanoate | [4] |
| Appearance | Colorless and transparent liquid (in solution) | [3] |
| Solubility | Readily soluble in water | [3] |
The structure of this compound consists of the ammonium cation (NH₄⁺) and the lactate anion (CH₃CH(OH)COO⁻). The lactate component is an alpha-hydroxy acid (AHA), which is central to its therapeutic effects on the skin.
Mechanism of Action in Dermatological Applications
This compound is widely utilized in the treatment of dry, scaly skin conditions such as xerosis and ichthyosis vulgaris. Its efficacy stems from a dual mechanism of action involving both the lactate and ammonium ions. The primary actions are to increase skin hydration and promote normal desquamation.
Enhanced Skin Hydration
The lactate component of this compound acts as a humectant, drawing and retaining moisture within the stratum corneum. This property directly contributes to the improvement of skin hydration. Furthermore, studies have shown that lactic acid can stimulate the biosynthesis of ceramides (B1148491) in keratinocytes. Ceramides are essential lipid components of the skin's barrier, and their increase leads to improved barrier function and reduced transepidermal water loss (TEWL).
Normalization of Desquamation (Exfoliation)
A key action of the alpha-hydroxy acid component of this compound is the reduction of corneocyte cohesion. Hyperkeratinization, a feature of conditions like xerosis, is often due to an increased cohesion between corneocytes, which impairs their normal shedding. Lactic acid is theorized to chelate calcium ions in the epidermis. Calcium is crucial for the function of cell adhesion molecules, particularly cadherins within the desmosomes that bind corneocytes together. By reducing the concentration of available calcium ions, the integrity of these adhesions is disrupted, leading to a normalization of desquamation.[1]
Lactate as a Signaling Molecule
Beyond its direct effects on hydration and desquamation, lactate is recognized as a signaling molecule that can modulate cellular functions. It is the endogenous ligand for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). While much of the research on GPR81 has been in the context of cancer and metabolism, its presence in skin cells suggests a role in dermatological physiology.
Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP can subsequently downregulate the activity of Protein Kinase A (PKA) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). In some cellular contexts, GPR81 signaling has also been linked to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation. In keratinocytes, lactate signaling has been associated with enhanced filaggrin gene transcription and ceramide synthesis, both of which are crucial for a healthy skin barrier.[5][6]
Clinical Efficacy and Experimental Data
The clinical efficacy of this compound, particularly 12% lotion formulations, has been demonstrated in several randomized, double-blind clinical trials for the treatment of xerosis. These studies often utilize non-invasive instrumental methods to quantify improvements in skin barrier function.
Table 2: Summary of Clinical Trial Data for 12% this compound in Xerosis
| Study Comparison | Number of Subjects | Duration | Key Outcomes | Reference(s) |
| 12% this compound vs. 5% Lactic Acid | Not Specified | 3 weeks (treatment) + 3 weeks (regression) | 12% this compound was significantly more effective in reducing the severity of xerosis during both treatment and regression periods. | [7] |
| 12% this compound vs. 40% Urea (B33335) Cream | 25 (18 completed) | 14 days | At day 14, 40% urea cream was superior in improving skin roughness, fissure reduction, thickness, and dryness. | [3][4] |
| 12% this compound vs. Lanolin | 92 (51 completed) | 4 weeks | Both treatments showed significant improvement in xerosis scores with no statistically significant difference between them. | [8] |
| 12% this compound vs. Non-lactated Emollient | 60 | 21 days (treatment) + 14 days (regression) | All preparations significantly reduced xerosis severity. 12% this compound showed greater reductions in severity scores during the regression period. | [9] |
Experimental Protocols
The following outlines a general methodology for clinical trials evaluating the efficacy of topical agents for xerosis, based on common practices in the cited literature.
4.1.1 Study Design
A randomized, double-blind, bilateral paired comparison or parallel-group study is typically employed. Subjects with moderate to severe xerosis are recruited. A preconditioning period of approximately one week, where subjects use a standard neutral cleanser and avoid other moisturizers on the test sites (e.g., lower legs), is often included.
4.1.2 Treatment Regimen
Subjects are instructed to apply the assigned test material (e.g., 12% this compound lotion) and control/comparator to the designated areas twice daily (morning and evening) for a specified duration, often ranging from 2 to 4 weeks.
4.1.3 Efficacy Assessments
Evaluations are conducted at baseline and at specified time points during and after the treatment period (e.g., week 2, week 4, and post-treatment regression).
-
Clinical Assessment: A dermatologist or trained investigator grades the severity of xerosis based on a standardized scale, evaluating parameters such as scaling, roughness, redness, and fissures.
-
Instrumental Assessment:
-
Skin Hydration (Corneometry): Skin surface hydration is measured using a Corneometer® (e.g., CM 825). The probe measures the electrical capacitance of the stratum corneum, which correlates with its water content. The probe is applied to the skin with a constant pressure for a short duration (e.g., 1 second). Measurements are typically taken in a climate-controlled room after an acclimatization period of at least 20 minutes.
-
Transepidermal Water Loss (TEWL): Skin barrier function is assessed by measuring TEWL with a Tewameter® (e.g., TM 300). This instrument uses an open-chamber method to measure the water vapor gradient above the skin surface. Higher TEWL values indicate a more compromised skin barrier. Measurements are performed under controlled environmental conditions.
-
Conclusion
This compound is a well-characterized compound with a clear CAS number and molecular structure. Its therapeutic efficacy in dry skin conditions is supported by clinical evidence and is based on its dual action as a humectant and a promoter of normal desquamation. The underlying mechanisms involve direct hydration, stimulation of ceramide synthesis, and the disruption of corneocyte cohesion via calcium chelation. Furthermore, the role of lactate as a signaling molecule through the GPR81 receptor opens up further avenues for research into its effects on skin homeostasis. The provided data and protocols offer a solid foundation for further investigation and development of dermatological products containing this compound.
References
- 1. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical evaluation of 40% urea and 12% this compound in the treatment of xerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of 12% this compound lotion and 5% lactic acid lotion in the treatment of moderate to severe xerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. 12% lactate lotion for the treatment of xerosis. A double-blind clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Ammonium Lactate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) lactate (B86563) in various organic solvents. Due to its role as an active pharmaceutical ingredient and its use in various formulations, understanding its solubility characteristics is crucial for process development, formulation design, and analytical method development. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.
Overview of Ammonium Lactate Solubility
This compound is an ammonium salt of lactic acid, existing as a white solid or a liquid solution. Its solubility is a critical parameter influencing its absorption, bioavailability, and the manufacturing processes of its formulations. While highly soluble in water, its solubility in organic solvents varies significantly.
Qualitative Solubility
Based on available literature, the qualitative solubility of this compound in a range of common organic solvents is summarized below. This information is essential for initial solvent screening and selection in drug development and manufacturing processes.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent | Solubility Description |
| Protic Solvents | Water | Soluble[1] |
| Glycerol | Soluble | |
| 95% Ethanol | Soluble | |
| Methanol | Slightly Soluble | |
| Ethyl Alcohol | Practically Insoluble | |
| n-Propyl Alcohol | Practically Insoluble | |
| Isopropyl Alcohol | Practically Insoluble | |
| n-Butyl Alcohol | Practically Insoluble | |
| Aprotic Solvents | Ether | Practically Insoluble |
| Acetone | Practically Insoluble | |
| Ethyl Acetate | Practically Insoluble | |
| Acetonitrile (B52724) | (Used as an anti-solvent for precipitation from ethanol) |
Note: "Practically Insoluble" suggests that the solubility is very low, but not necessarily zero. The term "soluble" indicates a significant degree of dissolution, while "slightly soluble" implies limited dissolution.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like this compound in organic solvents can be performed using several established analytical techniques. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available instrumentation. Below are detailed methodologies for key experimental approaches.
Gravimetric Method
The gravimetric method is a fundamental and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped flask).
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.
-
Filter the solution through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a water bath, or in a vacuum oven at a temperature that does not cause decomposition of the this compound).
-
Once the solvent is completely removed, dry the residue to a constant weight in an oven at an appropriate temperature.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.
-
Solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a more sensitive and specific technique for determining the concentration of a solute in a saturated solution, especially when dealing with complex mixtures or low solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the organic solvent of interest.
-
-
Sample Preparation for Analysis:
-
Withdraw a known volume of the clear, saturated supernatant after allowing the excess solid to settle.
-
Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any particulate matter.
-
Dilute the filtered sample accurately with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., a UV detector or a refractive index detector, depending on the chromophoric properties of this compound and the solvent).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is often used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition should be optimized to achieve good peak shape and retention for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
Detection: Wavelength selection for the UV detector should be at the absorbance maximum of this compound if applicable, or a refractive index detector can be used.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the sample. Inject these standards to construct a calibration curve by plotting peak area versus concentration.
-
-
Calculation of Solubility:
-
Inject the diluted sample solution into the HPLC system and determine the peak area corresponding to this compound.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This concentration represents the solubility.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-based Solubility Determination.
Conclusion
This technical guide provides a summary of the known solubility of this compound in organic solvents and details the experimental protocols for its determination. While qualitative data offers a useful starting point for solvent selection, the lack of quantitative data in the literature presents a significant knowledge gap. The detailed gravimetric and HPLC methodologies provided herein offer robust frameworks for researchers and drug development professionals to generate the specific, high-quality solubility data required for their applications. The accompanying workflows provide a clear visual guide for implementing these experimental procedures. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant organic solvents at various temperatures is highly encouraged.
References
The Role of Ammonium Lactate as a Precursor in Organic Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of ammonium (B1175870) lactate (B86563) as a versatile and sustainable precursor in modern organic synthesis. This document details key synthetic applications, provides in-depth experimental protocols, and presents quantitative data to support the adoption of this bio-derived building block.
Ammonium lactate, a readily available and bio-renewable salt of lactic acid, is emerging as a significant precursor in organic synthesis, offering a green and efficient alternative to traditional petroleum-based starting materials. Its bifunctional nature, possessing both a reactive carboxylic acid/carboxylate moiety and an ammonium counter-ion, makes it a valuable source of both carbon and nitrogen for the construction of a variety of organic molecules, including amino acids, lactate esters, and potentially nitrogen-containing heterocycles. This guide explores the core applications of this compound, providing detailed methodologies and quantitative data to facilitate its use in research and development.
Synthesis of α-Amino Acids: The Case of Alanine (B10760859)
One of the most promising applications of this compound is in the synthesis of α-amino acids, with the conversion of lactic acid to alanine being a prime example. This transformation can be achieved through both photocatalytic and thermocatalytic methods, demonstrating the versatility of the lactate scaffold. In these processes, this compound can be considered a key intermediate or starting material, providing both the carbon backbone and the amino group.
Catalytic Reductive Amination of Lactic Acid to Alanine
The conversion of lactic acid to alanine proceeds via a reductive amination pathway. The initial step involves the dehydrogenation of lactic acid to its corresponding α-keto acid, pyruvic acid. Subsequently, the pyruvic acid reacts with ammonia (B1221849) (derived from the this compound or added externally) to form an imine intermediate, which is then reduced to alanine.[1][2]
Experimental Protocols
1.2.1. Thermocatalytic Synthesis of Alanine from Lactic Acid with Ammonia
-
Materials: Lactic acid, aqueous ammonia (25-30 wt%), Ru/C catalyst (5 wt%), deionized water, H₂ gas.
-
Apparatus: High-pressure batch reactor equipped with a magnetic stirrer and temperature controller.
-
Procedure:
-
To the reactor, add 50 mg of 5% Ru/C catalyst, 2 mmol of lactic acid, and 1.5 mL of aqueous ammonia (14-15 wt%).[1]
-
Seal the reactor and purge with H₂ gas several times.
-
Pressurize the reactor to 10 bar with H₂.[1]
-
Heat the reactor to 220°C while stirring.[1]
-
Maintain the reaction for 4 hours.[1]
-
After cooling to room temperature, vent the reactor and collect the liquid sample for analysis.
-
Product yield and selectivity can be determined by techniques such as NMR spectroscopy.
-
1.2.2. Photocatalytic Synthesis of Alanine from Lactic Acid with Ammonia
-
Materials: Lactic acid, aqueous ammonia (25 wt%), CdS nanosheet photocatalyst, deaerated water, N₂ gas.
-
Apparatus: Quartz reaction vessel, visible light source, magnetic stirrer, temperature controller.
-
Procedure:
-
Disperse 10 mg of CdS nanosheet catalyst in a solution containing 20 mmol of lactic acid, 4 mL of aqueous ammonia, and 16 mL of deaerated water in the quartz reactor.[3]
-
Seal the reactor and purge with N₂ gas.
-
Maintain the reaction temperature at 50°C.[3]
-
Irradiate the mixture with a visible light source while stirring.
-
The reaction progress can be monitored by taking aliquots at different time intervals.
-
Analyze the products using appropriate analytical methods to determine the yield of alanine.
-
Quantitative Data
| Reaction Type | Catalyst | Temperature (°C) | Pressure (bar) | Lactic Acid Conversion (%) | Alanine Yield (%) | Alanine Selectivity (%) | Reference |
| Thermocatalytic | 5% Ru/BEA | 220 | 10 (H₂) | - | - | 92 | [1] |
| Thermocatalytic | Ru/Ni@C | - | - | 69.7 | 63.7 | 91.4 | [2] |
| Photocatalytic | CdS nanosheets | 50 | 1 (N₂) | - | - | - | [3] |
| Thermocatalytic (from PLA) | Ru/TiO₂ | 140 | - | - | 77 | 94 (with recycling) | [4][5] |
Synthesis of Lactate Esters
This compound serves as a direct and efficient precursor for the synthesis of various lactate esters, such as ethyl lactate and butyl lactate, which are considered green solvents with a wide range of applications. The reaction typically involves the esterification of the lactate moiety with an alcohol, with the concomitant removal of ammonia and water.
Non-Catalytic Synthesis of Butyl Lactate
The non-catalytic esterification of this compound with n-butanol can be achieved at elevated temperatures in a closed system. This process is driven by the in-situ formation of lactic acid and the subsequent reaction with the alcohol.[6]
Experimental Protocol: Non-Catalytic Synthesis of Butyl Lactate
-
Materials: Aqueous this compound solution, n-butanol (minimum 99.5 wt%).
-
Apparatus: A 285 mL steel autoclave with a jacket for temperature control, a pressure gauge, a thermocouple, and a magnetic stirrer.[6]
-
Procedure:
-
Prepare the initial reaction mixture by combining the aqueous this compound solution and n-butanol in the desired molar ratio (e.g., n-butanol to this compound molar ratio of 6-25).[6]
-
Charge the autoclave with the reaction mixture.
-
Seal the autoclave and begin stirring.
-
Heat the reactor to the desired temperature (e.g., 130–170 °C) using the heating jacket.[6]
-
Monitor the reaction progress by taking samples at regular intervals through a sampling line.
-
Analyze the samples for the concentration of butyl lactate, this compound, and any byproducts (e.g., lactamide) using appropriate analytical techniques like gas chromatography or HPLC.
-
Quantitative Data
| Initial this compound Conc. (mol/kg) | n-Butanol/Ammonium Lactate Molar Ratio | Temperature (°C) | Reaction Time | Butyl Lactate Yield (%) | Reference |
| 0.464–1.584 | 6–25 | 130–170 | Varies | Data available in kinetic models | [6] |
| - | - | - | - | - | |
| - | - | - | - | - |
Role in the Synthesis of Nitrogen-Containing Heterocycles
While direct synthesis of nitrogen heterocycles using this compound as the primary nitrogen and carbon source is an area of ongoing research, recent studies have highlighted the utility of the lactate scaffold in the construction of these important molecular frameworks. Alkyl lactates, derived from this compound, can serve as green solvents and potential renewable carbon sources in multi-component reactions for the synthesis of pyridines.
Synthesis of Pyridine (B92270) Derivatives
In a notable example, pyridine compounds have been synthesized from ammonium iodide and chalcone (B49325) derivatives using alkyl lactate as a solvent. This reaction proceeds via a [3 + 2 + 1] cycloaddition, demonstrating the potential for biomass-derived lactates to participate in complex organic transformations.[7][8] Although this compound is not the direct nitrogen source in this specific protocol, the use of its derivative showcases a pathway for incorporating lactate-derived carbons into heterocyclic rings.
Preparation of Solid this compound
For applications requiring a solid, stable source of this compound, a straightforward preparation method from lactic acid and ammonia has been developed. This allows for easier handling, storage, and dosing in various synthetic procedures.
Experimental Protocol: Preparation of Solid this compound
-
Materials: Lactic acid solution, aqueous ammonia, acetonitrile (B52724), ethanol (B145695).
-
Apparatus: Reaction vessel, rotary evaporator, filtration apparatus.
-
Procedure:
-
Preparation of this compound Solution: React a lactic acid solution with aqueous ammonia at room temperature, maintaining a pH of 8.0-9.0.[9]
-
Concentration: Extract the resulting this compound solution with acetonitrile and concentrate the solution under reduced pressure to obtain a concentrated this compound solution.[9]
-
Precipitation: Dissolve the concentrated solution in ethanol and then add acetonitrile or acetone (B3395972) to precipitate the solid this compound.[9]
-
Isolation: Collect the solid by filtration, wash with the precipitating solvent, and dry to obtain the final product. The purity can be assessed by HPLC.[9]
-
Conclusion
This compound is proving to be a valuable and versatile precursor in organic synthesis. Its utility in the production of the amino acid alanine and various lactate esters from a renewable feedstock is well-documented and offers a greener alternative to conventional synthetic routes. While its direct role as a nitrogen and carbon source for a wider range of heterocycles is still being explored, the use of lactate derivatives in such syntheses points towards a promising future for this bio-derived building block. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers and professionals in the chemical and pharmaceutical industries to harness the potential of this compound in developing sustainable and efficient synthetic methodologies.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Efficient conversion of lactic acid to alanine over noble metal supported on Ni@C catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02514K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Amination of Polylactic Acid to Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Mathematical Analysis of the Kinetics of the Low-Waste Process of Butyl Lactate Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104860812A - Preparation method of this compound solids - Google Patents [patents.google.com]
Ammonium Lactate: A Comprehensive Safety and Handling Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Safe Handling, Storage, and Disposal of Ammonium (B1175870) Lactate (B86563), Including Detailed Experimental Safety Protocols.
Ammonium lactate, the ammonium salt of lactic acid, is a widely utilized alpha-hydroxy acid (AHA) in the pharmaceutical and cosmetic industries.[1][2] It is primarily recognized for its efficacy in treating dry, scaly skin conditions such as xerosis and ichthyosis vulgaris by increasing skin hydration.[1][2] While generally considered safe for topical use, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate potential risks. This guide provides a comprehensive overview of the safety data for this compound, outlines detailed handling precautions, and describes the experimental protocols used to determine its safety profile.
Section 1: Safety Data and GHS Classification
The following tables summarize the key quantitative safety and physical property data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Physical State | Clear, colorless to slightly yellowish viscous liquid or syrup[3] |
| Odor | Mild, characteristic lactic acid odor[3] |
| Molecular Formula | C₃H₉NO₃[4][5] |
| Molecular Weight | 107.11 g/mol [5][6] |
| pH | 3.5 - 5.5 in solution[3][6] |
| Boiling Point | Decomposes at approximately 200–220°C[3] |
| Density | Approximately 1.1 g/cm³[3] |
| Solubility | Fully miscible with water; soluble in alcohol[3] |
| Flash Point | Non-flammable[3] |
Table 2: Toxicological Data
| Parameter | Value | Species |
| Oral LD50 | >15 mL/kg (for a 12% lotion)[7] | Rat and Mouse |
| Mutagenicity (Ames Test) | Negative[6][8][9] | Salmonella typhimurium |
| Mutagenicity (Mouse in vivo micronucleus assay) | Negative[6][8][9] | Mouse |
Table 3: GHS Classification
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) by many suppliers, some classifications indicate potential hazards.[10] It's important to consult the specific Safety Data Sheet (SDS) from the supplier for the most accurate classification. A common classification for this compound solutions is presented below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed[11] |
| Acute toxicity, dermal | Category 4 | Warning | H312: Harmful in contact with skin[11] |
| Acute toxicity, inhalation | Category 4 | Warning | H332: Harmful if inhaled[11] |
Note: The GHS classification can vary depending on the concentration of the this compound solution.
Section 2: Handling Precautions and Personal Protective Equipment
Proper handling of this compound is essential to minimize exposure and ensure safety in a laboratory or manufacturing setting.
Engineering Controls:
-
Handle in well-ventilated areas to avoid inhaling vapors.[3]
-
Provide sufficient air exchange and/or exhaust in work rooms.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield to prevent eye contact with concentrated solutions.[3][6]
-
Hand Protection: Wear chemical-resistant gloves, such as rubber gloves.[6]
-
Skin and Body Protection: Wear long-sleeved clothing and an apron to avoid skin contact.[8]
-
Respiratory Protection: Respiratory protection is generally not required for normal handling, but a dust mask may be necessary if aerosols are generated.[6][10]
Hygiene Practices:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Store away from incompatible materials.[3]
Section 3: Emergency Procedures and First Aid
In the event of accidental exposure to this compound, the following first aid measures should be taken promptly.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.[3][4]
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected area with plenty of water. If irritation persists, seek medical advice.[3][4][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician if irritation continues.[3][4][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if large amounts are ingested.[3][4]
The following diagram illustrates the workflow for emergency first aid procedures.
Caption: Emergency first aid procedures for this compound exposure.
Section 4: Experimental Safety Protocols
The safety of this compound has been established through various toxicological studies. The following sections provide an overview of the methodologies for key safety experiments.
Acute Oral Toxicity (LD50) Study
The acute oral toxicity test is designed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals.[13]
Methodology:
-
Dosage: A single, high dose of the test substance is administered orally by gavage to fasted animals.[13][14] For substances not expected to be highly toxic, a "limit test" may be performed, where a high dose (e.g., 5 g/kg body weight) is administered.[13]
-
Observation: Animals are observed for signs of toxicity and mortality for a period of up to 14 days.[13][14]
-
Necropsy: At the end of the study, surviving animals are euthanized and a gross necropsy is performed to identify any abnormalities.[14]
Dermal and Eye Irritation Studies
These studies assess the potential of a substance to cause irritation or corrosion to the skin and eyes.
Dermal Irritation Methodology:
-
Test Animals: Albino rabbits are commonly used.
-
Application: A small amount of the test substance (e.g., 0.5 mL of liquid or 500 mg of solid) is applied to a shaved area of the animal's skin.[15]
-
Exposure: The application site is typically covered with a gauze patch for a specified period (e.g., 4 hours).[15]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.[15]
Eye Irritation Methodology:
-
Test Animals: Healthy adult albino rabbits are the preferred species.[11][16]
-
Application: A single dose of the test substance (e.g., 0.1 mL of liquid) is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11][16]
-
Observation: The eyes are examined for signs of irritation, including corneal opacity, iris inflammation, and conjunctival redness and swelling, at specific time points (e.g., 1, 24, 48, and 72 hours after application).[16]
Mutagenicity - Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][17][18]
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[10][17][18]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[17][18]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.[17][19]
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[19]
Photocarcinogenicity Study
This type of study evaluates whether a topically applied substance enhances the rate of skin tumor formation induced by ultraviolet (UV) radiation. A long-term photocarcinogenicity study in hairless albino mice suggested that topically applied 12% this compound formulations enhanced the rate of ultraviolet light-induced skin tumor formation.[8][9]
Methodology:
-
Test Animals: Hairless albino mice are typically used.
-
Treatment Groups: Animals are divided into groups, including a control group, a group treated with the test substance only, a group exposed to UV radiation only, and a group treated with the test substance and exposed to UV radiation.
-
Application and Exposure: The test substance is applied topically to the skin of the animals, followed by exposure to a controlled dose of UV radiation for a prolonged period (e.g., 40 weeks).
-
Observation: Animals are monitored for the development of skin tumors. The time to tumor onset and the number of tumors per animal are recorded.
Percutaneous Absorption Study
This in vitro study measures the amount of a substance that is absorbed through the skin. An in vitro study of percutaneous absorption of this compound lotion using human cadaver skin indicated that approximately 5.8% of the material was absorbed after 68 hours.[6][12]
Methodology:
-
Skin Samples: Human cadaver skin is often used.
-
Application: A known amount of the test substance is applied to the surface of the skin sample, which is mounted in a diffusion cell.
-
Sampling: The receptor fluid beneath the skin is sampled at various time points to measure the amount of the substance that has permeated through the skin.
-
Analysis: The concentration of the substance in the receptor fluid is determined using an appropriate analytical method.
The following diagram illustrates the logical relationship of handling precautions for this compound.
Caption: Logical relationship of handling precautions for this compound.
Conclusion
This compound is a valuable compound in dermatological and cosmetic formulations. While it has a favorable safety profile, adherence to proper handling procedures and an understanding of its potential hazards are paramount for the safety of researchers and professionals in drug development. This guide provides the essential safety data, handling precautions, and an overview of the experimental protocols used to assess its safety, serving as a critical resource for its responsible use in a scientific setting.
References
- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 2. impactfactor.org [impactfactor.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of Radiation and this compound Effects on Hyaluronic Acid Expression as a Pro-cancerous Factor in Supernatant and Exosome Isolated from Supernatant of Primary Mouse Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound Lotion, 12%* [dailymed.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
The Genesis of Ammonium Lactate: A Journey from Discovery to Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a compound with significant applications in the pharmaceutical and cosmetic industries, primarily valued for its moisturizing and keratolytic properties.[1][2] This technical guide delves into the historical discovery and the evolution of the synthesis of ammonium lactate, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While the precise moment of its first synthesis is not clearly documented, its history is intrinsically linked to the discovery of its constituent parts: lactic acid and ammonia (B1221849).
The Precursor: The Discovery of Lactic Acid
The story of this compound begins with the isolation of its acidic component. In 1780, the Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk, initially naming it "Mjölksyra" (milk acid).[3][4][5] This discovery laid the fundamental groundwork for the future synthesis of its salts. A few decades later, in 1808, Jöns Jacob Berzelius discovered that lactic acid is also a component of muscle tissue.[3][4] The structure of lactic acid was later established by Johannes Wislicenus in 1873.[3] The understanding of lactic acid production was further advanced in 1856 when Louis Pasteur identified the role of Lactobacillus in its fermentation.[3][6] This biological pathway became the basis for the first commercial production of lactic acid by the German pharmacy Boehringer Ingelheim in 1895.[3]
The Emergence of this compound: A Logical Synthesis
While a specific individual and date for the first synthesis of this compound are not prominently recorded in historical chemical literature, its preparation is a straightforward acid-base neutralization reaction. Following the isolation and characterization of lactic acid, and with the growing understanding of chemical principles in the 19th century, the synthesis of its ammonium salt would have been a logical and achievable step for chemists of the era. The reaction of an acid with a base to form a salt was a well-established concept.
The primary method for the synthesis of this compound is the direct reaction of lactic acid with ammonia, typically in the form of ammonium hydroxide.[1][7] This reaction is a simple neutralization that yields the ammonium salt of the carboxylic acid.
Modern Synthesis Methodologies
In contemporary chemical and pharmaceutical manufacturing, two primary routes are employed for the synthesis of this compound: direct chemical synthesis and fermentation.
Chemical Synthesis
The direct chemical synthesis remains a prevalent method for producing this compound. This process involves the controlled reaction of an aqueous solution of lactic acid with aqueous ammonia (ammonium hydroxide).[8]
The following is a generalized protocol based on modern patented methods for the production of an this compound solution:
-
Reaction Setup: A reaction vessel equipped with a stirrer and temperature control is charged with a concentrated aqueous solution of lactic acid (e.g., 80-90%).
-
Neutralization: Aqueous ammonia (e.g., 28% solution) is slowly added to the lactic acid solution while stirring. The reaction is exothermic, and the temperature is typically controlled to remain within a specific range (e.g., below 100°C).[8]
-
pH Adjustment: The addition of aqueous ammonia continues until the desired pH is achieved, typically in the range of 5.0-7.0 for pharmaceutical and cosmetic applications.
-
Aging and Purification: The resulting this compound solution may be aged for a period to ensure complete reaction and then subjected to purification steps, which can include filtration and ion exchange, to remove any unreacted starting materials or byproducts.
Experimental Workflow: Chemical Synthesis of this compound
References
- 1. This compound - Cortex Chemicals [cortexch.com]
- 2. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 3. Lactic acid - Wikipedia [en.wikipedia.org]
- 4. The first demonstration of lactic acid in human blood in shock by Johann Joseph Scherer (1814–1869) in January 1843 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactic acid | Fermentation, Metabolism, Energy | Britannica [britannica.com]
- 6. Lactic acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. JP2007077081A - Method for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide on the Theoretical vs. Experimental pKa of Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acid-dissociation equilibria of ammonium (B1175870) lactate (B86563), detailing its theoretical and experimental pKa values. The document outlines the underlying principles of its acid-base chemistry, presents relevant quantitative data, and describes detailed experimental protocols for pKa determination.
Introduction
Ammonium lactate, the salt formed from the reaction of lactic acid (a weak acid) and ammonia (B1221849) (a weak base), is utilized in various pharmaceutical and cosmetic formulations. Its efficacy and stability are intrinsically linked to the pH of the formulation, which is governed by the acid-base properties of the lactate and ammonium ions. A thorough understanding of the pKa values associated with these ions is therefore crucial for formulation development, stability testing, and predicting physiological interactions.
Theoretical pKa of this compound
This compound is a salt of a weak acid (lactic acid) and a weak base (ammonia). In aqueous solution, it dissociates into lactate ions (CH₃CH(OH)COO⁻) and ammonium ions (NH₄⁺). The pH of a solution of this compound is determined by the hydrolysis of these two ions, and therefore, the concept of a single pKa for this compound is not applicable. Instead, the acid-base behavior of the solution is governed by the pKa of the acidic component (ammonium ion) and the pKb of the basic component (lactate ion), or more commonly, the pKa of its conjugate acid (lactic acid).
The pertinent equilibria in solution are:
-
Hydrolysis of the ammonium ion (acidic): NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺
-
Hydrolysis of the lactate ion (basic): CH₃CH(OH)COO⁻ + H₂O ⇌ CH₃CH(OH)COOH + OH⁻
The theoretical pKa values for the constituent acid and base are well-established:
-
Lactic Acid (CH₃CH(OH)COOH): The pKa of lactic acid is approximately 3.86.[1] This value indicates that it is a weak acid.
-
Ammonium ion (NH₄⁺): The pKa of the ammonium ion, the conjugate acid of ammonia, is approximately 9.25.[2][3]
The pH of a solution containing a salt of a weak acid and a weak base can be estimated using the following equation:
pH ≈ ½ (pKa₁ + pKa₂)
Where pKa₁ is for the weak acid (lactic acid) and pKa₂ is for the conjugate acid of the weak base (ammonium ion). However, for a more precise understanding, one must consider the individual equilibria.
Data Presentation
The following table summarizes the key quantitative data related to the acid-base properties of this compound's constituent ions.
| Parameter | Constituent Ion | Value | Reference |
| Theoretical pKa | Lactic Acid (CH₃CH(OH)COOH) | ~3.86 | [1] |
| Ammonium Ion (NH₄⁺) | ~9.25 | [2][3] | |
| Experimental pKa | Lactate | Not directly measured; behavior is dependent on the pKa of lactic acid. | |
| Ammonium Ion | Typically determined by titration of ammonia solution. |
Experimental Protocols for pKa Determination
The experimental determination of the pKa values of the acidic and basic components of this compound can be achieved through various methods, with potentiometric titration being the most common.
Objective: To determine the pKa of the ammonium ion and lactic acid by titrating a solution of this compound with a strong acid and a strong base, respectively.
Materials:
-
This compound solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Protocol for Titrating the Lactate Ion (with Strong Acid):
-
Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Fill the buret with the standardized HCl solution.
-
Add the HCl solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes significantly, indicating the endpoint.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa of lactic acid is the pH at the half-equivalence point.
Protocol for Titrating the Ammonium Ion (with Strong Base):
-
Follow the same initial steps as for the lactate titration.
-
Fill the buret with the standardized NaOH solution.
-
Add the NaOH solution in small increments.
-
Record the pH and the volume of titrant added after each increment.
-
Continue the titration until a significant change in pH is observed.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa of the ammonium ion is the pH at the half-equivalence point.
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH. The chemical shift of a nucleus near an ionizable group will change as the protonation state of that group changes. A plot of the chemical shift versus pH will yield a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.
Mandatory Visualizations
Caption: Chemical equilibria of this compound in aqueous solution.
Caption: Generalized workflow for pKa determination by potentiometric titration.
Conclusion
The acid-base properties of this compound are not defined by a single pKa but rather by the distinct pKa values of its constituent ions: the lactate ion (derived from lactic acid with a pKa of approximately 3.86) and the ammonium ion (with a pKa of approximately 9.25). Experimental determination of these values, typically through potentiometric titration, is essential for accurate formulation and prediction of the behavior of this compound in various applications. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in drug development and related scientific fields.
References
Quantum Mechanical Modeling of Ammonium Lactate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the quantum mechanical modeling of ammonium (B1175870) lactate (B86563), tailored for researchers, scientists, and professionals in drug development. The guide outlines a robust computational methodology, presents a framework for data analysis, and details complementary experimental protocols.
Introduction
Ammonium lactate, the ammonium salt of lactic acid, is utilized in various applications, including as a component in dermatological formulations. A thorough understanding of its molecular structure, vibrational properties, and thermodynamics is crucial for optimizing its use and for the development of new applications. Quantum mechanical (QM) modeling offers a powerful theoretical framework to investigate these properties at the atomic level, providing insights that can be challenging to obtain through experimental methods alone.
This guide proposes a state-of-the-art computational workflow using Density Functional Theory (DFT) to elucidate the geometric, vibrational, and thermodynamic characteristics of this compound. Furthermore, it provides detailed experimental protocols for the synthesis, purification, and spectroscopic characterization of this compound, which are essential for the validation of the computational results.
Computational Methodology
The quantum mechanical modeling of this compound can be effectively performed using DFT, which provides a good balance between computational cost and accuracy for systems of this size. The following sections detail a recommended computational protocol.
Software and Model Construction
A variety of quantum chemistry software packages can be employed for these calculations, such as Gaussian, ORCA, or Spartan. The this compound molecule should be modeled as an ion pair, with the ammonium cation (NH₄⁺) and the lactate anion (CH₃CH(OH)COO⁻). The initial geometry can be constructed using standard bond lengths and angles.
Geometry Optimization
The initial structure of the this compound ion pair should be optimized to find its lowest energy conformation.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP is a widely used hybrid functional that often provides reliable geometries for organic molecules. For systems with potential non-covalent interactions, such as the hydrogen bonding between the ammonium and lactate ions, functionals like M06-2X or those with empirical dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice. The inclusion of diffuse functions (++) is important for accurately describing the lactate anion, and the polarization functions (d,p) are necessary for a correct description of bonding.
The optimization calculation should be performed until a stationary point on the potential energy surface is located, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. These can be compared with experimental FTIR and Raman spectra for validation of the computational model. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match experimental values.
Thermodynamic Properties
The frequency calculation also provides the necessary data to compute various thermodynamic properties at a standard state (e.g., 298.15 K and 1 atm). These properties are derived from the vibrational, rotational, and translational partition functions. Key thermodynamic properties that can be calculated include:
-
Enthalpy (H)
-
Entropy (S)
-
Gibbs Free Energy (G)
Solvent Effects
To model the behavior of this compound in a solution, the influence of the solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Geometry optimization and frequency calculations can be performed within the PCM framework to obtain the properties of the solvated ion pair.
Data Presentation
The quantitative data obtained from the quantum mechanical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental data.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Calculated Value (Gas Phase) | Calculated Value (Aqueous) |
| Bond Lengths (Å) | |||
| N-H (average) | Value | Value | |
| C-O (carboxylate, average) | Value | Value | |
| C-C | Value | Value | |
| C-O (hydroxyl) | Value | Value | |
| Bond Angles (°) | |||
| O-C-O (carboxylate) | Value | Value | |
| H-N-H (average) | Value | Value | |
| Key Dihedral Angles (°) | |||
| H-O-C-C | Value | Value |
Table 2: Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | Value | Value | Value | N-H stretch |
| ν₂ | Value | Value | Value | C=O stretch (asymmetric) |
| ν₃ | Value | Value | Value | C=O stretch (symmetric) |
| ν₄ | Value | Value | Value | C-H stretch |
| ν₅ | Value | Value | Value | O-H bend |
| ... | ... | ... | ... | ... |
Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Symbol | Calculated Value (Gas Phase) | Calculated Value (Aqueous) |
| Enthalpy | H | Value (Hartree) | Value (Hartree) |
| Entropy | S | Value (cal/mol·K) | Value (cal/mol·K) |
| Gibbs Free Energy | G | Value (Hartree) | Value (Hartree) |
Experimental Protocols
To validate the results of the quantum mechanical modeling, a complementary experimental investigation is essential. The following sections provide detailed protocols for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
Materials:
-
Lactic acid (85-90% aqueous solution)
-
Ammonium hydroxide (B78521) (28-30% aqueous solution)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, place a beaker containing a specific amount of lactic acid solution on a magnetic stirrer.
-
Slowly add ammonium hydroxide solution dropwise to the lactic acid solution while stirring continuously. The reaction is exothermic, so the addition should be slow to control the temperature.
-
Monitor the pH of the solution periodically. Continue adding ammonium hydroxide until the pH of the solution is in the range of 8.0-9.0.
-
Once the desired pH is reached, stop the addition of ammonium hydroxide and allow the solution to stir for another 30 minutes at room temperature to ensure the reaction is complete.
-
The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to remove excess water.
Purification by Recrystallization
Procedure:
-
Dissolve the concentrated this compound solution in a minimal amount of hot ethanol.
-
To the hot ethanolic solution, add acetonitrile dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetonitrile to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to remove residual solvent.
Characterization
The melting point of the purified this compound crystals should be determined using a standard melting point apparatus and compared with literature values.
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the dried this compound crystals onto the ATR crystal.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Identify the characteristic vibrational bands and compare them with the calculated IR spectrum.
Instrument: Raman Spectrometer with a laser excitation source (e.g., 785 nm). Procedure:
-
Place a small amount of the dried this compound crystals on a microscope slide.
-
Focus the laser on the sample and acquire the Raman spectrum over a suitable spectral range (e.g., 3500-200 cm⁻¹).
-
Identify the characteristic Raman shifts and compare them with the calculated Raman spectrum.
Visualizations
The following diagrams illustrate the logical workflows for the computational modeling and experimental procedures described in this guide.
In-Depth Technical Guide: The Ammonium Lactate-Water System Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a widely used compound in the pharmaceutical and cosmetic industries, primarily for its moisturizing and keratolytic properties.[1] Understanding its behavior in aqueous solutions is critical for formulation development, stability testing, and process design. The phase diagram of the ammonium lactate-water system, which describes the physical state of the mixture at different temperatures and concentrations, is a fundamental tool for these applications. This guide outlines the key features of this binary system, provides methodologies for its experimental determination, and presents a representative phase diagram based on the expected behavior of a highly soluble salt in water.
Data Presentation
Due to the limited availability of specific experimental data for the entire concentration and temperature range of the this compound-water system, the following tables include both known physical properties and illustrative data for the solid-liquid equilibria. The illustrative data is based on the typical behavior of highly water-soluble salts and should be confirmed by experimental measurement.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO₃ | [2] |
| Molecular Weight | 107.11 g/mol | [2] |
| Melting Point | 91-94 °C | |
| Appearance | White solid or liquid | |
| Solubility in Water | Very soluble | [3] |
Table 2: Illustrative Solid-Liquid Equilibrium Data for the this compound-Water System
Disclaimer: The following data is illustrative and intended to represent the expected phase behavior. Experimental verification is required for precise values.
| Temperature (°C) | Composition (wt% this compound) - Liquidus (Freezing Point) | Composition (wt% this compound) - Liquidus (Solubility) |
| 0 | 0 | - |
| -5 | 15 | - |
| -10 | 28 | - |
| -15 | 38 | - |
| -20 (Eutectic Point) | 45 | 45 |
| 0 | - | 50 |
| 10 | - | 55 |
| 20 | - | 60 |
| 30 | - | 65 |
| 40 | - | 70 |
| 50 | - | 75 |
| 60 | - | 80 |
| 70 | - | 85 |
| 80 | - | 90 |
| 91-94 | - | 100 |
Experimental Protocols
The determination of the phase diagram for the this compound-water system involves two primary sets of experiments: measuring the freezing point depression of water as a function of this compound concentration, and determining the solubility of this compound in water at various temperatures.
Determination of the Freezing Point Curve (Cryoscopy)
The freezing point of aqueous solutions of this compound can be determined using a cooling curve method or by differential scanning calorimetry (DSC).
Method 1: Cooling Curve Method
-
Sample Preparation: Prepare a series of this compound solutions in deionized water with known concentrations (e.g., 5, 10, 20, 30, 40, 50 wt%).
-
Apparatus: A well-insulated vessel (e.g., a Dewar flask) equipped with a sensitive temperature probe (e.g., a platinum resistance thermometer or a digital thermometer with a resolution of at least 0.1°C) and a stirrer. A cooling bath (e.g., ice-salt mixture or a cryostat) is also required.
-
Procedure: a. Place a known volume of the this compound solution into the insulated vessel. b. Immerse the vessel in the cooling bath to initiate cooling. c. Continuously stir the solution and record the temperature at regular intervals (e.g., every 30 seconds). d. Plot the temperature as a function of time. The freezing point is the temperature at which the cooling rate changes due to the latent heat of fusion of ice. This will appear as a plateau or a point of inflection in the cooling curve. e. Repeat the measurement for each concentration.
Method 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare solutions of varying concentrations as described above.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure: a. Accurately weigh a small amount (typically 5-10 mg) of the solution into a DSC pan and hermetically seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Cool the sample at a controlled rate (e.g., 1-5°C/min) to a temperature below the expected freezing point. d. The onset of the exothermic peak corresponding to the freezing of water is taken as the freezing point. e. Repeat for all concentrations.
Determination of the Solubility Curve
The solubility of this compound in water can be determined using the isothermal equilibrium method.
-
Sample Preparation: Prepare supersaturated solutions of this compound in deionized water at various temperatures.
-
Apparatus: A temperature-controlled water bath or shaker, sealed glass vials, a filtration system (e.g., syringe filters), and an analytical method to determine the concentration of this compound.
-
Procedure: a. Place an excess amount of solid this compound into sealed vials containing deionized water. b. Place the vials in the temperature-controlled bath and agitate them for a sufficient time to reach equilibrium (typically 24-48 hours). c. After equilibrium is reached, allow the solid to settle. d. Carefully extract a sample of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the same temperature as the bath to avoid precipitation. e. Filter the sample to remove any remaining solid particles. f. Determine the concentration of this compound in the filtrate using a suitable analytical method. g. Repeat this procedure for a range of temperatures (e.g., 0, 10, 20, 30, 40, 50, 60, 70, 80°C).
Analytical Methods for Concentration Determination
The concentration of this compound in the aqueous samples can be determined by various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An HPLC system with a suitable column (e.g., an ion-exchange or reversed-phase column) and a refractive index or conductivity detector can be used to quantify lactate.
-
Enzymatic Assay: The lactate concentration can be determined using a specific lactate oxidase or lactate dehydrogenase enzymatic assay kit, which produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Ion Chromatography: The ammonium ion concentration can be determined using an ion chromatograph with a cation-exchange column and a conductivity detector.
-
Titration: The ammonium concentration can be determined by a formal titration method after the addition of formaldehyde.
Mandatory Visualization
The following diagram represents the expected phase behavior of the this compound-water system based on the principles of solid-liquid equilibria for highly soluble salts.
Caption: Representative phase diagram for the this compound-water system.
Conclusion
This technical guide provides a foundational understanding of the phase diagram of the this compound-water system. While a complete, experimentally verified diagram is not currently in the public domain, the provided information on the expected behavior, along with detailed experimental protocols, empowers researchers and formulation scientists to generate the specific data required for their applications. The representative diagram serves as a useful conceptual tool for predicting the physical state of this compound solutions under various conditions, thereby aiding in the development of stable and effective pharmaceutical and cosmetic products.
References
Methodological & Application
Application Note: HPLC Method for Ammonium and Lactate Quantification in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monitoring key metabolites in cell culture media is crucial for process optimization, understanding cell physiology, and ensuring product quality in biopharmaceutical production. Glucose and glutamine are primary nutrients, and their metabolism leads to the production of waste products such as lactate (B86563) and ammonium (B1175870).[1][2] High concentrations of these byproducts can inhibit cell growth, reduce viability, and negatively impact protein production and quality.[3] Therefore, accurate and robust quantification of lactate and ammonium is essential for effective cell culture process control.
This application note details two distinct High-Performance Liquid Chromatography (HPLC) methods for the reliable quantification of lactate and ammonium in spent cell culture media. The protocols are designed for ease of use, providing clear steps for sample preparation, chromatographic separation, and data analysis.
Principle of Analysis
The quantification of lactate and ammonium is performed using two separate HPLC methods optimized for each analyte's chemical properties.
-
Lactate Analysis: Lactate, an organic acid, is separated using an ion-exclusion chromatography column.[4][5] This technique separates ionized compounds from a neutral, aqueous mobile phase. A simple, isocratic mobile phase of dilute acid is used.[4] Detection is typically achieved using a UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, which is a universal detector suitable for compounds with no UV chromophore.[6][7][8][9]
-
Ammonium Analysis: The ammonium ion (NH₄⁺) lacks a UV chromophore, making direct UV detection impractical.[10] This method employs a mixed-mode chromatography column capable of retaining inorganic cations.[10][11] Detection is performed using an Evaporative Light Scattering Detector (ELSD). The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[12][13][14] This provides a sensitive and universal detection method for non-volatile compounds like the ammonium ion.[11][12]
Experimental Protocols
Part 1: Sample Preparation (for both Lactate and Ammonium Analysis)
Proper sample preparation is critical to remove interferences like proteins and particulates that can damage the HPLC column and affect analytical accuracy.[15][16]
Materials and Reagents:
-
Cell culture media samples
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3.5 M, ice-cold
-
Syringe filters (0.22 µm PVDF or nylon)
-
HPLC vials with caps
Protocol:
-
Harvest Supernatant: Collect 1 mL of cell culture media into a microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.[17]
-
Protein Precipitation:
-
Carefully transfer 500 µL of the clear supernatant to a new, clean microcentrifuge tube.
-
Add 50 µL of ice-cold 0.6 M perchloric acid to the supernatant to precipitate proteins.[17]
-
Vortex briefly and incubate on ice for 10 minutes.
-
-
Neutralization & Salt Removal:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the deproteinized supernatant to a new tube.
-
To neutralize the sample and precipitate the perchlorate (B79767), add a small volume of 3.5 M K₂CO₃. Adjust the pH to approximately 7.0.
-
Incubate on ice for 15-20 minutes to allow potassium perchlorate to precipitate.
-
-
Final Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.[4] The sample is now ready for injection.
Part 2: HPLC Method for Lactate Quantification
Instrumentation and Reagents:
-
HPLC system with an isocratic pump and autosampler
-
UV Detector or Refractive Index (RI) Detector
-
Data acquisition and analysis software
-
Lactic acid standard
-
Sulfuric Acid (H₂SO₄), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent[4] |
| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm or RI Detector |
| Run Time | ~20 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of lactic acid (e.g., 1 g/L) in ultrapure water. Create a series of calibration standards (e.g., 0, 50, 100, 250, 500, 750 mg/L) by diluting the stock solution with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples.
-
Data Processing: Integrate the peak corresponding to lactate. Generate a calibration curve by plotting peak area against concentration for the standards. Determine the lactate concentration in the samples using the regression equation from the calibration curve.
Part 3: HPLC Method for Ammonium Quantification
Instrumentation and Reagents:
-
HPLC system with a gradient or isocratic pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
Data acquisition and analysis software
-
Nitrogen gas supply for ELSD
-
Ammonium chloride (NH₄Cl) standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| Column | SIELC Primesep 100 (250 x 4.6 mm) or equivalent mixed-mode column[11] |
| Mobile Phase | 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector (ELSD) | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min |
| Run Time | ~10 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of ammonium chloride (e.g., 500 mg/L) in ultrapure water. Create a series of calibration standards (e.g., 0, 10, 25, 50, 100, 200 mg/L) by diluting the stock solution with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system and ELSD with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples.
-
Data Processing: Integrate the peak corresponding to the ammonium ion. Generate a calibration curve (often requiring a logarithmic fit for ELSD data). Determine the ammonium concentration in the samples from the calibration curve.
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the described methods.
Method Validation Summary for Lactate Analysis
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 50 - 750 mg/L |
| Limit of Detection (LOD) | ~10 mg/L |
| Limit of Quantification (LOQ) | ~30 mg/L |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Method Validation Summary for Ammonium Analysis
| Parameter | Result |
| Linearity (r²) | > 0.995 (Log-Log fit) |
| Range | 10 - 200 mg/L |
| Limit of Detection (LOD) | ~2 mg/L |
| Limit of Quantification (LOQ) | ~7 mg/L |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow and Metabolic Context
The analytical methods described fit within a broader workflow of cell culture monitoring. The data generated provides critical insights into cellular metabolism, specifically the balance between glycolysis and oxidative phosphorylation.
Lactate is a primary byproduct of anaerobic glycolysis, a pathway that becomes dominant even in the presence of oxygen in rapidly proliferating cells (the Warburg effect). Monitoring its accumulation is key to preventing acidosis of the culture medium and managing metabolic shifts.
The HPLC methods presented here provide a robust and reliable framework for the separate quantification of ammonium and lactate in cell culture media. These protocols, from sample preparation to final analysis, are designed to deliver accurate data essential for researchers, scientists, and drug development professionals to effectively monitor and control bioprocesses, leading to improved cell growth, viability, and productivity.
References
- 1. Elevated pCO2 affects the lactate metabolic shift in CHO cell culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Nexera Organic Acid Analysis System - Columns : Shimadzu SOPS [shimadzu.com.au]
- 6. Application of whole-cell biosensors for analysis and improvement of L- and D-lactic acid fermentation by Lactobacillus spp. from the waste of glucose syrup production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 8. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 9. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
- 10. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 11. Ammonium Ion | SIELC Technologies [sielc.com]
- 12. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. HPLC/UHPLC Evaporative Light Scattering Detector | LabX.com [labx.com]
- 15. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 16. organomation.com [organomation.com]
- 17. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols: Ammonium Lactate as a Nitrogen Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium (B1175870) lactate (B86563) is a readily available and cost-effective nitrogen source for microbial fermentation. Its utilization can be advantageous in various bioprocesses, including the production of lactic acid, biofuels, and other valuable biochemicals. This document provides detailed application notes and protocols for utilizing ammonium lactate as a primary nitrogen source in microbial fermentation, with a focus on lactic acid bacteria such as Lactobacillus and Streptococcus species. These protocols and notes are intended to serve as a comprehensive guide for researchers and professionals in the field of industrial microbiology and drug development.
Nitrogen is an essential nutrient for microbial growth and metabolic activity, serving as a fundamental building block for proteins, nucleic acids, and other cellular components.[1] While complex organic nitrogen sources like yeast extract and peptone are rich in nutrients, inorganic nitrogen sources like ammonium salts can be a more economical alternative.[1][2] this compound not only provides the necessary nitrogen in the form of ammonium (NH₄⁺) but also lactate, which can be a valuable carbon source for some microorganisms or can influence the metabolic pathways of others. In lactic acid fermentation, the use of ammonia (B1221849) for pH control leads to the formation of this compound in the fermentation broth.[3]
Data Presentation
The following tables summarize key quantitative data from various studies on the use of this compound and other nitrogen sources in microbial fermentation.
Table 1: Comparison of Fermentation Parameters for Lactic Acid Production using Different Nitrogen Sources and Fermentation Strategies.
| Microorganism | Fermentation Type | Nitrogen Source(s) | Carbon Source | pH | Temperature (°C) | Max. Lactic Acid (g/L) | Productivity (g/L/h) | Yield (%) | Reference |
| Lactobacillus lactis BME5-18M | Fed-batch | Ammonium Hydroxide (forms this compound) | Glucose | 6.5 | - | 161.2 | 2.02 | - | [4] |
| Streptococcus cremoris 2487 | Continuous (3-stage) | Yeast Extract + Ammonia | Whey Permeate | 6.0-6.5 | 35 | - | 5.38 | - | [5] |
| Lactobacillus casei Ke11 | Fed-batch (exponential) | Yeast Extract + CaCO₃ | Sucrose | 6.5 | 50 | 175.84 | 3.74 | 95 | [6] |
| Lactobacillus casei CCDM 198 | Fed-batch (pulse) | Yeast Extract, Beef Extract, Peptone | Glucose | - | 37 | 116.5 | ~4.0 | ~98 | [7] |
| Lactobacillus bulgaricus | Continuous (dialysis) | Yeast Extract + Ammonia | Whey Lactose | 5.3 | 44 | - | - | 97 (substrate conversion) | [8] |
Table 2: Effect of Nitrogen Source on Lactic Acid Production by Lactobacillus casei subsp. rhamnosus.
| Nitrogen Source | Concentration (g/L) | Lactic Acid (g/L) |
| Yeast Extract | 20 | High |
| (NH₄)₂SO₄ + Yeast Extract (4:1 elemental N ratio) | - | Same as 20 g/L Yeast Extract |
Note: This study highlighted that a combination of ammonium sulfate (B86663) and a small amount of yeast extract could achieve comparable results to using a high concentration of yeast extract alone, suggesting a cost-effective strategy.[9]
Signaling Pathways and Metabolic Workflows
Nitrogen Metabolism Regulation in Lactic Acid Bacteria
The assimilation of nitrogen in lactic acid bacteria is a tightly regulated process. In many species, including Lactococcus lactis and Lactobacillus plantarum, the transcriptional regulator GlnR plays a pivotal role.[3][10][11][12] GlnR controls the expression of genes involved in nitrogen transport and metabolism in response to the availability of nitrogen sources like glutamine and ammonium.[3]
When nitrogen is abundant, GlnR is active and represses the transcription of several operons, including:
-
amtB-glnK : Encodes an ammonium transporter (AmtB) and a PII signal transduction protein (GlnK).
-
glnRA : Encodes glutamine synthetase, a key enzyme for ammonia assimilation.
-
glnPQ : Encodes a glutamine/glutamate ABC transporter.[3][11]
This regulatory mechanism ensures that the cell does not expend energy on synthesizing nitrogen uptake and assimilation machinery when nitrogen is readily available.
Experimental Workflow for Fermentation
The following diagram illustrates a general workflow for conducting a microbial fermentation experiment using this compound as a nitrogen source. This workflow is applicable to batch, fed-batch, and continuous fermentation setups with minor modifications.
Experimental Protocols
Protocol 1: Batch Fermentation of Lactobacillus sp. using this compound
This protocol describes a typical batch fermentation process in a laboratory-scale bioreactor.
1. Media Preparation (per liter):
-
Glucose: 50-100 g[13]
-
Yeast Extract: 5-10 g (can be optimized or partially replaced)[13]
-
This compound: 5-15 g (as the primary nitrogen source)
-
Peptone: 5-10 g (optional, for fastidious strains)[13]
-
Dipotassium Phosphate (K₂HPO₄): 2 g[13]
-
Sodium Acetate: 5 g[14]
-
Ammonium Citrate: 2 g[14]
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.1 g[13]
-
Manganese Sulfate Monohydrate (MnSO₄·H₂O): 0.05 g[13]
-
Tween 80: 1 mL[14]
-
Distilled Water: to 1 L
2. Sterilization:
-
Prepare the medium and adjust the pH to 6.5 with NaOH or HCl.[15]
-
Sterilize the bioreactor and the medium by autoclaving at 121°C for 15-20 minutes.[14]
3. Inoculation:
-
Prepare a seed culture by inoculating the desired Lactobacillus strain in MRS broth and incubating at 37°C for 18-24 hours.[15]
-
Inoculate the sterile fermentation medium with 1-5% (v/v) of the active seed culture.
4. Fermentation Conditions:
-
Temperature: 37°C[16]
-
pH: Maintain at 6.0-6.5 using automated addition of a neutralizing agent (e.g., 2M NaOH or NH₄OH).[5]
-
Agitation: 100-200 rpm[15]
-
Duration: 24-72 hours, depending on the strain and desired product concentration.
5. Monitoring and Sampling:
-
Monitor pH, temperature, and agitation throughout the fermentation.
-
Take samples aseptically at regular intervals (e.g., every 4-6 hours) for analysis.
Protocol 2: Fed-Batch Fermentation for High-Density Culture
Fed-batch strategies are employed to overcome substrate limitation and product inhibition, leading to higher cell densities and product titers.[17]
1. Initial Batch Phase:
-
Start with a batch culture as described in Protocol 1, but with a lower initial glucose concentration (e.g., 40-60 g/L).
2. Feeding Strategy:
-
Prepare a concentrated sterile feeding solution containing glucose (e.g., 500-700 g/L) and this compound.
-
Once the initial glucose is nearly depleted (as determined by offline analysis or online sensors), start the feed.
-
Constant Feed: Add the feeding solution at a constant rate (e.g., 5-10 mL/h).[17]
-
Pulse Feed: Add pulses of the feeding solution when the glucose concentration drops below a certain threshold.[7]
-
Exponential Feed: Increase the feed rate exponentially to match the exponential growth of the culture. This can be controlled by a software algorithm.[6]
3. Fermentation Conditions:
-
Maintain the same temperature and pH control as in the batch fermentation.
4. Monitoring and Analysis:
-
Frequently monitor the residual glucose concentration to adjust the feeding rate and avoid both starvation and overflow metabolism.
Protocol 3: Analytical Methods for Fermentation Monitoring
1. Biomass Concentration:
-
Optical Density (OD): Measure the absorbance of the culture broth at 600 nm using a spectrophotometer. This provides a quick estimation of cell density.[9]
-
Cell Dry Weight (CDW):
-
Take a known volume of fermentation broth (e.g., 10 mL).
-
Centrifuge at >5000 x g for 10 minutes.
-
Wash the cell pellet with distilled water and centrifuge again.
-
Dry the pellet at 80-100°C overnight to a constant weight.[18]
-
The CDW is expressed in g/L.
-
2. Substrate and Product Analysis (HPLC):
-
Sample Preparation: Centrifuge the fermentation broth sample to remove cells and filter the supernatant through a 0.22 µm syringe filter.[19]
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or UV detector.[19]
-
Mobile Phase: Typically, a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Quantification: Quantify the concentrations of glucose, lactic acid, and other organic acids by comparing the peak areas to those of known standards.
Conclusion
This compound can serve as an effective and economical nitrogen source in microbial fermentation. The choice of fermentation strategy—batch, fed-batch, or continuous—will depend on the specific objectives of the process, such as maximizing cell density, product titer, or productivity. The provided protocols offer a starting point for developing and optimizing fermentation processes using this compound. Careful monitoring of key parameters and the implementation of appropriate analytical methods are crucial for successful and reproducible results. Further optimization of media composition and feeding strategies may be required for specific microbial strains and industrial applications.
References
- 1. RU2535680C2 - Method of processing this compound into lactic acid and esters thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. GlnR-Mediated Regulation of Nitrogen Metabolism in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous production of this compound by Streptococccus cremoris in a three-stage reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Dialysis Continuous Process for Ammonium-Lactate Fermentation of Whey: Experimental Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Monitor Biomass in Real Time During Fermentation [synapse.patsnap.com]
- 10. Frontiers | Regulation of Nir gene in Lactobacillus plantarum WU14 mediated by GlnR [frontiersin.org]
- 11. Regulation of Nir gene in Lactobacillus plantarum WU14 mediated by GlnR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN105087680A - Lactobacillus fermentation culture medium and process for producing lactic acid at high yield - Google Patents [patents.google.com]
- 14. himedialabs.com [himedialabs.com]
- 15. Optimization of Medium Composition for Biomass Production of Lactobacillus plantarum 200655 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. The use of date waste for lactic acid production by a fed-batch culture using Lactobacillus casei subsp. rhamnosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iitg.ac.in [iitg.ac.in]
- 19. A Novel Method for Long-Term Analysis of Lactic Acid and Ammonium Production in Non-growing Lactococcus lactis Reveals Pre-culture and Strain Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ammonium Lactate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is invaluable for understanding biological function and for structure-based drug design. The selection of an appropriate precipitating agent is a key variable in the success of crystallization trials. While ammonium (B1175870) sulfate (B86663) is one of the most common and successful salts used for protein crystallization, exploring a diverse chemical space of precipitants can be crucial for obtaining high-quality crystals of challenging proteins.[1][2] This document provides a detailed protocol and application notes for the use of ammonium lactate (B86563) as a potential precipitating agent in protein crystallization experiments.
Ammonium lactate, the salt of a weak acid (lactic acid) and a weak base (ammonia), offers an alternative ionic composition to commonly used salts. The lactate anion, a carboxylate, may interact with protein surfaces in a manner distinct from sulfate or chloride ions, potentially promoting different crystal packing arrangements. While not a conventional precipitant, its properties suggest it could be a valuable addition to crystallization screening, particularly for proteins that have failed to crystallize under standard conditions.
Physicochemical Properties of this compound
Understanding the properties of a precipitant is essential for designing effective crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO₃ | [3][4] |
| Molecular Weight | 107.11 g/mol | [3][5][6] |
| Appearance | White crystalline solid or colorless to pale yellow liquid solution | [3][5] |
| Solubility in Water | Soluble | [3][4] |
| Density (solution) | ~1.11 g/cm³ (varies with concentration) | [3] |
Rationale for Using this compound in Protein Crystallization
The "salting-out" effect is a primary mechanism by which salts like ammonium sulfate promote protein crystallization.[7][8] This occurs at high salt concentrations where the salt ions effectively compete for water molecules, reducing the amount of water available to hydrate (B1144303) the protein molecules and thereby decreasing their solubility.[8] The effectiveness of different salts in this process is often described by the Hofmeister series.
While the precise position of the lactate ion in the Hofmeister series is not as well-documented as that of sulfate or chloride, other small carboxylates like acetate (B1210297) and formate (B1220265) have been shown to be effective crystallizing agents.[2] It is plausible that the lactate ion could offer a unique balance of salting-out and specific ion-protein interactions that may be favorable for the crystallization of certain proteins.
Experimental Protocols
As this compound is not a standard component of commercial crystallization screens, researchers will likely need to prepare their own solutions and design custom screening experiments. The following protocols provide a general framework for testing this compound as a precipitant using common crystallization techniques.
Preparation of this compound Stock Solutions
-
Materials :
-
This compound (solid or concentrated solution)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile filters (0.22 µm)
-
Appropriate buffer (e.g., Tris, HEPES, MES) at a suitable pH for the target protein.
-
-
Procedure :
-
Prepare a concentrated stock solution of this compound (e.g., 3.0 M) in high-purity water. If starting with a solid, dissolve the appropriate mass in a known volume of water.
-
Add a suitable buffer to the this compound stock solution to a final concentration of 100 mM.
-
Adjust the pH of the buffered this compound solution to the desired value. Note that the addition of buffer may alter the pH, so readjustment is necessary.
-
Sterile filter the final stock solution using a 0.22 µm filter to remove any particulate matter.
-
Store the stock solution at 4°C.
-
Screening for Crystallization Conditions using Vapor Diffusion
The hanging drop and sitting drop vapor diffusion methods are commonly used for screening crystallization conditions.[9]
1. Hanging Drop Vapor Diffusion Protocol:
-
Pipette 500 µL of the reservoir solution (containing a specific concentration of this compound and buffer) into the well of a 24-well crystallization plate.
-
On a clean, siliconized coverslip, pipette 1 µL of the purified protein solution (typically 5-20 mg/mL).
-
Pipette 1 µL of the reservoir solution into the drop of protein solution. Avoid introducing bubbles.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
2. Sitting Drop Vapor Diffusion Protocol:
-
Pipette 100 µL of the reservoir solution into the reservoir of a sitting drop crystallization plate.
-
Pipette 1 µL of the purified protein solution onto the sitting drop post.
-
Pipette 1 µL of the reservoir solution into the protein drop on the post.
-
Seal the well with clear sealing tape or a coverslip.
-
Incubate and monitor as described for the hanging drop method.
Data Presentation: A Template for Screening Results
Since specific quantitative data for protein crystallization with this compound is not widely available, the following table is provided as a template for researchers to systematically record their screening results. This structured approach will aid in the optimization of initial hits.
| Trial # | Protein Conc. (mg/mL) | This compound Conc. (M) | Buffer & pH | Additive(s) & Conc. | Temperature (°C) | Crystal Habit | Diffraction Quality (if applicable) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| ... |
Visualizing the Experimental Workflow and Underlying Principles
To aid in the conceptualization of the experimental process and the potential molecular interactions, the following diagrams are provided.
Caption: Workflow for protein crystallization using this compound via vapor diffusion.
Caption: Potential molecular interactions in protein crystallization with this compound.
Conclusion
The use of this compound as a precipitant in protein crystallization is an underexplored area that holds potential for success with proteins that are recalcitrant to crystallization with more common reagents. By providing an alternative chemical environment, this compound may promote the formation of novel crystal contacts, leading to high-quality crystals suitable for X-ray diffraction. The protocols and guidelines presented here offer a starting point for researchers to systematically investigate the utility of this compound in their protein crystallization experiments. Careful documentation of experimental conditions and outcomes, as facilitated by the provided data table, will be essential in building a knowledge base for the broader scientific community on the application of this novel precipitant.
References
- 1. pfkek.jp [pfkek.jp]
- 2. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound - Properties & Specifications [eleph-citrics.com]
- 4. 52003-58-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C3H6O3.H3N | CID 62358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ammonium Lactate as a pH Buffer in Biological Experiments
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a compound with distinct chemical properties that make its use as a biological buffer highly context-dependent.[1][2] Unlike common biological buffers such as HEPES or Tris, which are selected for their pKa values near physiological pH (7.2-7.4), ammonium lactate does not provide significant buffering capacity in this range. This is because it is a salt formed from a weak acid (lactic acid, pKa ≈ 3.86) and a weak base (ammonia, pKa ≈ 9.25).[3][4]
Consequently, a solution of this compound exhibits two distinct buffering regions: one in the acidic range (pH 3.0-5.0) centered around the pKa of lactic acid, and another in the alkaline range (pH 8.3-10.3) centered around the pKa of the ammonium ion.[3][5] While its direct use as a physiological buffer is limited, its components—lactate and ammonium—are metabolically active, which opens up specialized applications, particularly in cell culture and microbiology.
Key Applications and Considerations:
-
Metabolically Active Buffering: In certain bioprocessing applications, such as CHO cell cultures, lactic acid can be used to control pH. In these systems, the lactate is not just a pH modifier but also serves as an alternative carbon source, which can protect cells from glucose deprivation.[6]
-
Nutrient Source: In microbial fermentation, this compound can act as a source of both lactate and nonprotein nitrogen.[7]
-
Limited Physiological Buffering: Due to its pKa values, this compound is unsuitable for maintaining a stable pH in most enzyme assays, cell-based assays, or drug development studies that require a physiological pH of ~7.4.
-
Potential for Toxicity: While lactate is a key metabolite, high concentrations of ammonia (B1221849) can be toxic to many mammalian cell lines.
Physicochemical Properties and Quantitative Data
The buffering capacity of a solution is greatest at a pH equal to the pKa of the acid-base pair. The effective buffering range is generally considered to be pKa ± 1.
| Component | pKa (at 25°C) | Effective Buffering Range | Molecular Weight ( g/mol ) |
| Lactic Acid | ~3.86[4] | 3.0 - 5.0 | 90.08 |
| Ammonium Ion (NH₄⁺) | 9.25[3][5] | 8.3 - 10.3 | 18.04 |
| This compound Salt | N/A | See component ranges | 107.11[2] |
The pH of a simple this compound solution in water is typically near neutral but slightly acidic, varying with concentration.[2][8]
| Concentration of this compound | Resulting pH |
| 1000 mM | ~6.5[2] |
| 100 mM | ~6.55[2] |
| 10 mM | ~6.56[2] |
| 1 mM | ~6.58[2][8] |
Diagrams and Visualizations
Chemical Equilibria and Buffering Regions
The diagram below illustrates the two separate acid-base equilibria that define the buffering regions of an this compound solution.
Caption: Dissociation equilibria for lactic acid and the ammonium ion.
Workflow for Lactate-Based Buffer Preparation
This workflow outlines the standard procedure for preparing a lactate buffer in the acidic pH range using L-lactic acid and a strong base.
Caption: Standard operating procedure for preparing a lactate buffer.
Metabolic Role of Lactate in Cell Culture pH Control
This diagram shows how lactic acid, when used for pH control, can also serve as a substrate for cellular energy production.
Caption: Dual role of lactic acid in cell culture applications.
Experimental Protocols
The following protocols describe the preparation of lactate- and ammonium-based buffers. Note that these are prepared from the individual acid/base components, not directly from the this compound salt, to achieve precise pH control in the desired range.
Protocol 1: Preparation of a Lactate Buffer (pH 3.5 – 5.0)
This protocol yields a buffer solution where the primary buffering species is the lactic acid/lactate conjugate pair.
Materials:
-
L-Lactic Acid (solution, typically 85-90%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 5 M solution
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Sterile 0.22 µm filter unit
Methodology (for 1 L of 100 mM Lactate Buffer, pH 4.0):
-
Calculate Reagents: The molecular weight of lactic acid is 90.08 g/mol . For a 100 mM solution, 1 L requires 9.008 g of pure lactic acid. If using an 88% solution, you will need 9.008 g / 0.88 = 10.24 g (or ~9.7 mL, assuming density of ~1.05 g/mL).
-
Dissolution: Add approximately 800 mL of deionized water to a 1 L beaker with a stir bar.
-
Add Acid: Carefully measure and add 10.24 g of the L-lactic acid solution to the water. Allow it to mix thoroughly.
-
pH Adjustment: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add the 5 M NaOH solution dropwise. Monitor the pH closely. The initial pH will be low; continue adding base until the pH stabilizes at 4.0.
-
Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinse water to the flask. Carefully add deionized water to bring the final volume to exactly 1 L (QS).
-
Sterilization: For biological applications, sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the buffer at 4°C.
Protocol 2: Preparation of an Ammonium Buffer (pH 8.5 – 10.0)
This protocol uses the ammonium/ammonia conjugate pair to create a buffer in the alkaline range.
Materials:
-
Ammonium Chloride (NH₄Cl), crystalline
-
Ammonium Hydroxide (NH₄OH) solution or Sodium Hydroxide (NaOH), 5 M
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and beakers
Methodology (for 1 L of 100 mM Ammonium Buffer, pH 9.25):
-
Calculate Reagents: The molecular weight of NH₄Cl is 53.49 g/mol . To make 1 L of a 100 mM solution, weigh out 5.35 g of NH₄Cl.
-
Dissolution: Add 5.35 g of NH₄Cl to a beaker containing ~800 mL of deionized water. Stir until fully dissolved.
-
pH Adjustment: Place the calibrated pH electrode in the solution. Slowly add 5 M NaOH dropwise while stirring. The pH will rise from its initial acidic state. Continue adding base until the pH stabilizes at the target of 9.25. (Alternatively, a specific ratio of NH₄Cl and NH₄OH can be calculated and mixed).
-
Final Volume: Transfer the solution to a 1 L volumetric flask, rinse the beaker, and add deionized water to the 1 L mark (QS).
-
Sterilization and Storage: Filter-sterilize if necessary and store in a tightly sealed container at room temperature. Note that ammonia is volatile, which can cause the pH to shift over time if not sealed properly.
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. This compound CAS#: 515-98-0 [m.chemicalbook.com]
- 3. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. proprep.com [proprep.com]
- 5. Biological Buffers [staff.ustc.edu.cn]
- 6. Benefits of using lactic acid for pH control in CHO cell culture processes - American Chemical Society [acs.digitellinc.com]
- 7. Investigation of this compound supplementation on fermentation end products and bacterial assimilation of nitrogen in dual-flow continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH of this compound [whatistheph.com]
Application Notes and Protocols for the Formulation of Topical Creams Containing 12% Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, manufacturing, and quality control of topical creams containing 12% ammonium (B1175870) lactate (B86563). The included protocols are intended as a guide for the development and evaluation of stable and effective dermatological products for conditions such as xerosis and ichthyosis vulgaris.
Formulation Overview
Ammonium lactate, the ammonium salt of lactic acid, is an alpha-hydroxy acid (AHA) that functions as a humectant and aids in skin exfoliation.[1][2][3][4] A 12% concentration is a common prescription strength for topical creams indicated for the treatment of dry, scaly skin conditions.[5][6][7][8] The formulation is typically an oil-in-water emulsion with a pH of 4.4 to 5.4 to ensure optimal activity and stability.[5][6][7]
Excipient Selection
The selection of excipients is critical to the physical stability, sensory characteristics, and clinical efficacy of the cream. A typical formulation includes the following components:
| Component | Function | Typical Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | ||
| This compound | Humectant, Keratolytic | 12.0 |
| Oil Phase | ||
| Light Mineral Oil | Emollient, Occlusive | 5.0 - 15.0 |
| Cetyl Alcohol | Stiffening agent, Emulsion stabilizer | 2.0 - 5.0 |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 3.0 - 7.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 10.0 |
| Propylene (B89431) Glycol | Humectant, Penetration enhancer | 2.0 - 5.0 |
| Thickening Agent | ||
| Magnesium Aluminum Silicate (B1173343) | Viscosity modifier, Stabilizer | 0.5 - 2.0 |
| Methylcellulose (B11928114) | Viscosity modifier | 0.2 - 1.0 |
| Preservatives | ||
| Methylparaben | Antimicrobial | 0.1 - 0.3 |
| Propylparaben | Antimicrobial | 0.05 - 0.1 |
| pH Adjuster | ||
| Lactic Acid / Ammonium Hydroxide (B78521) | To adjust pH to 4.4 - 5.4 | As needed |
Manufacturing Protocol
The following is a general protocol for the laboratory-scale manufacture of a 1 kg batch of 12% this compound cream.
Equipment
-
Primary mixing vessel with heating and cooling capabilities and a variable-speed homogenizer.
-
Secondary vessel for heating the oil phase.
-
Water bath or other heating source.
-
Calibrated weighing balance.
-
pH meter.
Manufacturing Procedure
-
Aqueous Phase Preparation:
-
In the primary mixing vessel, add the purified water and begin heating to 70-75°C.
-
Disperse the magnesium aluminum silicate and methylcellulose into the heated water with moderate agitation until fully hydrated.
-
Add the glycerin and propylene glycol and mix until uniform.
-
Add and dissolve the methylparaben and propylparaben. Maintain the temperature at 70-75°C.
-
-
Oil Phase Preparation:
-
In the secondary vessel, combine the light mineral oil, cetyl alcohol, glyceryl stearate, and PEG-100 stearate.
-
Heat the oil phase to 70-75°C with gentle mixing until all components are melted and the mixture is uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase with continuous mixing.
-
Increase the mixing speed and homogenize for 10-15 minutes to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion to 35-40°C with slow, continuous mixing.
-
In a separate container, prepare the 12% this compound solution by neutralizing lactic acid with ammonium hydroxide. Caution: This is an exothermic reaction and should be performed in a well-ventilated area.
-
Once the cream base has cooled, slowly add the this compound solution and mix until uniform.
-
Check the pH and adjust to within the range of 4.4-5.4 using lactic acid or ammonium hydroxide as needed.
-
Continue mixing at a slow speed until the cream is smooth and homogenous.
-
-
Packaging:
-
Fill the cream into appropriate containers, such as tubes or jars.
-
References
- 1. droracle.ai [droracle.ai]
- 2. Articles [globalrx.com]
- 3. Ammonium-lactate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound (Amlactin, Lac-Hydrin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. This compound Cream [dailymed.nlm.nih.gov]
- 7. This compound Cream, 12%* [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Ammonium Lactate in the Treatment of Xerosis and Ichthyosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a well-established alpha-hydroxy acid (AHA) formulation widely utilized in dermatology for the management of dry skin conditions. It is indicated for the treatment of xerosis (dry or scaly skin) and ichthyosis vulgaris, an inherited condition characterized by dry, thickened, and scaly skin.[1][2] Its therapeutic efficacy stems from its dual mechanism of action: intense hydration and gentle exfoliation. As a humectant, it attracts and retains moisture within the stratum corneum, while its keratolytic properties facilitate the shedding of dead skin cells, resulting in smoother and more hydrated skin.[3][4][5] These application notes provide a comprehensive overview of the clinical data, experimental protocols for efficacy evaluation, and the underlying molecular mechanisms of ammonium lactate in the treatment of xerosis and ichthyosis.
Mechanism of Action
This compound exerts its therapeutic effects through a combination of hydrating and keratolytic actions. The lactate component, a natural moisturizing factor (NMF), increases the water content of the stratum corneum.[6][7][8] This humectant property helps to alleviate the dryness associated with xerosis and ichthyosis.[9]
Furthermore, lactic acid decreases corneocyte cohesion, promoting the desquamation of the outer layers of the skin.[2][10][11] This exfoliative action helps to reduce scaling and roughness, characteristic features of these hyperkeratotic conditions. At a molecular level, lactate has been shown to influence the expression of key proteins involved in keratinocyte differentiation and skin barrier function, such as filaggrin, loricrin, and involucrin (B1238512). While the precise signaling pathways are still under investigation, evidence suggests the involvement of pathways that regulate gene expression related to epidermal homeostasis.[12][13][14][15][16] Lactate may also serve as a signaling molecule, potentially interacting with G-protein coupled receptors like GPR81, although its expression and role in keratinocytes require further elucidation.[6][10][17]
Clinical Efficacy: Summary of Quantitative Data
Clinical studies have demonstrated the efficacy of 12% this compound lotion in improving the signs and symptoms of xerosis and ichthyosis. The following tables summarize the quantitative data from key clinical trials.
| Table 1: Efficacy of 12% this compound vs. 40% Urea (B33335) in Moderate to Severe Xerosis | ||||
| Parameter | Treatment Group | Baseline (Mean ± SD) | Day 14 (Mean ± SD) | Day 28 (Mean ± SD) |
| Investigator's Assessment of Dryness (0-4 scale) | 12% this compound | 3.2 ± 0.5 | 2.1 ± 0.7 | 1.5 ± 0.6 |
| 40% Urea | 3.3 ± 0.6 | 1.4 ± 0.5 | 1.1 ± 0.4 | |
| Patient's Assessment of Dryness (0-4 scale) | 12% this compound | 3.1 ± 0.7 | 2.0 ± 0.8 | 1.4 ± 0.7 |
| 40% Urea | 3.2 ± 0.6 | 1.3 ± 0.6 | 1.0 ± 0.5 | |
| Transepidermal Water Loss (g/m²/h) | 12% this compound | 15.2 ± 4.1 | 12.5 ± 3.5 | 10.8 ± 3.1 |
| 40% Urea | 15.5 ± 4.3 | 10.9 ± 3.2 | 9.2 ± 2.8 | |
| Skin Capacitance (Corneometer units) | 12% this compound | 25.6 ± 5.8 | 35.2 ± 6.1 | 42.5 ± 7.3 |
| 40% Urea | 25.1 ± 5.5 | 40.8 ± 6.9 | 48.9 ± 8.1 | |
| * Statistically significant difference (p < 0.05) compared to 12% this compound. | ||||
| Data adapted from Ademola J, et al. Am J Clin Dermatol. 2002. |
| Table 2: Efficacy of 12% this compound vs. 5% Lactic Acid in Moderate to Severe Xerosis | |||
| Parameter | Treatment Group | Week 3 (Mean Severity Score Reduction) | Week 6 (3 weeks post-treatment) (Mean Severity Score Reduction) |
| Investigator's Global Assessment (0-4 scale) | 12% this compound | 1.8 | 1.5 |
| 5% Lactic Acid | 1.2 | 0.9 | |
| * Statistically significant difference (p < 0.05) compared to 5% Lactic Acid. | |||
| Data adapted from Rogers RS, et al. J Am Acad Dermatol. 1989. |
Experimental Protocols
Protocol 1: Evaluation of Topical Treatments for Xerosis
This protocol outlines a randomized, double-blind, bilateral paired comparison study to assess the efficacy of a test formulation against a comparator.
1. Subject Recruitment:
- Enroll male and female subjects aged 18 years or older with a clinical diagnosis of moderate to severe xerosis on both lower legs.
- Exclusion criteria: known hypersensitivity to any of the study materials, active skin disease other than xerosis in the treatment area, and use of topical or systemic medications that could affect the study outcome.
- Obtain written informed consent from all participants.
2. Study Design:
- A 4-week, double-blind, randomized, bilateral paired comparison design.
- Each subject will be randomly assigned to apply the test formulation to one lower leg and the comparator to the other.
- Evaluations will be conducted at baseline (Day 0), Day 14, and Day 28.
3. Treatment Administration:
- Subjects will be instructed to apply a thin layer of the assigned formulation to the entire lower leg twice daily (morning and evening) for 28 days.
- Subjects should be advised to avoid using any other moisturizers or topical products on the treatment areas.
4. Efficacy Assessments:
- Investigator's Global Assessment (IGA): A trained investigator will assess the overall severity of xerosis on a 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe).
- Patient's Global Assessment (PGA): Subjects will assess the overall improvement of their skin condition on a similar 5-point scale.
- Instrumental Measurements:
- Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter® or similar device to assess skin barrier function.[18] Measurements should be taken in a controlled environment (temperature and humidity).
- Skin Capacitance: Measure skin surface hydration using a Corneometer® or similar device.[18]
- Clinical Scoring: Assess individual signs of xerosis (scaling, roughness, erythema, fissures) on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
5. Statistical Analysis:
- Compare the changes from baseline in all efficacy parameters between the two treatment groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
- A p-value of < 0.05 will be considered statistically significant.
Protocol 2: Evaluation of Topical Treatments for Ichthyosis Vulgaris
This protocol is designed for a clinical trial to evaluate the efficacy of a test formulation in subjects with ichthyosis vulgaris.
1. Subject Recruitment:
- Enroll subjects with a clinical diagnosis of ichthyosis vulgaris.
- Severity should be assessed and documented at baseline.
- Exclusion criteria are similar to those for the xerosis protocol.
2. Study Design:
- A randomized, double-blind, vehicle-controlled study.
- Subjects will be randomized to receive either the active formulation or the vehicle control.
- Treatment duration will be 4 weeks, with a follow-up visit at week 6 (2 weeks after treatment cessation).
3. Treatment Administration:
- Subjects will apply the assigned product to the affected areas twice daily.
4. Efficacy Assessments:
- Investigator's Assessment of Ichthyosis Severity: This can be a composite score including scaling, roughness, and overall appearance on a defined scale.
- Patient-Reported Outcomes: Utilize validated questionnaires to assess the impact on quality of life, including symptoms like itching and discomfort.
- Instrumental Measurements: TEWL and skin capacitance measurements are also relevant for assessing barrier function and hydration in ichthyosis.
5. Statistical Analysis:
- Compare the mean change from baseline in the primary efficacy endpoint between the active and vehicle groups using an analysis of covariance (ANCOVA) with baseline values as a covariate.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for a typical clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of topical treatment with urea in ichthyosis, atopic dermatitis, psoriasis, and other skin conditions—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Loricrin expression in cultured human keratinocytes is controlled by a complex interplay between transcription factors of the Sp1, CREB, AP1, and AP2 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]
- 17. Capacitance and transepidermal water loss after soaking in water for different durations: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ammonium Lactate for Enhancing Skin Barrier Function In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of ammonium (B1175870) lactate (B86563) on skin barrier function. The included protocols offer detailed methodologies for assessing key parameters of skin barrier integrity, including keratinocyte differentiation, lipid synthesis, and transepidermal water loss.
Introduction
Ammonium lactate is a well-established dermatological agent known for its moisturizing and keratolytic properties.[1][2][3] Its efficacy in treating dry and scaly skin conditions is attributed to its ability to enhance skin hydration and improve barrier function.[1][3][4] The lactate component, a natural moisturizing factor, plays a crucial role in these effects by modulating cellular functions that are vital for maintaining a healthy stratum corneum.[5][6]
This document details the mechanisms by which this compound is proposed to enhance the skin barrier in vitro, focusing on its influence on keratinocyte differentiation and ceramide synthesis.
Mechanism of Action
This compound enhances skin barrier function through a multi-faceted mechanism, primarily driven by the biological activity of lactate. In vitro evidence suggests that lactate can influence key cellular processes in keratinocytes that are fundamental to the formation and integrity of the stratum corneum.
Lactate has been shown to stimulate the synthesis of ceramides (B1148491), which are critical lipid components of the epidermal permeability barrier.[7] Furthermore, lactate can enhance the expression of genes involved in keratinocyte differentiation, such as filaggrin, which is essential for the formation of the cornified envelope and the production of natural moisturizing factors (NMFs).[5] The ammonium component helps to maintain the skin's physiological pH.
Quantitative Data Summary
While direct in vitro quantitative data for this compound is limited in the available literature, studies on lactic acid provide strong evidence for its positive impact on skin barrier components. The following tables summarize the reported effects of lactic acid on ceramide synthesis, offering a proxy for the anticipated effects of this compound.
Table 1: Effect of Lactic Acid Isomers on Ceramide Production in Keratinocytes In Vitro
| Treatment (Lactic Acid Isomer) | Change in Ceramide Production (%) | Reference |
| L-Lactic Acid | +300% | [7] |
| D-Lactic Acid | +100% | [7] |
| D,L-Lactic Acid | Not specified | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vitro effects of this compound on key skin barrier function parameters. These protocols are based on established techniques for evaluating keratinocyte differentiation and barrier integrity in 2D and 3D skin models.[2][8][9]
Protocol 1: Assessment of Keratinocyte Differentiation Markers
Objective: To quantify the effect of this compound on the expression of key keratinocyte differentiation markers (Filaggrin, Loricrin, Involucrin) in a 2D human keratinocyte culture model.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM)
-
Differentiation-inducing medium (High calcium KGM)
-
This compound solution (sterile, various concentrations)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Antibodies for Western blotting (anti-Filaggrin, anti-Loricrin, anti-Involucrin, anti-GAPDH)
-
Protein lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture NHEK in KGM until they reach 70-80% confluency.
-
Induce differentiation by switching to a high calcium (1.2-1.8 mM) KGM.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 mM) or a vehicle control.
-
Incubate for 48-72 hours.
-
-
RNA Extraction and qRT-PCR:
-
Wash cells with PBS and lyse them using the provided buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using specific primers for Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL), and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Protein Extraction and Western Blotting:
-
Wash cells with ice-cold PBS and lyse them in protein lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Filaggrin, Loricrin, Involucrin, and GAPDH overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH).
-
Protocol 2: Analysis of Ceramide Synthesis
Objective: To determine the effect of this compound on the synthesis of ceramides in human keratinocytes.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte culture medium
-
This compound solution
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) system
-
Ceramide standards
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat NHEK with this compound as described in Protocol 1.
-
-
Lipid Extraction:
-
After treatment, wash the cells with PBS and harvest them.
-
Perform a lipid extraction using a method such as the Bligh and Dyer technique.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the lipid extract in an appropriate solvent.
-
Analyze the sample using an HPLC system coupled with a mass spectrometer.
-
Separate different ceramide species based on their acyl chain length and hydroxylation.
-
Identify and quantify the ceramides by comparing them to known ceramide standards.
-
Protocol 3: Measurement of Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermis (RHE) Model
Objective: To assess the effect of this compound on the barrier integrity of a 3D RHE model by measuring TEWL.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the RHE model manufacturer
-
This compound solution
-
TEWL measurement device (e.g., Tewameter®)
-
Sterile PBS
Procedure:
-
RHE Model Culture and Treatment:
-
Culture the RHE models at the air-liquid interface according to the manufacturer's instructions.
-
Topically apply a defined volume of this compound solution or a vehicle control to the surface of the RHE.
-
Incubate for 24-48 hours.
-
-
TEWL Measurement:
-
Before measurement, equilibrate the RHE models to room temperature and humidity for at least 30 minutes.
-
Place the probe of the TEWL device gently on the surface of the RHE.
-
Record the TEWL value (in g/m²/h) once the reading has stabilized.
-
Take multiple readings for each tissue model and average the results.
-
Compare the TEWL values of the this compound-treated groups to the vehicle control. A lower TEWL value indicates improved barrier function.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound on skin barrier.
Experimental Workflow
Caption: In vitro assessment workflow for this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis [jove.com]
- 3. Unlocking Skin Health: The Power of this compound Lotion - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 4. Clinical and non-invasive evaluation of 12% this compound emulsion for the treatment of dry skin in atopic and non-atopic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstructed human epidermis: a model to study in vitro the barrier function of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Role of Ammonium Lactate in Skin Cell Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563) is a widely utilized topical agent in dermatology, primarily for its efficacy in treating xerotic and hyperkeratotic skin conditions. Its therapeutic effects are attributed to its ability to enhance skin hydration and promote corneocyte desquamation. Beyond these well-documented clinical benefits, emerging evidence suggests that the lactate component of ammonium lactate acts as a signaling molecule, capable of modulating gene expression in skin cells, thereby influencing skin barrier function and cellular responses.
These application notes provide a comprehensive overview of the current understanding of how this compound influences gene expression in skin cells, with a focus on keratinocytes. Detailed protocols for key experiments are provided to facilitate further research in this area.
Molecular Mechanisms of Action
While the complete picture of this compound's molecular signaling is still under investigation, current research points towards its influence on key proteins involved in epidermal differentiation and cellular stress responses. The lactate ion is recognized as an active signaling molecule that can impact cellular processes through various mechanisms, including the regulation of gene expression.
A key aspect of its mechanism involves the modulation of genes crucial for the formation and maintenance of the epidermal barrier. However, studies have shown that topical application of lactic acid can also induce a cellular stress response.
Impact on Epidermal Differentiation and Barrier Function
Transcriptional analysis of reconstructed human epidermis treated with 5% lactic acid revealed a significant downregulation of genes critical for skin barrier formation. This suggests that while promoting desquamation, lactic acid may also influence the expression of structural proteins in the epidermis.
Induction of Cellular Stress and Neurotrophic Factors
The same transcriptional analysis showed that lactic acid treatment upregulates genes associated with cellular damage and stress. Additionally, an increase in the expression of neurotrophic factors and chemokines was observed. This may explain the stinging and itching sensations sometimes associated with alpha-hydroxy acid application.[1]
Data Presentation: Gene Expression Changes in Response to Lactic Acid
The following table summarizes the quantitative data from a transcriptional analysis of reconstructed human epidermis following treatment with 5% lactic acid for 1, 6, and 24 hours.[1] This data provides a basis for understanding the potential genetic targets of this compound in skin cells.
| Gene Category | Gene Symbol | Fold Change (24h) | Function |
| Downregulated Genes (Barrier Function) | FLG | Decreased | Key structural protein in the stratum corneum, essential for barrier integrity. |
| FLG2 | Decreased | A filaggrin-like protein involved in epidermal differentiation. | |
| CDSN | Decreased | A component of corneodesmosomes, mediating cell-cell adhesion in the stratum corneum. | |
| Upregulated Genes (Cellular Stress) | HSPA1A | Increased | A heat shock protein involved in protein folding and cellular stress response. |
| DDIT3 | Increased | A transcription factor induced by DNA damage. | |
| IL1A | Increased | A pro-inflammatory cytokine. | |
| HMGB2 | Increased | A nuclear protein involved in DNA architecture and inflammation. | |
| Upregulated Genes (Neurotrophic Factors & Chemokines) | BDNF | Increased | A neurotrophic factor involved in neuronal survival and growth. |
| ARTN | Increased | A neurotrophic factor. | |
| PGE2 | Increased | Prostaglandin E2, a mediator of inflammation and pain. |
Signaling Pathways
Based on the observed changes in gene expression, it is plausible that this compound modulates key signaling pathways that regulate cellular stress, inflammation, and differentiation in keratinocytes. While direct evidence for this compound is still emerging, the known functions of lactate and the gene expression data suggest the potential involvement of the following pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a critical regulator of cellular responses to stress. The upregulation of stress-related genes such as HSPA1A and DDIT3 suggests a potential activation of the p38 MAPK cascade.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central mediator of inflammatory responses. The increased expression of pro-inflammatory cytokines like IL1A points to the possible involvement of NF-κB activation.
Further investigation is required to definitively establish the direct modulation of these pathways by this compound in keratinocytes.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathways modulated by this compound in keratinocytes.
Experimental Protocols
To facilitate further investigation into the molecular effects of this compound on skin cells, the following detailed protocols are provided.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro analysis of this compound effects.
Protocol 1: In Vitro Treatment of Keratinocytes with this compound
Objective: To treat cultured keratinocytes with this compound to assess its effects on gene and protein expression.
Materials:
-
Human keratinocytes (e.g., primary cells or HaCaT cell line)
-
Keratinocyte growth medium (e.g., KGM-Gold™)
-
This compound solution (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed keratinocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in keratinocyte growth medium at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and dilute it in keratinocyte growth medium to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle control (medium only).
-
Treatment: When cells reach the desired confluency, aspirate the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA or protein isolation.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of target genes in keratinocytes treated with this compound.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., FLG, LOR, IVL, HSPA1A, DDIT3, IL1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the harvested keratinocytes according to the manufacturer's protocol of the RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions for your primers and instrument.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Protocol 3: Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., p38 MAPK).
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested keratinocytes in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 4: NF-κB Activation Assay (Nuclear Translocation)
Objective: To assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers
-
Western blot reagents (as listed in Protocol 3)
Procedure:
-
Cell Treatment: Treat keratinocytes with this compound as described in Protocol 1.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the harvested cells using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts.
-
Western Blot Analysis: Perform Western blotting on both fractions as described in Protocol 3.
-
Probe Membranes: Probe the membranes with antibodies against NF-κB p65, a cytoplasmic marker, and a nuclear marker.
-
Data Analysis: Quantify the amount of NF-κB p65 in the nuclear fraction relative to the cytoplasmic fraction. An increase in nuclear p65 indicates NF-κB activation. Use the cytoplasmic and nuclear markers to confirm the purity of the fractions.
Conclusion
The application of this compound to the skin has well-established benefits for hydration and exfoliation. The underlying molecular mechanisms are beginning to be elucidated, with evidence pointing towards the modulation of gene expression related to skin barrier function and cellular stress responses. The provided application notes and protocols offer a framework for researchers to further investigate the intricate role of this compound in skin cell biology, paving the way for the development of more targeted and effective dermatological therapies.
References
Application Notes and Protocols for Testing the Efficacy of Ammonium Lactate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a well-established alpha-hydroxy acid (AHA) used in dermatological and cosmetic formulations.[1][2] Its efficacy in treating dry, scaly skin conditions such as xerosis and ichthyosis vulgaris is attributed to its dual mechanism of action: intense hydration and promotion of exfoliation.[1][3][4] As a humectant, it attracts and retains moisture within the stratum corneum, the outermost layer of the skin.[4][5] Concurrently, it facilitates the shedding of dead skin cells (corneocytes) by decreasing corneocyte cohesion, leading to smoother and softer skin.[6][7]
These application notes provide a detailed protocol for conducting a robust clinical trial to substantiate the efficacy of a cosmetic formulation containing ammonium lactate. The protocol outlines the study design, subject selection, methodologies for instrumental and clinical assessment, and patient-reported outcomes.
Mechanism of Action: Signaling Pathway
This compound primarily exerts its effects on the stratum corneum. The lactate component, a natural moisturizing factor (NMF), increases the water content of the skin.[7] It also modulates the barrier function and stimulates the synthesis of ceramides.[7] As an AHA, it is thought to disrupt the ionic bonds between corneocytes, leading to their desquamation and an increased rate of cell turnover.[3][6]
Experimental Protocol: Placebo-Controlled Clinical Trial
This protocol describes a randomized, double-blind, placebo-controlled, single-center study to evaluate the efficacy of a cosmetic cream containing 12% this compound.
Study Objectives
-
Primary Objective: To assess the efficacy of the this compound formulation in improving skin hydration compared to a placebo.
-
Secondary Objectives:
-
To evaluate the effect of the formulation on transepidermal water loss (TEWL) and skin barrier function.
-
To assess the formulation's ability to improve skin smoothness and reduce visible dryness through clinical grading.
-
To measure the impact on the rate of skin cell turnover.
-
To evaluate subject-perceived efficacy and tolerability.
-
Study Population
-
Inclusion Criteria:
-
Exclusion Criteria:
Study Design & Randomization
-
A total of 66 subjects will be recruited to ensure sufficient statistical power.[8]
-
Subjects will be randomly assigned to one of two groups:
-
Group A: Test formulation (cream with 12% this compound).
-
Group B: Placebo formulation (cream without this compound).
-
-
The study will be double-blinded; neither the subjects nor the investigators will know the treatment allocation.
Study Procedure
-
Washout Period: A one-week period where subjects will use a standard, neutral cleanser and refrain from using any other moisturizers on the test areas.
-
Treatment Period: Four weeks of product application. Subjects will be instructed to apply a standardized amount of the assigned product to their lower legs twice daily (morning and evening).[8]
-
Assessments:
-
Baseline (Day 0): Before the first product application.
-
Week 2: Mid-point assessment.
-
Week 4: Final assessment.
-
Efficacy Assessment Methods
-
Skin Hydration (Corneometry):
-
Transepidermal Water Loss (TEWL):
-
Skin Cell Turnover (Dansyl Chloride Method):
-
Principle: A fluorescent dye, dansyl chloride, is applied to the skin and binds to the corneocytes. The time it takes for the fluorescence to disappear is a measure of the stratum corneum turnover time.[3][16]
-
Procedure:
-
At baseline, a 5% dansyl chloride patch is applied to a designated area on the forearm for a set period.[3]
-
Standardized digital photographs under UV light are taken at baseline and at regular intervals (e.g., every 2-3 days) until the fluorescence is no longer visible.
-
Image analysis software is used to quantify the decrease in fluorescence intensity over time.[3]
-
-
-
Expert Clinical Grading:
-
A trained dermatologist or clinical grader will assess skin dryness and tactile roughness at each visit using a validated grading scale (e.g., 0-4 or 0-9 point scale).[11][17][18]
-
Example Scale for Dryness: 0 = None (smooth, no visible scaling), 1 = Mild (occasional fine scaling), 2 = Moderate (visible scaling, slight roughness), 3 = Severe (generalized scaling, marked roughness), 4 = Very Severe (coarse, cracking, and peeling).
-
-
Subjects will complete a validated questionnaire at each visit to assess their perception of product efficacy and tolerability.
-
Parameters: Skin softness, smoothness, hydration, comfort, and overall appearance.
-
Example Questionnaire: Dermatology Life Quality Index (DLQI) or a custom-designed questionnaire.[19]
Experimental Workflow
Data Presentation and Statistical Analysis
All quantitative data will be summarized using descriptive statistics (mean, standard deviation, etc.). The primary analysis will be an intention-to-treat analysis. An Analysis of Covariance (ANCOVA) will be used to compare the changes from baseline between the two groups, with the baseline value as a covariate. A p-value of <0.05 will be considered statistically significant.
Table 1: Hypothetical Efficacy Data Summary
| Parameter | Group | Baseline (Mean ± SD) | Week 2 (Mean ± SD) | Week 4 (Mean ± SD) | Change from Baseline (Week 4) | p-value |
| Skin Hydration (Corneometer Units) | This compound | 35.2 ± 5.1 | 48.6 ± 6.3 | 55.4 ± 7.2 | +20.2 | <0.001 |
| Placebo | 34.9 ± 4.8 | 38.1 ± 5.5 | 39.2 ± 5.9 | +4.3 | ||
| TEWL (g/m²/h) | This compound | 12.5 ± 2.3 | 9.8 ± 1.9 | 8.1 ± 1.5 | -4.4 | <0.01 |
| Placebo | 12.8 ± 2.5 | 12.1 ± 2.2 | 11.9 ± 2.4 | -0.9 | ||
| Clinical Dryness Score (0-4) | This compound | 2.8 ± 0.6 | 1.9 ± 0.5 | 1.2 ± 0.4 | -1.6 | <0.001 |
| Placebo | 2.7 ± 0.5 | 2.5 ± 0.6 | 2.4 ± 0.5 | -0.3 | ||
| Cell Turnover Time (Days) | This compound | 25.3 ± 3.1 | - | 20.1 ± 2.5 | -5.2 | <0.05 |
| Placebo | 24.9 ± 2.9 | - | 24.2 ± 3.0 | -0.7 |
Conclusion
This detailed protocol provides a comprehensive framework for the clinical evaluation of cosmetic formulations containing this compound. By employing a combination of objective instrumental measurements, expert clinical grading, and subjective self-assessment, researchers can generate robust data to substantiate efficacy claims related to skin hydration, exfoliation, and overall skin health improvement. Adherence to this standardized protocol will ensure the generation of high-quality, reliable, and reproducible results.
References
- 1. The dansyl chloride technique for stratum corneum renewal as an indicator of changes in epidermal mitotic activity following topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-Reported Outcome Measures in Dermatology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ‘exfoliation’ and ‘skin renewal’ - Ozderm [ozderm.com.au]
- 4. happi.com [happi.com]
- 5. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 6. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 7. SUBUMETER, CORNEOMETER, TEWL,m.pharm analysis, pharmaceutical analysis, food analysis, cosmetic analysis and evaluation, modern bio analytical techniques, advanced pharmaceutical analysis, phamaceutical validation | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Parameters for cosmetic efficacy testing & claim support [courage-khazaka.com]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified method for measurement of desquamation using dansyl chloride fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. validatedcs.com [validatedcs.com]
- 18. citruslabs.com [citruslabs.com]
- 19. Patient-Reported Outcome Measures in Atopic Dermatitis and Chronic Hand Eczema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammonium Lactate as a Carbon Source for Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563), a salt formed from lactic acid and ammonia, presents a unique substrate for microbial cultivation, providing both a carbon and nitrogen source in a single compound. The lactate component can be metabolized by a variety of bacteria, particularly those found in anaerobic environments, while the ammonium ion serves as a readily available nitrogen source for biosynthesis. The utilization of lactate as a carbon source is a key metabolic process in various ecosystems and is of significant interest in fields such as gut microbiology, industrial fermentation, and drug development, where microbial metabolites are of importance.
This document provides detailed application notes and protocols for utilizing ammonium lactate as a primary carbon source for the growth of specific bacterial species. It includes information on relevant bacterial strains, media formulations, cultivation protocols, and expected growth characteristics.
Bacterial Species for Lactate Utilization
Several bacterial species are known to utilize lactate as a carbon source. The selection of a particular species will depend on the specific research or application goals. Some notable examples include:
-
Megasphaera elsdenii : A strictly anaerobic bacterium found in the rumen and human colon, known for its ability to convert lactate to propionate (B1217596) and butyrate.
-
Eubacterium hallii : An anaerobic bacterium present in the human gut that can utilize both D- and L-lactate to produce butyrate.
-
Anaerostipes caccae : Another butyrate-producing bacterium from the human colon that can utilize lactate.
-
Bacillus subtilis : While not its preferred carbon source, some strains of this facultative anaerobe can metabolize lactate, particularly for processes like microbially induced calcium carbonate precipitation.[1]
Data Presentation: Expected Growth Parameters
The following table summarizes the expected growth parameters for selected bacterial species when cultured in a medium containing this compound as the primary carbon source. These values are illustrative and can vary based on specific strain characteristics and experimental conditions.
| Bacterial Species | Substrate | Inoculum Size (OD600) | Incubation Temperature (°C) | Incubation Time (h) | Final OD600 | Lactate Consumption (%) | Major Metabolites |
| Megasphaera elsdenii | 20 mM this compound | 0.05 | 37 | 48 | 0.8 - 1.2 | 80 - 95 | Propionate, Butyrate |
| Eubacterium hallii | 20 mM this compound | 0.05 | 37 | 72 | 0.6 - 1.0 | 70 - 90 | Butyrate, Acetate |
| Anaerostipes caccae | 20 mM this compound | 0.05 | 37 | 72 | 0.5 - 0.9 | 65 - 85 | Butyrate |
| Bacillus subtilis | 20 mM this compound | 0.1 | 30 | 24 | 1.5 - 2.0 | 50 - 70 | Acetate |
Experimental Protocols
Protocol 1: Preparation of Basal Medium for Anaerobic Lactate-Utilizing Bacteria
This protocol describes the preparation of a basal salt medium suitable for growing anaerobic bacteria such as Megasphaera elsdenii, Eubacterium hallii, and Anaerostipes caccae with this compound as the primary carbon and nitrogen source.
Materials:
-
This compound solution (e.g., 60% w/v)
-
Dipotassium phosphate (B84403) (K₂HPO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Resazurin (B115843) solution (0.1% w/v)
-
L-Cysteine hydrochloride monohydrate
-
Yeast extract (optional, as a source of growth factors)
-
Trace mineral solution (optional)
-
Deionized water
-
Anaerobic chamber or gas flushing system (e.g., with N₂/CO₂/H₂ gas mix)
-
Autoclave
-
Sterile culture tubes or flasks
Procedure:
-
Medium Preparation:
-
To 950 mL of deionized water, add the following components:
-
K₂HPO₄: 0.5 g
-
KH₂PO₄: 0.5 g
-
NaCl: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
CaCl₂·2H₂O: 0.02 g
-
Resazurin solution: 1.0 mL
-
-
Mix until all salts are dissolved.
-
(Optional) Add 0.5 g of yeast extract and 1.0 mL of a trace mineral solution.
-
-
Anaerobization and Sterilization:
-
Boil the medium for 5-10 minutes under a stream of oxygen-free nitrogen gas to remove dissolved oxygen.
-
Dispense the medium into anaerobic culture tubes or flasks while still hot and under a stream of nitrogen.
-
Seal the vessels with butyl rubber stoppers and aluminum crimps.
-
Autoclave at 121°C for 15 minutes.
-
-
Addition of Reducing Agent and Carbon Source:
-
Allow the autoclaved medium to cool to room temperature.
-
Prepare a sterile, anaerobic stock solution of L-Cysteine HCl (5% w/v). Add 10 mL per liter of medium to a final concentration of 0.05%. The resazurin indicator should turn from pink to colorless, indicating anaerobic conditions.
-
Prepare a sterile, anaerobic stock solution of this compound (e.g., 2 M). Add the required volume to the basal medium to achieve the desired final concentration (e.g., 10-50 mM).
-
-
Inoculation and Incubation:
-
Inoculate the complete medium with a fresh culture of the desired bacterial strain inside an anaerobic chamber.
-
Incubate the cultures at the optimal temperature for the specific bacterium (typically 37°C for gut microbes).
-
Monitor growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Protocol 2: Cultivation of Bacillus subtilis with this compound
This protocol is for the aerobic cultivation of Bacillus subtilis.
Materials:
-
This compound solution
-
Minimal salts medium (e.g., M9) components
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Medium Preparation:
-
Prepare a 1X M9 minimal salts medium.
-
Instead of the standard carbon source (glucose) and nitrogen source (ammonium chloride), add a sterile solution of this compound to the desired final concentration (e.g., 20 mM).
-
-
Inoculation and Incubation:
-
Inoculate the medium with an overnight culture of Bacillus subtilis.
-
Incubate at 30-37°C with vigorous shaking (200-250 rpm).
-
Monitor growth by measuring OD600.
-
Mandatory Visualizations
Caption: Experimental workflow for bacterial cultivation with this compound.
Caption: Simplified metabolic pathway of lactate to butyrate.
Conclusion
This compound can serve as a valuable substrate for the cultivation of specific bacteria capable of lactate metabolism. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their specific applications, from studying microbial physiology to producing valuable metabolites. Further optimization of media components and culture conditions may be required for specific bacterial strains and research objectives.
References
Application Notes and Protocols for Electrospray Ionization Mass Spectrometry (ESI-MS) of Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) lactate (B86563), the ammonium salt of lactic acid, is a compound of interest in various fields, including pharmaceuticals, cosmetics, and cell culture technology. In biopharmaceutical production, lactate and ammonium are critical metabolites that can impact cell growth, viability, and protein production. Accurate and robust analytical methods for the detection and quantification of ammonium lactate are therefore essential. Electrospray ionization mass spectrometry (ESI-MS) offers a sensitive and specific platform for the analysis of this and other polar, thermally labile compounds.
These application notes provide detailed protocols for the analysis of this compound using direct infusion ESI-MS and liquid chromatography-mass spectrometry (LC-MS). The information is intended to guide researchers in developing and implementing reliable analytical methods for this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 107.11 g/mol | --INVALID-LINK-- |
| CAS Number | 515-98-0 | --INVALID-LINK-- |
| IUPAC Name | azanium;2-hydroxypropanoate | --INVALID-LINK-- |
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
This compound can be analyzed by ESI-MS in both positive and negative ion modes. The choice of polarity will depend on the specific analytical goals, such as whether the focus is on the lactate anion, the ammonium cation, or the intact salt.
Negative Ion Mode ESI-MS
In negative ion mode, lactate is detected as the deprotonated molecule, [M-H]⁻. This is a common approach for the analysis of organic acids.
Expected Ions in Negative Mode:
| Ion | m/z (calculated) | Description |
| [Lactate-H]⁻ | 89.02 | Deprotonated lactic acid (precursor ion) |
| Fragment 1 | 71.01 | Loss of H₂O from [Lactate-H]⁻ |
| Fragment 2 | 43.02 | Further fragmentation |
Note: The fragmentation of lactate can be influenced by the presence of intramolecular ¹³C, which may affect quantification in isotopic labeling studies.
Positive Ion Mode ESI-MS
In positive ion mode, the ammonium adduct of lactic acid, [M+NH₄]⁺, is the expected primary ion. A common fragmentation pathway for ammonium adducts is the neutral loss of ammonia (B1221849) (NH₃) to form the protonated molecule, [M+H]⁺.
Expected Ions in Positive Mode:
| Ion | m/z (calculated) | Description |
| [Lactic Acid+NH₄]⁺ | 108.07 | Ammonium adduct of lactic acid (precursor ion) |
| [Lactic Acid+H]⁺ | 91.04 | Protonated lactic acid (fragment from loss of NH₃) |
Experimental Protocols
Protocol 1: Direct Infusion ESI-MS of this compound
Direct infusion is a rapid method for the analysis of relatively pure samples and for method development.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent to a final concentration of 1-10 µg/mL.[1] Recommended solvents include methanol (B129727), acetonitrile (B52724), or water, or a mixture of these.
-
Ensure the sample is free from non-volatile salts (e.g., sodium phosphate, potassium chloride) as they can suppress the ESI signal and contaminate the instrument.[2]
-
If the sample is in a complex matrix, consider a solid-phase extraction (SPE) cleanup step.
2. Instrument Parameters (General Guidance): The following are typical starting parameters. Optimization is recommended for your specific instrument and application.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 - -4.0 kV |
| Cone Voltage | 20 - 40 V | -20 - -40 V |
| Source Temperature | 100 - 150 °C | 100 - 150 °C |
| Desolvation Temperature | 250 - 400 °C | 250 - 400 °C |
| Nebulizer Gas (N₂) Flow | 5 - 10 L/min | 5 - 10 L/min |
| Cone Gas (N₂) Flow | 50 - 100 L/hr | 50 - 100 L/hr |
| Infusion Flow Rate | 5 - 20 µL/min | 5 - 20 µL/min |
3. Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes the expected ions (e.g., m/z 50-200).
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the precursor ion of interest ([M+NH₄]⁺ in positive mode or [M-H]⁻ in negative mode) and applying collision energy to induce fragmentation.
Protocol 2: LC-MS Analysis of this compound
LC-MS is suitable for the analysis of this compound in complex mixtures, providing separation from other components prior to mass analysis.
1. Sample Preparation:
-
Prepare samples as described for direct infusion. For biological samples like cell culture media, protein precipitation followed by centrifugation or filtration is recommended. A common method is to add a 3-fold excess of cold acetonitrile or methanol to the sample, vortex, incubate at -20°C for at least 20 minutes, and then centrifuge to pellet the precipitated proteins. The resulting supernatant can be directly injected or diluted further.
-
For quantitative analysis, include an appropriate internal standard (e.g., isotopically labeled lactic acid).
2. LC-MS Parameters (Example Method for Lactate):
| Parameter | Value | Reference |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column | [3] |
| Mobile Phase A | 0.1% formic acid in water (for positive ion mode) or 10 mM ammonium formate (B1220265) in water (for negative ion mode) | [3] |
| Mobile Phase B | 0.1% formic acid in acetonitrile (for positive ion mode) or 10 mM ammonium formate in acetonitrile (for negative ion mode) | [3] |
| Gradient | A suitable gradient to retain and elute the polar this compound. For a HILIC column, a typical starting condition would be high organic (e.g., 95% B), held for a short period, followed by a ramp down to a lower organic concentration to elute the analyte. | |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 1 - 10 µL | |
| Column Temperature | 30 - 40 °C | |
| MS Detection | ESI in either positive or negative ion mode, using Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended. |
MRM Transitions for Quantitative Analysis:
| Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Negative Ion | 89.0 | 43.0 (quantitative) |
| Negative Ion | 89.0 | 71.0 (qualitative) |
| Positive Ion | 108.1 | 91.0 |
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. An example is provided below for a hypothetical quantitative analysis of this compound in cell culture media.
Table 1: Quantification of this compound in CHO Cell Culture Media
| Sample ID | Time Point (hours) | This compound (mM) | Standard Deviation |
| Control | 0 | 0.5 | 0.05 |
| Control | 24 | 5.2 | 0.3 |
| Control | 48 | 15.8 | 0.9 |
| Treated | 0 | 0.6 | 0.04 |
| Treated | 24 | 3.1 | 0.2 |
| Treated | 48 | 8.9 | 0.5 |
Visualizations
Metabolic Pathway of Lactate and Ammonium
The following diagram illustrates the central metabolic pathways involving lactate and ammonium in mammalian cells. Glucose is metabolized through glycolysis to pyruvate, which can then be converted to lactate. Glutamine is a key source of ammonium through its conversion to glutamate. Both lactate and ammonium levels are critical parameters in monitoring cell culture health and productivity.
Caption: Metabolic pathways of glucose and glutamine leading to lactate and ammonium production.
Experimental Workflow for LC-MS Analysis
The following diagram outlines the typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS.
References
Application Note: Analysis of Ammonium Lactate Derivatives by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium lactate (B86563) is a widely used compound in pharmaceutical and cosmetic formulations for its moisturizing and keratolytic properties. Accurate and sensitive quantification of lactate, the active component, is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical platform for the analysis of lactate and its derivatives. Due to the low volatility of lactic acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides detailed protocols for the derivatization of lactate and its subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation: Extraction of Lactate from Biological Matrices
This protocol is a general guideline and may require optimization for specific sample types.
a. Protein Precipitation for Plasma/Serum Samples: [1]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted lactate for the derivatization step.
b. Liquid-Liquid Extraction for Aqueous Samples:
-
To 500 µL of an aqueous sample, add an appropriate internal standard.
-
Acidify the sample by adding 50 µL of 0.5 N HCl.[2]
-
Add 800 µL of ethyl acetate (B1210297) and vortex for 1 minute to extract the lactic acid.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and carboxyl groups of lactic acid.[3][4] Trimethylsilyl (TMS) derivatives are widely used.[3]
a. Protocol for Trimethylsilylation (TMS): [3]
-
To the dried extract from the sample preparation step, add 50 µL of pyridine.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
b. Protocol for tert-Butyldimethylsilylation (TBDMS): [1]
-
To the dried extract, add 20 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), 20 µL of 1% trimethylamine, and 25 µL of acetonitrile.[1]
-
Heat the mixture at 60°C for 30 minutes.[1]
-
After cooling to room temperature, the solution containing the TBDMS derivatives can be directly injected into the GC-MS.[1]
GC-MS Analysis
The following are typical GC-MS parameters that may be adapted based on the specific instrument and column used.
a. Gas Chromatography (GC) Conditions:
| Parameter | Value | Reference |
| Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness | [1][2] |
| Carrier Gas | Helium | [1][2] |
| Flow Rate | 1.0 - 1.7 mL/min | [1][2] |
| Inlet Temperature | 250°C - 280°C | [1][2] |
| Injection Mode | Splitless or Split | [1][2] |
| Injection Volume | 1 - 2 µL | [2] |
| Oven Program | Initial 50°C (hold 1 min), ramp at 25°C/min to 125°C, then ramp at 10°C/min to 300°C (hold 15 min) | [2] |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [6] |
| Ion Source Temp. | 200°C - 230°C | [2] |
| Interface Temp. | 280°C - 300°C | [1][2] |
| Scan Range | 50 - 550 amu | [6] |
| Solvent Cut Time | 3 min | [2] |
Data Presentation
The following tables summarize quantitative data for the analysis of lactate and other organic acids using GC-MS. These values can serve as a benchmark for method validation.
Table 1: Performance Characteristics of Lactate Derivatization Methods
| Parameter | tert-Butyldimethylsilyl (TBDMS) Derivatization | Ethyl Chloroformate Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | < 0.1 pg/mL | 0.67 µmol/L |
| Limit of Quantitation (LOQ) | 1.0 ng/mL - 200 µg/mL | Not Specified |
| Accuracy (% Recovery) | 87.0 - 98.4% | 99.6 - 106% |
| Precision (%RSD) | 2.5 - 5.7% | < 5.49% |
| Reference | [1] | [7] |
Table 2: GC-MS Method Validation for a Panel of Organic Acids (including Lactate)
| Parameter | Value | Reference |
| Linearity (r) | 0.9958 - 0.9996 | [5] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L | [5] |
| Reproducibility (CV %) | 0.32 - 13.76% | [5] |
| Accuracy (% Recovery) | 82.97 - 114.96% | [5] |
| Stability (CV %) | 1.01 - 14.09% (within 5 days) | [5] |
Visualizations
References
- 1. bslonline.org [bslonline.org]
- 2. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 3. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium (B1175870) lactate (B86563) in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with significant applications in the biomedical and pharmaceutical fields. As direct polymerization of ammonium lactate is not a conventional route, this document outlines the necessary intermediate steps to convert this compound into a polymerizable monomer, followed by its polymerization into PLA.
Introduction
Polylactic acid (PLA) is a leading biodegradable polyester (B1180765) derived from renewable resources, making it an attractive alternative to petroleum-based plastics.[1] Its biocompatibility and biodegradability have led to its approval by the U.S. Food and Drug Administration (FDA) for various biomedical applications, including drug delivery systems, surgical implants, and tissue engineering scaffolds.[2][3] this compound, often produced via fermentation of biomass, is a readily available and cost-effective starting material.[4][5] This document details the synthetic pathways to convert this compound into high-purity monomers suitable for the synthesis of high-molecular-weight PLA.
The primary challenge in using this compound is its non-polymerizable nature. Therefore, it must first be converted to either lactic acid or its cyclic dimer, lactide.[6][7] The most common and industrially relevant method for producing high-molecular-weight PLA is through the Ring-Opening Polymerization (ROP) of lactide.[1][8][9]
Synthetic Pathways from this compound to Polylactic Acid
There are two main pathways for the conversion of this compound to PLA:
-
Pathway A: Esterification to Alkyl Lactate and Subsequent Conversion. In this route, this compound is first esterified with an alcohol (e.g., butanol) to produce an alkyl lactate. This intermediate is then purified and can be either hydrolyzed to yield pure lactic acid or directly converted to lactide for ROP.[10][11]
-
Pathway B: Acidification to Lactic Acid. This pathway involves the acidification of this compound to produce lactic acid and an ammonium salt. The lactic acid is then purified and can be polymerized either through direct condensation or, more commonly, converted to lactide for ROP.[12]
The following sections provide detailed experimental protocols for these pathways.
Experimental Protocols
Pathway A: From this compound via Butyl Lactate
This protocol is adapted from a study on the synthesis of PLA from food waste fermentation broth containing this compound.[10]
3.1.1. Esterification of this compound to Butyl Lactate
This step involves the conversion of this compound to butyl lactate using a solid acid catalyst.
-
Materials:
-
This compound solution (e.g., 30 wt%)
-
n-butanol
-
SnCl₂-modified cation exchange resin (Sn-CER) as catalyst
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
-
Procedure:
-
Prepare the Sn-CER catalyst as described in the literature.[10]
-
In the three-necked flask, combine the this compound solution and n-butanol. The recommended molar ratio of alcohol to this compound is 3:1.[10]
-
Add the Sn-CER catalyst to the mixture. A catalyst loading of 1.5 wt% is suggested.[10]
-
Heat the reaction mixture to reflux with continuous stirring for 6 hours.[10]
-
After cooling, separate the organic phase containing butyl lactate from the aqueous phase.
-
Purify the butyl lactate by distillation.
-
3.1.2. Synthesis of Lactide from Butyl Lactate
-
Materials:
-
Purified butyl lactate
-
Stannous octoate [Sn(Oct)₂] catalyst
-
-
Equipment:
-
Reaction vessel equipped for distillation under reduced pressure
-
Heating mantle
-
Vacuum pump
-
-
Procedure:
-
Charge the reaction vessel with purified butyl lactate and stannous octoate catalyst (1.0 wt%).[10]
-
Heat the mixture to 160 °C under reduced pressure.[10]
-
Continue the reaction for 7 hours, collecting the distilled lactide.[10]
-
The crude lactide can be further purified by recrystallization from a suitable solvent like ethyl acetate.[6]
-
3.1.3. Ring-Opening Polymerization (ROP) of Lactide to PLA
-
Materials:
-
Purified lactide
-
Stannous octoate [Sn(Oct)₂] catalyst
-
-
Equipment:
-
Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
-
Procedure:
-
Add the purified lactide to the reaction vessel.
-
Add the stannous octoate catalyst.
-
Heat the mixture to 160 °C under a nitrogen atmosphere with stirring.[10]
-
Allow the polymerization to proceed for 5 hours.[10]
-
Cool the reaction to obtain the solid PLA polymer.
-
The polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
-
Pathway B: From this compound via Acidification
This protocol is based on general principles of lactic acid recovery from lactate salts.[12]
3.2.1. Acidification of this compound to Lactic Acid
-
Materials:
-
This compound solution
-
Sulfuric acid (H₂SO₄)
-
-
Equipment:
-
Beaker or flask
-
Stir plate
-
Filtration apparatus
-
-
Procedure:
-
Cool the this compound solution in an ice bath.
-
Slowly add sulfuric acid while stirring to precipitate ammonium sulfate.
-
Add methanol to the solution to further decrease the solubility of ammonium sulfate.[12]
-
Filter the mixture to remove the precipitated ammonium sulfate.
-
The filtrate contains lactic acid and methanol. The methanol can be removed by distillation.
-
Further purification of the lactic acid may be required, for example, through liquid-liquid extraction or treatment with activated carbon.
-
3.2.2. Synthesis of PLA from Lactic Acid
Once purified lactic acid is obtained, it can be polymerized to PLA. The preferred method for high molecular weight PLA is via the formation of lactide followed by ROP, as described in sections 3.1.2 and 3.1.3. Direct condensation of lactic acid is also possible but typically yields lower molecular weight polymer.[8][9]
Data Presentation
The following tables summarize quantitative data from the literature for the synthesis of PLA from this compound precursors.
Table 1: Reaction Conditions and Yields for the Conversion of this compound to PLA via Butyl Lactate. [10]
| Step | Parameter | Value |
| Esterification | Alcohol/Ammonium Lactate Molar Ratio | 3:1 |
| Catalyst Loading (Sn-CER) | 1.5 wt% | |
| Reaction Time | 6 hours | |
| Butyl Lactate Yield | 87.7% | |
| Lactide Synthesis | Polymerization Temperature | 160 °C |
| Polymerization Time | 7 hours | |
| Catalyst Loading (Stannous Octoate) | 1.0 wt% | |
| Lactide Yield | 61.6% | |
| ROP of Lactide | Polymerization Temperature | 160 °C |
| Polymerization Time | 5 hours | |
| Resulting PLA Molecular Weight | 8.05 x 10⁴ g/mol |
Table 2: General Properties of Polylactic Acid (PLA).
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 55 - 60 °C[13] |
| Melting Temperature (Tm) | 170 - 180 °C (for PLLA)[13] |
| Tensile Modulus | ~3 GPa[14] |
| Tensile Strength | ~60 MPa[14] |
| Crystallinity | ~35% (for PLLA)[13] |
Visualizations
The following diagrams illustrate the key workflows and pathways described in these application notes.
Caption: Synthetic pathways from this compound to polylactic acid.
Caption: General mechanism of Ring-Opening Polymerization (ROP) of lactide.
Conclusion
This compound serves as a viable and economical precursor for the synthesis of the biodegradable polymer, polylactic acid. Although direct polymerization is not feasible, conversion to polymerizable monomers such as lactide through esterification or acidification pathways allows for the production of high-molecular-weight PLA. The protocols and data presented herein provide a foundation for researchers and professionals in the fields of polymer chemistry, materials science, and drug development to explore and optimize the synthesis of PLA from this abundant bio-based feedstock. Careful control over purification and polymerization conditions is crucial for obtaining PLA with the desired properties for specific applications.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]
- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 5. PROCESS FOR PRODUCING LACTIDE AND PROCESS FOR PRODUCING POLYLACTIC ACID STARTING WITH FERMENTED LACTIC ACID - Patent 1357119 [data.epo.org]
- 6. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20140014504A - Methods for manufacturing lactic acid and lactide from this compound - Google Patents [patents.google.com]
- 8. projekter.aau.dk [projekter.aau.dk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cetjournal.it [cetjournal.it]
Application of Ammonium Lactate in Enzymatic Reactions: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of ammonium (B1175870) lactate (B86563) in enzymatic reactions. Ammonium lactate, the ammonium salt of lactic acid, can influence enzymatic activity in various ways, acting as a substrate, an activator, or an inhibitor. Understanding these interactions is crucial for researchers in various fields, including drug development, where enzymes are common targets. This guide focuses on two key examples: the inhibitory effect of the ammonium ion on Lactate Dehydrogenase (LDH) and the activating effect on L-Lactate Oxidase (LOX).
Overview of this compound's Role in Enzymatic Reactions
This compound can dissociate into lactate and ammonium ions in solution. The lactate component can serve as a substrate for enzymes like lactate dehydrogenase, while the ammonium ion can act as a modulator of enzyme activity. The overall effect on an enzymatic reaction, therefore, depends on the specific enzyme, the concentration of this compound, and the experimental conditions.
Inhibition of Lactate Dehydrogenase (LDH)
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of lactate to pyruvate.[1] Studies have shown that ammonium chloride can inhibit the activity of pig muscle lactate dehydrogenase (isoenzyme M4).[2] This inhibition is a crucial consideration in experimental systems where both lactate and ammonium ions are present.
The general workflow for investigating the effect of an inhibitor on enzyme kinetics is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Ammonium Lactate Stability in Aqueous Solutions
Welcome to the Technical Support Center for troubleshooting the stability of ammonium (B1175870) lactate (B86563) in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find a series of troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is ammonium lactate and why is its stability in aqueous solutions a concern?
This compound is the ammonium salt of lactic acid, formed from the reaction of lactic acid and ammonium hydroxide (B78521).[1] It is widely used in pharmaceutical and cosmetic formulations as a moisturizer and for pH adjustment. The stability of this compound in aqueous solutions is a critical concern because it can undergo degradation, primarily through hydrolysis, which reverses the neutralization reaction to form lactic acid and ammonia (B1221849). This equilibrium shift can alter the pH of the solution, potentially impacting the efficacy, safety, and physical properties of the formulation.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution is a critical factor. In acidic conditions, the equilibrium will shift, favoring the formation of lactic acid. Conversely, in basic conditions, the release of ammonia gas can occur.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[2]
-
Light: Exposure to light, particularly UV light, can potentially lead to the photodegradation of lactate, especially in the presence of metal ions like iron (Fe(III)).
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the chemical degradation of the lactate molecule.
-
Concentration: The concentration of this compound in the solution can also influence the equilibrium and the rate of degradation.
-
Presence of Other Ingredients (Excipients): Other components in a formulation can interact with this compound and affect its stability.
Q3: What are the expected degradation products of this compound?
Under typical stress conditions, the primary degradation products of this compound are:
-
Hydrolysis (Acidic/Basic Conditions): The main degradation pathway is hydrolysis, which results in the formation of lactic acid and ammonia .
-
Thermal Stress: At elevated temperatures, in addition to hydrolysis, the resulting lactic acid can undergo self-esterification to form linear polylactic acid oligomers.
-
Oxidative Stress: The specific degradation products from oxidation can be complex and may include smaller organic acids and other oxidized species.
-
Photodegradation: In the presence of certain initiators like Fe(III), photodegradation can lead to the formation of carbon dioxide radical anions.
Troubleshooting Guides
Issue 1: A significant drop in the pH of my this compound solution is observed over time.
Possible Cause: This is a strong indication of hydrolysis, where this compound is reverting to lactic acid and ammonia. The formation of lactic acid, a weak acid, will cause the pH of the solution to decrease.
Troubleshooting Steps:
-
Verify Initial pH: Ensure the initial pH of your solution was within the desired range.
-
Control Storage Temperature: Store the solution at controlled room temperature or refrigerated, as elevated temperatures accelerate hydrolysis.
-
Protect from Light: Store the solution in amber-colored or opaque containers to prevent any potential photodegradation that might contribute to instability.
-
Consider a Buffer System: If the formulation allows, the inclusion of a suitable buffer system can help maintain the pH within a stable range.
-
Re-evaluate Formulation Components: Assess if any other excipients in your formulation could be contributing to the pH shift.
Issue 2: My this compound solution has developed a noticeable ammonia-like odor.
Possible Cause: The detection of an ammonia odor signifies the release of ammonia gas from the solution. This is often a result of a pH shift to the alkaline side or exposure to high temperatures, driving the equilibrium of the ammonium-ammonia balance towards the gaseous form.
Troubleshooting Steps:
-
Measure the pH: A pH above 7 would confirm conditions favorable for ammonia release.
-
Review Formulation for Alkaline Components: Check if any other ingredients in your formulation are alkaline and could be raising the pH.
-
Avoid High Temperatures: Both during preparation and storage, avoid exposing the solution to high temperatures.
-
Ensure Proper Sealing: Store the solution in a well-sealed container to minimize the escape of ammonia gas, which can also help in maintaining the equilibrium.
Issue 3: I am observing a loss of potency or assay value for this compound in my formulation.
Possible Cause: A decrease in the assayed amount of this compound directly points to its degradation. This could be due to one or a combination of the degradation pathways: hydrolysis, thermal degradation, oxidation, or photodegradation.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify the primary cause of instability, a systematic forced degradation study is recommended. This will help pinpoint whether the degradation is primarily driven by acid/base hydrolysis, oxidation, heat, or light.
-
Implement a Stability-Indicating Analytical Method: It is crucial to use an analytical method, such as HPLC, that can separate the intact this compound from its degradation products. This ensures that the loss of the active ingredient is accurately quantified.
-
Review Storage and Handling Procedures: Ensure that the solutions are stored under the recommended conditions (temperature, light protection) and that handling procedures minimize exposure to harsh conditions.
Data Presentation: Forced Degradation Conditions
Forced degradation studies are essential to understand the stability of a drug substance.[2][3][4][5] The following table summarizes the typical stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, which should be applied to an aqueous solution of this compound.[3][5]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 40-60 °C).[5] | To evaluate stability in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature.[5] | To evaluate stability in alkaline conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[5] | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | Elevated temperatures (e.g., 40-80 °C) above the accelerated stability testing conditions.[2] | To determine the impact of heat on stability. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] | To assess sensitivity to light. |
Note: The duration of exposure to each stress condition should be adjusted to achieve a target degradation of 5-20%.[3][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Aqueous Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
-
Thermal Degradation:
-
Transfer a known volume of the stock solution into a sealed vial.
-
Place the vial in an oven maintained at 60 °C.
-
Take samples at various time points.
-
-
Photodegradation:
-
Expose a known volume of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Take samples after the specified exposure.
-
-
Analysis: Analyze all the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To propose a starting point for developing an HPLC method capable of separating this compound from its primary degradation product, lactic acid.
Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| HPLC System | A system with a UV detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of a buffer and an organic solvent. A good starting point would be a phosphate (B84403) or acetate (B1210297) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 95:5 (v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | Low UV wavelength, typically around 210 nm, as lactic acid has a weak chromophore. |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient or controlled at 25 °C. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is particularly critical and should be demonstrated by showing that the peaks for this compound and lactic acid are well-resolved from each other and from any other potential degradation products or excipients.
Visualizations
References
Technical Support Center: Overcoming Ammonium and Lactate Inhibition in Mammalian Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to ammonium (B1175870) and lactate (B86563) inhibition in mammalian cell culture.
Frequently Asked Questions (FAQs)
1. What are ammonium and lactate, and why are they a problem in cell culture?
Ammonium (NH₄⁺) and lactate are the primary metabolic waste byproducts in mammalian cell culture.[1][2][3] Ammonium is mainly generated from the breakdown of glutamine, an essential amino acid for many cell lines, while lactate is a product of glucose metabolism.[2][3] High concentrations of these metabolites can inhibit cell growth, reduce cell viability, and negatively impact recombinant protein production and quality.[1][2][4]
2. What are the typical inhibitory concentrations of ammonium and lactate?
The inhibitory concentrations of ammonium and lactate can vary depending on the cell line and culture conditions. However, ammonium is generally more toxic than lactate.[2] Growth inhibition can be observed at ammonium concentrations as low as 2-5 mM, while lactate inhibition typically becomes significant at concentrations above 20-40 mM.[2][4][5] The synergistic effect of both metabolites can lead to even greater growth inhibition.[1][5]
Inhibitory Effects of Ammonium and Lactate on Various Cell Lines
| Cell Line | Ammonium (NH₄⁺) Concentration | Effect | Lactate Concentration | Effect | Reference |
| CCO | 2.5 mM | 44.2% reduction in growth rate | 2.5 mM | 14% reduction in growth rate | [2] |
| CCO | 5 mM | Almost complete growth prevention | - | - | [2] |
| CCO | 20 mM | Cell death within 24 hours | 20 mM | No cell death observed | [2] |
| CHO | > 5 mM | Inhibition of cell growth | > 20 mM | Deleterious effects on growth and productivity | [6] |
| Hybridoma | 4 mM | 50% reduction in specific growth rate | 55 mM | 50% reduction in specific growth rate | |
| McCoy, MDCK | 2 mM | 50-60% reduction in final cell yield | - | - | [1] |
| HeLa, BHK | 2 mM | >75% growth inhibition | - | - | [1] |
3. How do ammonium and lactate inhibit cell growth and productivity?
Ammonium and lactate can inhibit cell growth and productivity through several mechanisms:
-
Intracellular pH changes: Ammonium can increase the pH of acidic intracellular compartments like the Golgi apparatus, disrupting protein processing and glycosylation.[7][8][9][10][11]
-
Apoptosis: Both ammonium and lactate can induce programmed cell death (apoptosis) through various signaling pathways.[8][12]
-
Cell cycle arrest: Ammonium has been shown to cause cell cycle arrest, preventing cell proliferation.[13][14]
-
Alteration of metabolic pathways: High levels of these byproducts can alter cellular metabolism, including glycolysis and the TCA cycle.[4][5]
-
Reduced protein quality: Ammonium, in particular, can interfere with the proper glycosylation of recombinant proteins, affecting their efficacy and stability.[7][8]
Troubleshooting Guides
Issue 1: High Lactate Levels in Culture
Symptoms:
-
Rapid decrease in media pH.
-
Reduced cell growth and viability.
-
High lactate concentration measured in the supernatant.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High glucose consumption rate | Optimize feeding strategy: Implement a fed-batch strategy to maintain a lower, controlled glucose concentration.[3] |
| "Warburg effect" - aerobic glycolysis | Genetic engineering of cell line: - Down-regulate the expression of lactate dehydrogenase A (LDH-A). - Overexpress pyruvate (B1213749) carboxylase (PYC2) to divert pyruvate to the TCA cycle. - Overexpress the mitochondrial pyruvate carrier (MPC) to enhance pyruvate transport into mitochondria.[1][15][16][17][18][19][20][21][22] |
| Suboptimal culture conditions | Adjust pH: A lower pH can sometimes reduce lactate production, but this needs to be optimized for your specific cell line. |
Issue 2: High Ammonium Levels in Culture
Symptoms:
-
Decreased cell growth and viability.
-
High ammonium concentration measured in the supernatant.
-
Altered glycosylation profile of the recombinant protein.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High glutamine consumption | Media optimization: - Replace L-glutamine with a stabilized dipeptide like GlutaMAX™ (L-alanyl-L-glutamine). - Substitute glutamine with other energy sources like pyruvate.[23][24] |
| Spontaneous degradation of glutamine | Use fresh media and supplements: Prepare media with glutamine shortly before use and avoid prolonged storage at 4°C or 37°C. |
| Cell line metabolism | Use a GS (Glutamine Synthetase) CHO cell line: These cell lines can synthesize their own glutamine, reducing the need for supplementation and consequently lowering ammonia (B1221849) production. |
Experimental Protocols
Measurement of Ammonium Concentration
This protocol is a general guideline. Commercial kits are widely available and should be used according to the manufacturer's instructions.
Principle: The assay is based on the enzymatic conversion of ammonia to a detectable product.
Materials:
-
Ammonia assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
-
Cell culture supernatant
Procedure:
-
Sample Preparation: Centrifuge cell culture samples to pellet cells and collect the supernatant. Dilute the supernatant if the expected ammonia concentration is high.
-
Standard Curve: Prepare a series of ammonia standards of known concentrations as described in the kit protocol.
-
Assay:
-
Add standards and samples to the wells of a microplate.
-
Add the reaction mixture provided in the kit to each well.
-
Incubate for the time and temperature specified in the protocol.
-
-
Measurement: Read the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculation: Determine the ammonia concentration in your samples by comparing their readings to the standard curve.
Measurement of Lactate Concentration
This protocol is a general guideline. Commercial kits are widely available and should be used according to the manufacturer's instructions.
Principle: Lactate is oxidized by lactate oxidase to produce a product that can be detected colorimetrically or fluorometrically.
Materials:
-
Lactate assay kit
-
Microplate reader
-
Cell culture supernatant
Procedure:
-
Sample Preparation: Collect cell culture supernatant by centrifugation. Dilute as necessary.
-
Standard Curve: Prepare a series of lactate standards of known concentrations.
-
Assay:
-
Add standards and samples to the wells of a microplate.
-
Add the reaction mixture from the kit to each well.
-
Incubate as per the manufacturer's instructions.
-
-
Measurement: Read the absorbance or fluorescence at the specified wavelength.
-
Calculation: Calculate the lactate concentration in your samples based on the standard curve.
Cell Viability Assessment using Trypan Blue Exclusion
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
Cell suspension
Procedure:
-
Sample Preparation: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Calculation:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Viable cell concentration (cells/mL) = (Number of viable cells / Number of squares counted) x Dilution factor x 10⁴
-
Data on Mitigation Strategies
Effect of Genetic Engineering on Lactate Production in CHO Cells
| Cell Line | Specific Lactate Production Rate (mmol/10⁹ cells/day) | % Reduction in Lactate | Reference |
| Wild-type CHO | ~0.54 | - | [16] |
| LDH-A Knockdown CHO | ~0.15 | ~72% | [16][20][21] |
| PYC2 Overexpressing CHO | Significantly reduced | - | [16][17][18][22] |
| MPC Overexpressing CHO | - | up to 50% | [1][15][19] |
Effect of Media Optimization on Ammonia and Cell Growth
| Condition | Peak Viable Cell Density (x10⁶ cells/mL) | Ammonia Concentration (mM) | Reference |
| Standard Media with L-Glutamine | Varies | Can exceed 5 mM | [24] |
| Media with GlutaMAX™ | Generally higher | Significantly lower | [25] |
| Glutamine-free media with Pyruvate | Comparable to glutamine-containing media | Significantly lower | [23][24] |
Signaling Pathways and Workflows
Ammonium-Induced Inhibition of N-Glycosylation
Ammonium can diffuse into the Golgi apparatus, increasing its internal pH. This change in pH can inhibit the activity of glycosyltransferases, enzymes crucial for the proper addition of sugar chains to proteins. This leads to incomplete or altered glycosylation of recombinant proteins.[7][8][9][10][11]
Caption: Ammonium disrupts N-glycosylation by increasing Golgi pH.
Lactate-Induced Apoptosis Pathway
High levels of lactate can lead to intracellular acidification and oxidative stress, triggering the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.
Caption: Lactate can induce apoptosis via mitochondrial stress.
Experimental Workflow: LDH-A Knockdown to Reduce Lactate
This workflow outlines the key steps involved in genetically engineering a cell line to reduce lactate production by knocking down the expression of the LDH-A gene.
Caption: Workflow for generating an LDH-A knockdown cell line.
References
- 1. Overexpression of the mitochondrial pyruvate carrier reduces lactate production and increases recombinant protein productivity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Neutralization of pH in the Golgi apparatus causes redistribution of glycosyltransferases and changes in the O-glycosylation of mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Golgi pH homeostasis stabilizes the lysosomal membrane through N-glycosylation of membrane proteins | Life Science Alliance [life-science-alliance.org]
- 10. Golgi pH homeostasis stabilizes the lysosomal membrane through N-glycosylation of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Golgi pH, Ion and Redox Homeostasis: How Much Do They Really Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of cell growth and apoptosis through lactate dehydrogenase C over-expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hepatic injury is associated with cell cycle arrest and apoptosis with alteration of cyclin A and D1 in ammonium chloride-induced hyperammonemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Over-expression of a Codon Optimized Yeast Cytosolic Pyruvate Carboxylase (PYC2) in CHO Cells for an Augmented Lactate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic engineering of CHO cells for the development of a robust protein production platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic engineering of CHO cells to alter lactate metabolism during fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dc.engconfintl.org [dc.engconfintl.org]
- 20. researchgate.net [researchgate.net]
- 21. Decreasing lactate level and increasing antibody production in Chinese Hamster Ovary cells (CHO) by reducing the expression of lactate dehydrogenase and pyruvate dehydrogenase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.polymtl.ca [publications.polymtl.ca]
- 23. Effects of pyruvate on primary metabolism and product quality for a high-density perfusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ammonium Lactate for Enhanced Antibody Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing ammonium (B1175870) lactate (B86563) concentrations for maximizing antibody production in cell cultures.
Data Presentation: Impact of Ammonium and Lactate on Cell Culture Performance
The following tables summarize quantitative data from various studies on the effects of ammonium and lactate on key cell culture parameters in Chinese Hamster Ovary (CHO) and hybridoma cells.
Table 1: Effect of Ammonium Chloride on CHO Cell Culture
| Initial NH₄Cl (mM) | Cell Growth Inhibition | Specific Productivity (Antibody) | Key Metabolic Changes | Reference |
| 0-10 | No significant inhibition | No significant inhibition | Decreased specific ammonia (B1221849) and alanine (B10760859) production; increased aspartate and glutamate (B1630785) consumption.[1] | Lao & Toth (1997)[1] |
| 2.5 | 44.2% reduction in growth rate | Not specified | Retardation of glucose consumption.[2] | Schneider et al. (2016)[2] |
| 5 | Almost complete growth prevention | Not specified | Not specified | Schneider et al. (2016)[2] |
| 10 | 50% reduction in IVCD | No reduction | Not specified |
Table 2: Effect of Sodium Lactate on CHO Cell Culture
| Initial Lactate (mM) | Cell Growth Inhibition | Specific Productivity (Antibody) | Key Metabolic Changes | Reference |
| 0-60 | 25% inhibition (corrected for osmolarity) | Slight increase (10%) (corrected for osmolarity) | Halted lactate production; decreased glucose and glutamine consumption; significantly decreased ammonia and alanine production.[1] | Lao & Toth (1997)[1] |
| 2.5 | 14% reduction in growth rate | Not specified | Glucose consumption rate remained almost unchanged.[2] | Schneider et al. (2016)[2] |
Table 3: Effect of Ammonium and Lactate on Hybridoma Cell Culture
| Metabolite | Concentration | Effect on Growth Rate | Specific Antibody Productivity | Reference |
| Ammonia | 4 mM | Reduced by 50% | Remained relatively constant (~0.22 pg/cell-h). | Ozturk et al. (1992) |
| Lactate | 33 mM | Reduced by 37% | Increased by a factor of 2.6.[3] | Glacken et al. (1988)[3] |
| Lactate | 55 mM | Reduced by 50% | Increased, possibly due to increased medium osmolarity. | Ozturk et al. (1992) |
Experimental Protocols
Protocol: Titration Experiment to Determine Optimal Ammonium and Lactate Concentrations
This protocol outlines a method to determine the inhibitory and optimal concentrations of ammonium and lactate for a specific cell line and antibody production process.
1. Materials:
-
Antibody-producing cell line (e.g., CHO, hybridoma)
-
Appropriate cell culture medium and supplements
-
Sterile stock solutions of ammonium chloride (e.g., 1 M) and sodium lactate (e.g., 1 M)
-
Sterile T-flasks, shake flasks, or multi-well plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Assay for quantifying antibody titer (e.g., ELISA, HPLC)
-
Metabolite analyzer for glucose, lactate, and ammonia
2. Procedure:
-
Cell Seeding: Inoculate cells at a standard seeding density (e.g., 0.5 x 10⁶ cells/mL) into multiple culture vessels (e.g., 6-well plates or shake flasks).
-
Ammonium/Lactate Spiking:
-
Prepare media with a range of initial ammonium chloride concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
In a separate experiment, prepare media with a range of initial sodium lactate concentrations (e.g., 0, 10, 20, 30, 40, 50 mM).
-
Ensure the pH of the media is readjusted to the optimal level (e.g., 7.2) after the addition of the stock solutions.
-
-
Culture Maintenance: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).
-
Sampling and Analysis:
-
Collect samples at regular intervals (e.g., every 24 hours) for the duration of the culture.
-
At each time point, measure:
-
Viable cell density and viability.
-
Antibody concentration.
-
Concentrations of glucose, lactate, and ammonium.
-
-
-
Data Calculation:
-
Calculate the specific growth rate (μ).
-
Calculate the specific antibody productivity (qP) in pg/cell/day.
-
-
Data Interpretation: Plot the specific growth rate and specific antibody productivity against the initial ammonium or lactate concentration to identify the optimal range that maximizes antibody production without significantly inhibiting cell growth.
Mandatory Visualizations
Caption: Experimental workflow for optimizing ammonium and lactate concentrations.
Caption: Simplified metabolic pathways affected by lactate and ammonium.
Troubleshooting Guide
Q1: My cell viability is dropping, and the culture medium has turned yellow. What should I do?
A1: A yellow medium indicates a drop in pH, likely due to the accumulation of acidic byproducts like lactate.
-
Immediate Action: Change the culture medium to a fresh, pH-balanced medium.
-
Root Cause Analysis:
-
High Lactate Production: This is often linked to high glucose consumption. Consider using a medium with a lower glucose concentration or a different carbon source like galactose.[4]
-
Inadequate Buffering: Ensure your medium has sufficient buffering capacity. Supplementing with HEPES buffer (10-25 mM) can help maintain a stable pH.
-
-
Long-term Strategy: Adapt cells to grow in a medium containing a higher baseline lactate concentration. This can reduce the net production of lactate.
Q2: Cell growth is inhibited, but the pH of the medium is stable. What could be the cause?
A2: If the pH is stable, the inhibition is likely due to the direct toxic effects of accumulated metabolites like ammonium or high osmolality.
-
Root Cause Analysis:
-
Solutions:
-
Reduce Ammonium Accumulation:
-
Use a medium with a lower glutamine concentration or substitute with more stable dipeptides.
-
Control the culture pH at a slightly lower level (e.g., 6.9-7.1), as this can sometimes reduce ammonium production.
-
-
Control Osmolality: Use more concentrated feed solutions to minimize volume addition. Monitor and control the osmolality of the culture medium.
-
Q3: My antibody titer is lower than expected, although cell growth appears normal.
A3: This suggests that the specific productivity of the cells is compromised.
-
Potential Causes:
-
Sub-optimal Metabolite Levels: While not high enough to inhibit growth, the concentrations of lactate and ammonium may be affecting cellular machinery responsible for protein synthesis and secretion.
-
Nutrient Limitation: A key nutrient required for antibody synthesis may be depleted.
-
-
Troubleshooting Steps:
-
Review Metabolite Data: Analyze the lactate and ammonium concentrations. Some studies show that moderate lactate levels can actually increase specific antibody productivity.[5][3]
-
Optimize Feed Strategy: Ensure that essential amino acids and other components necessary for antibody production are not depleted. A targeted feeding strategy can improve productivity.
-
Temperature Shift: Implementing a temperature shift (e.g., from 37°C to 32°C) during the production phase can sometimes enhance specific productivity while slowing cell growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical inhibitory concentrations of ammonium and lactate for CHO and hybridoma cells?
A1: These concentrations are cell-line dependent. However, as a general guideline:
-
Ammonium: Inhibition is often observed at concentrations above 5-10 mM for CHO cells and can be as low as 2-4 mM for some hybridoma lines.[5]
-
Lactate: Inhibition typically occurs at concentrations of 20-40 mM or higher.[5]
Q2: Can lactate be beneficial for antibody production?
A2: Yes, in some cases. Studies on hybridoma cells have shown that elevated lactate concentrations can increase the specific antibody production rate, possibly due to the effect of increased osmolarity or a shift in cellular metabolism that favors protein production over cell division.[5][3][6] However, this effect is often balanced against the negative impact on cell growth.
Q3: How can I reduce lactate production from the outset?
A3: Several strategies can be employed to control lactate production:
-
Media Formulation: Use a medium with a lower glucose concentration or substitute glucose with other carbon sources like galactose.
-
Process Control: Maintain a lower pH (e.g., 6.9-7.1) in the bioreactor, which can reduce the specific lactate production rate.
-
Feeding Strategy: A controlled feeding of glucose to maintain it at a low, non-limiting concentration can prevent overflow metabolism and reduce lactate formation.
-
Cell Line Engineering: Modifying metabolic pathways, for instance, by down-regulating the lactate dehydrogenase-A (LDH-A) gene, can significantly reduce lactate production.[7]
Q4: Does high ammonium concentration affect antibody quality?
A4: Yes, high ammonium levels have been shown to potentially alter the glycosylation patterns of recombinant proteins. This can impact the efficacy and immunogenicity of the final antibody product. Therefore, controlling ammonium accumulation is crucial not only for cell growth and productivity but also for product quality.
Q5: What is the "Warburg Effect" in cell culture, and how does it relate to lactate production?
A5: The Warburg Effect, or aerobic glycolysis, is a phenomenon where cells metabolize glucose to lactate even in the presence of sufficient oxygen. This is a common characteristic of rapidly proliferating cells, including many cultured mammalian cells. This metabolic state leads to the high lactate production often observed in cell culture, even when oxygen is not a limiting factor.
References
- 1. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lactic acid on the kinetics of growth and antibody production in a murine hybridoma: secretion patterns during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Effects of lactate concentration on hybridoma culture in lactate-controlled fed-batch operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Reduction of metabolic waste products, ammonia and lactate, through th" by Soo Min Noh, Jin Hyoung Park et al. [dc.engconfintl.org]
Technical Support Center: Preventing Ammonium Lactate Precipitation in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the precipitation of ammonium (B1175870) lactate (B86563) in buffered solutions, a common challenge in experimental settings. Below you will find frequently asked questions and a troubleshooting guide to help you maintain the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is ammonium lactate and why is it used in buffered solutions?
This compound is the ammonium salt of lactic acid.[1] In laboratory and pharmaceutical applications, it is often used as a pH buffering agent and stabilizer in various chemical processes.[2] Its mild acidic to neutral nature makes it a versatile component in many formulations.[2]
Q2: What are the common causes of this compound precipitation?
This compound, while generally soluble in water, can precipitate out of solution under certain conditions.[1][3] The most common factors leading to precipitation include:
-
Changes in Temperature: A decrease in temperature can significantly reduce the solubility of this compound, leading to precipitation.
-
High Concentrations: Exceeding the solubility limit of this compound in a given buffer system will cause it to precipitate.
-
pH Shifts: The pH of the solution can influence the equilibrium between lactate and lactic acid, potentially affecting solubility. Solutions of this compound typically have a pH of less than 7.0.[3]
-
Interaction with Other Components: The presence of other salts or organic solvents in the buffer can decrease the solubility of this compound.
-
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of this compound to a point where it exceeds its solubility limit.
Q3: How does temperature affect the solubility of this compound?
Q4: What is the optimal pH range for maintaining this compound in solution?
This compound solutions are typically slightly acidic to neutral, with a pH range of approximately 3.5 to 4.5 in solution.[2] A significant deviation from this range, especially towards a more acidic pH, could potentially lead to the formation of less soluble species. One patent for preparing solid this compound describes controlling the pH in the range of 8.0 to 12.0 during the initial reaction, suggesting that solubility is maintained in this alkaline range as well.[4]
Q5: Are there known incompatibilities between this compound and common buffers?
While specific studies on the compatibility of this compound with all common biological buffers are not extensively documented, general principles of salt solutions apply. High concentrations of other salts in the buffer, such as phosphate, can lead to "salting out" effects, where the solubility of this compound is reduced. When working with complex buffer systems, it is advisable to perform a small-scale compatibility test.
Troubleshooting Guide
Should you encounter precipitation of this compound during your experiments, this guide will help you identify the probable cause and find a suitable solution.
| Problem | Probable Cause | Recommended Solution |
| Precipitation upon cooling or refrigeration | The concentration of this compound exceeds its solubility at the lower temperature. | - Store solutions at room temperature if stability allows. - If refrigeration is necessary, prepare a less concentrated stock solution. - Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. |
| Precipitation after adding other reagents | - The new reagent has altered the pH of the solution, reducing this compound solubility. - The new reagent contains ions that form an insoluble salt with lactate or ammonium. - The new reagent is an organic solvent that decreases the solubility of this compound. | - Verify the pH of the final solution and adjust if necessary. - Perform a small-scale test to check for incompatibilities before mixing larger volumes. - Consider the use of a co-solvent system if an organic solvent is necessary. |
| Cloudiness or precipitation in a stock solution over time | - Solvent evaporation has led to a supersaturated and unstable solution. - The solution was prepared at a concentration close to its solubility limit and has begun to crystallize. | - Ensure containers are tightly sealed to prevent evaporation. - Prepare fresh solutions more frequently. - Filter the solution through a 0.22 µm filter to remove any undissolved particles before use. |
| Precipitation when preparing a high-concentration buffer | The intended concentration of this compound is above its solubility limit in the chosen buffer system. | - Decrease the concentration of this compound in the buffer. - Investigate the use of alternative buffer systems that may offer better solubility for this compound. - Prepare the buffer at a slightly elevated temperature to increase solubility, then allow it to cool to room temperature slowly and without agitation. |
Experimental Protocols
Protocol for Determining the Approximate Solubility of this compound in a Specific Buffer
This protocol will help you determine the saturation point of this compound in your specific buffer system to avoid precipitation issues.
Materials:
-
This compound
-
Your specific buffer solution
-
A series of small, sealable vials or tubes
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath or incubator)
Methodology:
-
Prepare a series of buffer solutions: Dispense a fixed volume of your buffer (e.g., 10 mL) into several vials.
-
Create a concentration gradient: Add incrementally increasing amounts of this compound to each vial. For example, start with a concentration you believe to be soluble and increase the amount in each subsequent vial.
-
Equilibrate the solutions:
-
Seal the vials tightly.
-
Place the vials in a temperature-controlled environment set to your experimental temperature.
-
Stir the solutions using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Observe for precipitation: After the equilibration period, visually inspect each vial for the presence of undissolved solid. The highest concentration that remains a clear solution is your approximate solubility limit under those conditions.
-
(Optional) Quantitative Analysis: For a more precise determination, you can centrifuge the supersaturated solutions to pellet the undissolved solid and then measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: A flowchart for troubleshooting this compound precipitation.
References
Technical Support Center: Ammonium Lactate Interference in Protein Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from ammonium (B1175870) lactate (B86563) in Bradford and BCA protein assays.
Frequently Asked Questions (FAQs)
Q1: Can ammonium lactate in my sample buffer interfere with the Bradford or BCA protein assay?
A: Yes, ammonium salts are known to interfere with both Bradford and BCA protein assays. In the Bradford assay, ammonium ions can interfere with the Coomassie dye binding to proteins, potentially leading to inaccurate results.[1] For the BCA assay, ammonium ions can chelate the copper ions that are essential for the colorimetric reaction, which can also lead to erroneous protein concentration measurements.[2][3]
Q2: What are the signs of this compound interference in my protein assay?
A: In the Bradford assay , interference from this compound may manifest as either an overestimation or underestimation of protein concentration, depending on the concentration of the salt. You might observe inconsistent readings between replicates or a non-linear standard curve.
In the BCA assay , the presence of ammonium salts can lead to a reduced color development, resulting in an underestimation of the protein concentration.[3] In some cases, a high concentration of ammonium sulfate (B86663) has been observed to cause the formation of a white crystalline solid.[2]
Q3: At what concentration does this compound start to interfere with these assays?
A: The concentration at which this compound begins to interfere can vary depending on the specific assay formulation and the protein being measured. As a general guideline, it is best to minimize the concentration of any salt in your samples. See the tables below for compatibility of similar ammonium salts.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Readings in the Bradford Assay
Possible Cause: this compound in the sample buffer is interfering with the Coomassie dye-protein interaction.
Solutions:
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample with a compatible buffer (e.g., PBS or saline) can reduce the this compound concentration to a non-interfering level.[4][5] Ensure your standards are prepared in the same diluted buffer.
-
Buffer Exchange: Use dialysis or a desalting column to exchange the sample buffer to one that is compatible with the Bradford assay.[6][7]
-
Protein Precipitation: Precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. The protein pellet can then be washed and resuspended in a compatible buffer.[7]
Issue 2: Low Absorbance or Underestimation of Protein Concentration in the BCA Assay
Possible Cause: Ammonium ions are chelating the copper ions in the BCA reagent, inhibiting the color development.
Solutions:
-
Sample Dilution: Similar to the Bradford assay, diluting the sample can lower the this compound concentration to a tolerable level.[7][8] Remember to prepare your standards in the identical buffer.
-
Buffer Exchange/Desalting: Removing the this compound through dialysis or desalting is an effective way to eliminate interference.[6][7]
-
Protein Precipitation: This method effectively separates the protein from the interfering this compound.[3][7]
-
Use a Compatible Assay: Consider using a protein assay that is more tolerant to ammonium salts.
Quantitative Data on Interfering Substances
The following tables summarize the compatibility of ammonium salts and lactate in common protein assays. Note that specific concentrations for this compound are not always available, so data for ammonium sulfate is provided as a close reference.
Table 1: Bradford Assay Compatibility
| Interfering Substance | Maximum Compatible Concentration |
| Ammonium Sulfate | 1 M[5] |
Table 2: BCA Assay Compatibility
| Interfering Substance | Maximum Compatible Concentration |
| Ammonium Sulfate | 1.5 M[9] |
Note: These values are estimates and can vary between different commercial assay kits and experimental conditions. It is always recommended to perform a pilot experiment to determine the interference level of your specific buffer.
Experimental Protocols
Protocol 1: Sample Dilution to Mitigate Interference
-
Determine the approximate protein concentration of your sample.
-
Calculate the dilution factor needed to reduce the this compound concentration to a level compatible with your chosen assay (refer to the tables above).
-
Prepare a series of dilutions of your sample using a compatible buffer (e.g., 0.9% saline).
-
Prepare your protein standards (e.g., BSA) in the same final buffer composition as your diluted samples.
-
Perform the Bradford or BCA assay according to the manufacturer's instructions.
-
Calculate the protein concentration of your original sample by multiplying the result by the dilution factor.
Protocol 2: Acetone Precipitation of Proteins
-
To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10-15 minutes to pellet the protein.
-
Carefully decant the supernatant containing the interfering this compound.
-
Wash the pellet by adding 1 volume of ice-cold acetone, vortexing briefly, and centrifuging again.
-
Remove the supernatant and allow the protein pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
Visual Guides
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of this compound interference in protein assays.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.zageno.com [go.zageno.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benallenlab.org [benallenlab.org]
Degradation pathways of ammonium lactate under high-temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal degradation of ammonium (B1175870) lactate (B86563). It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of ammonium lactate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent TGA Results | 1. Inconsistent sample packing in the crucible.2. Variation in heating rate between experiments.3. Sample contamination. | 1. Ensure consistent and uniform packing of the powdered sample in the TGA crucible.2. Use the same heating rate for all comparable experiments. A rate of 10 °C/min is a common starting point.3. Use pure this compound and handle it in a clean environment to avoid contamination. |
| Sample Sputtering or Ejection from Crucible | Rapid release of gaseous decomposition products (ammonia, water vapor). | 1. Use a lower heating rate to allow for a more controlled release of gases.2. Use a crucible with a lid that has a small pinhole to regulate gas escape.3. Use a smaller sample size. |
| Baseline Drift in TGA Curve | 1. Buoyancy effects as the furnace temperature increases.2. Contamination of the TGA balance or furnace. | 1. Perform a baseline subtraction using a blank run (empty crucible) under the same experimental conditions.2. Regularly clean the TGA furnace and balance components according to the manufacturer's instructions. |
| Difficulty in Identifying Overlapping Thermal Events | Multiple decomposition or reaction steps occurring in a narrow temperature range. | 1. Use a slower heating rate to improve the resolution of thermal events.2. Employ modulated TGA if available to deconvolve overlapping events.3. Couple the TGA with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases at each stage. |
| Unexpected Peaks in Mass Spectrometry Data | 1. Contamination of the sample or the TGA-MS interface.2. Secondary reactions of decomposition products. | 1. Ensure the purity of the this compound and clean the TGA-MS transfer line.2. Analyze the data for potential secondary reaction products and consider their formation pathways in your interpretation. |
| Low Yield of Lactic Acid | Polymerization of lactic acid at higher temperatures. | Consider conducting the thermal degradation in the presence of an alcohol to form a more stable alkyl lactate, which can then be hydrolyzed to lactic acid.[1] |
| Formation of Lactamide (B1674226) Byproduct | Reaction of ammonia (B1221849) with lactic acid or alkyl lactates, especially at higher temperatures and pressures.[1] | To minimize lactamide formation, consider optimizing the reaction temperature and pressure. Lower temperatures generally favor the primary decomposition to lactic acid and ammonia.[1] |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: this compound generally starts to decompose at approximately 120 °C.[1]
Q2: What are the primary products of the thermal degradation of this compound?
A2: The primary decomposition products are lactic acid and ammonia. A minor byproduct, lactamide, can also be formed.[1]
Q3: How does temperature affect the product distribution of this compound degradation?
A3: At temperatures above 120 °C, the primary decomposition to lactic acid and ammonia occurs. As the temperature increases, particularly above 150 °C, the formation of the byproduct lactamide becomes more significant.[1] Furthermore, at higher temperatures, the newly formed lactic acid can undergo self-polymerization to form polylactic acid.[1]
Q4: What is the role of the anion in the thermal decomposition of ammonium salts?
A4: The nature of the anion plays a crucial role in the decomposition pathway. Non-oxidizing anions, such as lactate, typically lead to the release of ammonia gas. In contrast, oxidizing anions can lead to the formation of nitrogen gas and other oxidation products.
Q5: How can I quantify the products of this compound degradation?
A5: A common method is to use a Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) to identify and quantify the evolved gases. For the analysis of non-volatile products like lactic acid and lactamide, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed on the residue after the thermal process.[2][3]
Q6: What are some common issues to be aware of when running TGA on ammonium salts?
A6: Common issues include sample sputtering due to rapid gas evolution, baseline drift from buoyancy effects, and difficulty in interpreting overlapping thermal events. It is also important to consider the potential for corrosive off-gases that could damage the instrument.
Quantitative Data
The following table summarizes the conversion of this compound at different temperatures, based on available data. The primary decomposition reaction is the conversion of this compound to lactic acid and ammonia.
| Temperature (°C) | This compound Conversion (%) | Key Observations | Reference |
| ~120 | Begins to decompose | Onset of thermal degradation. | [1] |
| 150 | ~70 | Significant conversion to lactic acid and ammonia. | [1] |
| ≥ 185 | 100 | Complete decomposition of this compound. | [1] |
| > 200 | - | Increased formation of lactamide byproduct. | [1] |
Experimental Protocols
Methodology for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This protocol outlines the key steps for analyzing the thermal degradation of this compound using TGA-MS.
1. Instrument and Sample Preparation:
-
Instrument: A calibrated Thermogravimetric Analyzer coupled to a Mass Spectrometer via a heated transfer line.
-
Sample: High-purity this compound, finely ground to ensure uniform heat distribution.
-
Crucible: An inert crucible, typically alumina (B75360) or platinum, should be tared before adding the sample.
-
Sample Mass: Accurately weigh 5-10 mg of the this compound sample into the crucible.
2. TGA Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon with a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Temperature Program:
-
Equilibrate at a starting temperature below the decomposition point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the complete decomposition point (e.g., 300 °C).
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
3. MS Parameters:
-
Transfer Line Temperature: Maintain the transfer line at a high enough temperature (e.g., 200-250 °C) to prevent condensation of the evolved gases.
-
Ionization Mode: Use electron ionization (EI).
-
Mass Range: Scan a mass-to-charge (m/z) ratio range that covers the expected products (e.g., m/z 10-100). Key m/z values to monitor include:
-
Ammonia (NH₃): m/z 16, 17
-
Water (H₂O): m/z 17, 18
-
Lactic Acid (C₃H₆O₃): fragmentation pattern will be complex.
-
Lactamide (C₃H₇NO₂): fragmentation pattern will be complex.
-
4. Data Analysis:
-
TGA Curve: Analyze the thermogram (mass vs. temperature) to determine the onset and completion temperatures of decomposition and the percentage of mass loss at each stage.
-
MS Data: Correlate the mass loss events from the TGA with the corresponding ion currents from the MS to identify the evolved gases at each decomposition step.
-
Quantification: For quantitative analysis, calibrate the MS response for key gases using standard gas mixtures.
Visualizations
Caption: Degradation pathways of this compound at high temperatures.
Caption: Experimental workflow for TGA-MS analysis of this compound.
References
- 1. KR20140014504A - Methods for manufacturing lactic acid and lactide from this compound - Google Patents [patents.google.com]
- 2. Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography [redalyc.org]
- 3. revista.iq.unesp.br [revista.iq.unesp.br]
Technical Support Center: Managing the Impact of Ammonium Lactate on Cell Culture Media Osmolality
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the impact of ammonium (B1175870) lactate (B86563) on the osmolality of cell culture media.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during cell culture experiments due to changes in osmolality from ammonium lactate accumulation.
Issue: Reduced Cell Viability and Growth Rate
Q1: My cell viability and growth rate have significantly decreased. I suspect high osmolality due to ammonium and lactate accumulation. How can I confirm this and what are the immediate steps to take?
A1:
Initial Assessment:
-
Measure Osmolality: The first step is to directly measure the osmolality of your cell culture supernatant using a freezing point depression osmometer. Most mammalian cell lines can tolerate a range of 260 to 350 mOsm/kg.[1] Values significantly exceeding this range can negatively impact cell health.
-
Quantify Metabolites: Measure the concentration of lactate and ammonia (B1221849) in your culture supernatant. High levels of these metabolites are a primary cause of increased osmolality.[2]
Immediate Corrective Actions:
-
Perform a Medium Exchange: A partial or complete medium exchange can help to reduce the concentration of toxic metabolites and restore a more physiological osmolality.
-
Adjust Feeding Strategy: If you are using a fed-batch process, consider reducing the feed volume or using a more concentrated feed less frequently to avoid rapid increases in osmolality.
Issue: Altered Product Quality
Q2: I've observed changes in my recombinant protein's glycosylation profile. Could this be related to high osmolality from this compound?
A2: Yes, elevated ammonia levels and the resulting high osmolality can alter protein glycosylation.[2] High ammonia concentrations can increase the intracellular pH, which may affect the activity of enzymes involved in the glycosylation pathway.
Troubleshooting and Mitigation:
-
Correlate with Ammonia Levels: Analyze your product quality in conjunction with the ammonia concentration and osmolality data from your culture.
-
Optimize Culture Conditions:
-
Glutamine Feed Strategy: Since glutamine is a primary source of ammonia, optimizing its concentration in the feed can help control ammonia accumulation.
-
Temperature Shift: Lowering the culture temperature during the production phase can reduce metabolic rates, including ammonia production.
-
-
Media Formulation: Consider using a medium with a lower initial glutamine concentration or one supplemented with alternative energy sources to reduce the reliance on glutamine metabolism.
Frequently Asked Questions (FAQs)
Q1: What is osmolality and why is it critical for cell culture?
A1: Osmolality is the measure of the total concentration of all dissolved solutes in a solution, expressed in osmoles per kilogram of solvent (mOsm/kg). It is a critical parameter in cell culture because it governs the osmotic pressure across the cell membrane. If the osmolality of the culture medium is too high (hyperosmotic), water will move out of the cells, causing them to shrink. Conversely, if it is too low (hypoosmotic), water will enter the cells, causing them to swell and potentially burst. Both scenarios are detrimental to cell health and function.
Q2: How does this compound contribute to the osmolality of cell culture media?
A2: this compound is a salt that dissociates into ammonium ions (NH₄⁺) and lactate ions (CH₃CH(OH)COO⁻) in the culture medium. As cells metabolize nutrients like glucose and glutamine, they produce lactate and ammonia as byproducts. The accumulation of these ions increases the total solute concentration, thereby elevating the osmolality of the medium.
Q3: What is a typical acceptable range of osmolality for mammalian cell cultures?
A3: Most mammalian cell lines, including Chinese Hamster Ovary (CHO) cells, have an optimal osmolality range of approximately 260 to 350 mOsm/kg.[1] However, the optimal range can be cell line-specific.
Q4: Can high osmolality have any beneficial effects?
A4: In some cases, a moderate increase in osmolality (hyperosmotic stress) has been shown to increase the specific productivity of some recombinant proteins.[1] However, this often comes at the cost of reduced cell growth. Therefore, any strategy involving intentionally increasing osmolality must be carefully balanced to achieve the desired outcome without compromising the overall process performance.
Q5: How can I proactively control osmolality in my bioreactor?
A5: Proactive osmolality control can be achieved through:
-
Optimized Feeding Strategies: In fed-batch cultures, using highly concentrated feeds at low volumes can minimize the direct impact on osmolality.
-
Metabolic Control: Implementing strategies to reduce lactate and ammonia production, such as controlling glucose and glutamine levels, can help maintain a stable osmolality.
-
Real-Time Monitoring: Utilizing in-line or at-line sensors for monitoring osmolality can provide real-time data for process control.
-
Media Design: Formulating media with balanced nutrient concentrations to support growth without excessive byproduct formation is crucial.
Quantitative Data
The following table summarizes the approximate contribution of ammonium and lactate to the osmolality of a typical basal cell culture medium. Note that the actual impact may vary depending on the specific medium formulation and the presence of other solutes.
| Metabolite | Concentration (mM) | Approximate Contribution to Osmolality (mOsm/kg) |
| Ammonium | 5 | ~5 |
| 10 | ~10 | |
| Lactate | 20 | ~20 |
| 40 | ~40 | |
| This compound | 5 | ~10 |
| 10 | ~20 |
Note: This table provides an estimated contribution. The actual measured osmolality will be influenced by all components of the culture medium.
Experimental Protocols
Protocol for Measuring Osmolality of Cell Culture Media
This protocol outlines the standard procedure for measuring the osmolality of a cell culture sample using a freezing point depression osmometer.
Materials:
-
Freezing point depression osmometer
-
Calibration standards (low and high range)
-
Sample tubes or cuvettes compatible with the osmometer
-
Micropipette and sterile tips
-
Cell culture supernatant sample
Procedure:
-
Instrument Calibration: Calibrate the osmometer according to the manufacturer's instructions using the provided low and high-range calibration standards.
-
Sample Preparation:
-
Collect a sample of the cell culture supernatant.
-
Centrifuge the sample to pellet any cells or debris.
-
Carefully aspirate the clear supernatant for analysis.
-
-
Measurement:
-
Pipette the required volume of the supernatant into a clean sample tube.
-
Place the sample tube into the osmometer.
-
Initiate the measurement cycle as per the instrument's protocol.
-
Record the osmolality reading in mOsm/kg.
-
-
Cleaning: Clean the instrument's probe and sample holder as recommended by the manufacturer between samples to prevent cross-contamination.
Visualizations
Signaling Pathways
Caption: Key signaling pathways activated by hyperosmotic stress.
Experimental Workflows
Caption: A logical workflow for troubleshooting high osmolality in cell culture.
References
Technical Support Center: Strategies to Mitigate the Cytotoxic Effects of High Ammonium Lactate Levels
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of cytotoxic levels of ammonium (B1175870) and lactate (B86563) in cell culture experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell culture due to high levels of ammonium and lactate.
Issue 1: Unexpectedly High Lactate and Ammonium Levels Despite Using a Standard Fed-Batch Protocol
-
Symptom: You are following a well-established fed-batch protocol, but your recent cultures show significantly higher levels of lactate and ammonium, leading to reduced cell viability and productivity.
-
Possible Cause: Inconsistent feeding strategy or suboptimal pH control. Fluctuations in glucose concentration can lead to overflow metabolism, resulting in increased lactate production.[1] Similarly, pH shifts can impact metabolic pathways and contribute to higher ammonium accumulation.[2]
-
Solution:
-
Review and Optimize Feeding Strategy: Instead of a fixed feeding schedule, consider a dynamic approach where the feed rate is adjusted based on the real-time needs of the culture.[1] Monitor glucose levels frequently and adjust the feed to maintain a low but non-limiting concentration.
-
Ensure Robust pH Control: Calibrate your pH probes regularly and ensure your control system is responsive. Even minor deviations from the optimal pH range (typically 7.2-7.4 for most mammalian cells) can significantly impact metabolism.[2][3] In high-density cultures, localized pH gradients can occur, so ensure adequate mixing in your bioreactor.[4]
-
Issue 2: Reduced Cell Growth and Viability After Implementing a New High-Density Culture Protocol
-
Symptom: Your new high-density culture protocol is resulting in premature growth arrest and a rapid decline in cell viability. You suspect metabolite toxicity.
-
Possible Cause: The increased cell density is leading to a faster accumulation of ammonium and lactate to toxic levels. The inhibitory effects of these metabolites are often synergistic, meaning their combined effect is greater than the sum of their individual effects.
-
Solution:
-
Implement a Perfusion or Semi-Perfusion System: Perfusion cultures continuously remove waste products and replenish nutrients, allowing for the maintenance of a stable, low-metabolite environment even at very high cell densities.[5][6]
-
Adapt Cells to Higher Lactate Levels (LSA Technology): The "Lactate Supplementation and Adaptation" (LSA) method involves gradually adapting cells to grow in a medium containing higher concentrations of lactate.[7][8] This can shift the cellular metabolism to consume lactate, thereby reducing its net accumulation.
-
Issue 3: Inconsistent Product Quality Attributes in Cultures with High Metabolite Levels
-
Symptom: You observe batch-to-batch variability in critical product quality attributes, such as glycosylation patterns, which correlates with fluctuations in ammonium and lactate concentrations.
-
Possible Cause: High levels of ammonium and lactate can directly impact intracellular pH and cellular metabolism, which in turn can affect post-translational modifications of recombinant proteins.
-
Solution:
-
Metabolic Engineering: Consider using genetically engineered cell lines with reduced lactate or ammonium production. For example, downregulating the lactate dehydrogenase-A (LDH-A) gene can significantly reduce lactate formation.[9] Similarly, using the glutamine synthetase (GS) system can help reduce ammonia (B1221849) production.[9][10]
-
Optimize Culture Conditions: In addition to controlling feeding and pH, consider optimizing other parameters such as temperature and dissolved oxygen. A temperature shift during the production phase can sometimes reduce metabolite formation and improve product quality.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical toxic concentrations of ammonium and lactate for CHO cells?
A1: The toxic levels can vary between different CHO cell lines and culture conditions. However, generally, lactate concentrations above 20-40 mM and ammonium concentrations above 2-4 mM are considered inhibitory to cell growth and productivity.[11] The cytotoxic effects can be more pronounced when both metabolites are present at high concentrations due to their synergistic effects.
Q2: How can I monitor ammonium and lactate levels in my culture?
A2: Several methods are available for monitoring these metabolites. Off-line analysis using a biochemistry analyzer is a common and accurate method.[12] For real-time monitoring, in-line or on-line sensors can be integrated into your bioreactor system. These sensors provide continuous data, allowing for more precise process control.
Q3: What is Lactate Supplementation and Adaptation (LSA) and how does it work?
A3: LSA is a technique to reduce both lactic acid and ammonium production by adapting cells to a lactate-supplemented medium.[7][13] The adaptation process shifts the cellular metabolism towards lactate consumption, even in the presence of glucose. This not only reduces lactate accumulation but can also lead to a decrease in ammonium production.[7]
Q4: Is perfusion culture always a better option than fed-batch for managing high metabolite levels?
A4: Perfusion culture is highly effective at maintaining a stable and low-metabolite environment, making it ideal for very high-density and long-term cultures.[6][14] However, setting up and operating a perfusion system can be more complex and costly than a fed-batch system.[5] The choice between the two depends on the specific process requirements, including the desired cell density, culture duration, and product stability.
Q5: Can changes in media composition help in mitigating ammonium and lactate toxicity?
A5: Yes, media optimization is a key strategy. For example, replacing glucose with alternative carbon sources like galactose can sometimes lead to lower lactate production.[15] Additionally, optimizing the concentration of amino acids, such as glutamine, can help in reducing ammonia accumulation.
Data on Mitigation Strategies
The following tables summarize quantitative data from studies evaluating different strategies to mitigate the cytotoxic effects of high ammonium and lactate levels.
Table 1: Effect of Lactate Supplementation and Adaptation (LSA) on CHO Cell Culture Performance
| Parameter | Control (Osmolality-Adapted Cells) | LSA (Lactate-Adapted Cells) | Fold Change | Reference |
| Peak Viable Cell Density (x10⁶ cells/mL) | 30 | 35 | 1.17 | [13] |
| Peak Lactate Level (mM) | 94 | 10 | -9.4 | [13] |
| Peak Ammonium Level (mM) | ~7.5 | ~5.5 | -1.36 | [7] |
| Specific Lactic Acid Production Rate (qLac) | Statistically Significant Reduction | [7] | ||
| Specific Ammonium Production Rate | ~50% Reduction | [7] | ||
| Base Addition | 8-fold Reduction | [13] |
Table 2: Comparison of Fed-Batch and Perfusion Cultures for Metabolite Control and Productivity
| Parameter | Fed-Batch | Concentrated Fed-Batch Perfusion | Intensified Fed-Batch Perfusion | Continuous Perfusion | Reference |
| Peak Viable Cell Density (x10⁶ cells/mL) | ~15 | ~20 | ~30 | ~90 | [6] |
| Product Titer (relative) | 1x | >41x | >5x (vs. simple fed-batch) | 1.2 g/L/day steady state | [6] |
| Lactate Control | Accumulation | Improved Control | Improved Control | Stable, Low Levels | |
| Ammonium Control | Accumulation | Improved Control | Improved Control | Stable, Low Levels |
Experimental Protocols
Protocol 1: Lactate Supplementation and Adaptation (LSA) of CHO Cells
This protocol is a general guideline and may require optimization for specific cell lines and media.
-
Preparation of Lactate-Supplemented Medium: Prepare your standard cell culture medium and supplement it with a sterile solution of sodium lactate to a final concentration of 20-40 mM.
-
Initial Adaptation: Thaw a vial of your CHO cells and culture them in the lactate-supplemented medium.
-
Subculturing and Monitoring: Passage the cells every 3-4 days. Initially, you may observe a decrease in the specific growth rate.[7] Continue to subculture the cells in the lactate-supplemented medium.
-
Adaptation Period: The adaptation process can take approximately 40 days.[7] Monitor the specific growth rate at each passage. The cells are considered adapted when the growth rate returns to a level comparable to that of the parental cells in the standard medium.
-
Cryopreservation of Adapted Cells: Once the cells are fully adapted, create a cell bank for future use.
Protocol 2: Optimizing a Fed-Batch Feeding Strategy
This protocol outlines a general approach to optimize a feeding strategy to minimize metabolite accumulation.
-
Establish a Baseline: Run a standard fed-batch culture with your current feeding strategy and collect data on cell growth, viability, productivity, and metabolite (glucose, lactate, ammonium) concentrations.
-
Design of Experiments (DoE): Use a DoE approach to systematically evaluate the impact of different feeding parameters. Variables to consider include the timing of feed initiation, the feed rate, and the composition of the feed.
-
Dynamic Feeding: Implement a feeding strategy that maintains the glucose concentration at a low, non-inhibitory level (e.g., 1-5 g/L). This can be achieved by frequent monitoring of glucose and adjusting the feed rate accordingly.[1]
-
Data Analysis: Analyze the data from your DoE experiments to identify the optimal feeding strategy that results in the lowest lactate and ammonium levels while maintaining high cell viability and productivity.
-
Scale-Up Validation: Validate the optimized feeding strategy in a larger-scale bioreactor.
Signaling Pathways and Experimental Workflows
Ammonium-Induced Cytotoxicity Signaling Pathway
High levels of ammonium can induce oxidative stress and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to apoptosis.
Caption: Ammonium-induced MAPK signaling leading to apoptosis.
PI3K/Akt/mTOR Pathway in Response to High Ammonium
Ammonium can also modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and autophagy.[16]
Caption: High ammonium inhibits the PI3K/Akt/mTOR survival pathway.
Experimental Workflow for Developing a Mitigation Strategy
This workflow outlines the logical steps for selecting and implementing a strategy to mitigate ammonium and lactate cytotoxicity.
Caption: Workflow for selecting a metabolite mitigation strategy.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. purmabiologics.com [purmabiologics.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. scientificbio.com [scientificbio.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. A Simple Method to Reduce both Lactic Acid and Ammonium Production in Industrial Animal Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of ammonia and lactate through the coupling of glutamine synthetase selection and downregulation of lactate dehydrogenase-A in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. A Simple Method to Reduce both Lactic Acid and Ammonium Production in Industrial Animal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perfusion Culture System | PPTX [slideshare.net]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 16. Inhibition of PI3K/Akt/mTOR pathway by ammonium chloride induced apoptosis and autophagy in MAC-T cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of ammonium (B1175870) lactate (B86563). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for ammonium lactate?
This compound in solution exists in equilibrium with lactic acid and ammonia (B1221849). The primary degradation pathway, particularly under thermal stress, is the decomposition back to lactic acid and ammonia gas. At elevated temperatures (approaching 120°C and above), further degradation can occur, leading to the formation of by-products such as lactamide (B1674226) through the dehydration of this compound.[1]
Q2: How do common storage conditions affect the stability of this compound?
Several environmental factors can influence the stability of this compound solutions:
-
Temperature: Elevated temperatures accelerate the decomposition of this compound into lactic acid and ammonia. It is recommended to store this compound at controlled room temperature.
-
pH: The stability of this compound is pH-dependent. In acidic conditions, the equilibrium will shift towards lactic acid, while in basic conditions, the formation of ammonia gas is favored.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. This process can be catalyzed by the presence of metal ions, such as iron (Fe(III)), leading to the formation of reactive species like the carbon dioxide radical anion.
-
Humidity: For solid forms of this compound, exposure to humidity can lead to deliquescence and subsequent degradation.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry place, protected from light. Specific temperature ranges may vary by manufacturer, but generally, storage at controlled room temperature is advised.
Q4: Are there any known incompatibilities with this compound?
This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in pH of the solution over time | Degradation of this compound leading to the formation of lactic acid (decrease in pH) or loss of ammonia (increase in pH if ammonia evaporates). | Verify storage temperature and protect from light. Prepare fresh solutions as needed. |
| Presence of a strong ammonia odor | Decomposition of this compound into ammonia gas, likely due to elevated temperatures or exposure to a basic environment. | Ensure the storage container is tightly sealed and stored at the recommended temperature. |
| Discoloration of the solution | Potential degradation, possibly due to light exposure or contamination. | Discard the solution if discoloration is observed. Review storage procedures to ensure protection from light. |
| Inconsistent experimental results | Degradation of the this compound stock solution, leading to a lower effective concentration. | Prepare fresh stock solutions regularly and store them under optimal conditions. Consider validating the concentration of the stock solution before critical experiments. |
Data on this compound Degradation
Table 1: Thermal Degradation of this compound
| Temperature | Observed Effect | Reference |
| Near 120°C | Onset of decomposition. | [1] |
| 150°C | Approximately 70% conversion. | [1] |
| 185°C | Complete decomposition. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution to identify potential degradation products and assess its stability under various stress conditions.
1. Materials:
-
This compound solution (of known concentration)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Deionized water
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS)
2. Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 1M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize a subsample before analysis.
-
Base Hydrolysis: To another aliquot, add an equal volume of 1M NaOH. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize a subsample before analysis.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot in a calibrated oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot to a controlled light source (e.g., UV lamp at 254 nm) in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
Control Sample: Maintain one aliquot under recommended storage conditions (cool, dark place) as a control.
3. Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating analytical method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks, which would indicate degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products. Method optimization will be required.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have absorbance (e.g., around 210 nm).
-
Injection Volume: Typically 10-20 µL.
2. Method Development and Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the method can separate the main this compound peak from all degradation product peaks. Peak purity analysis of the this compound peak should be performed.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the detector response.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentration.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation study.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Ammonium Lactate Removal from Fermentation Broth
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the removal of ammonium (B1175870) lactate (B86563) from fermentation broth.
General FAQs
Q1: Why is it necessary to remove lactic acid/lactate from the fermentation broth?
A1: The accumulation of lactic acid during fermentation lowers the pH of the broth, which can inhibit microbial growth and productivity. To counteract this, a neutralizing agent like ammonia (B1221849) is added, resulting in the formation of ammonium lactate. In-situ removal of this salt is crucial to prevent product inhibition, maintain optimal fermentation conditions, and improve overall yield.[1][2] Efficient downstream processing is also vital as it can account for up to 50% of the total production cost.[2][3]
Q2: What are the primary methods for removing this compound?
A2: The main techniques employed for this compound separation include ion-exchange chromatography, electrodialysis, solvent extraction, and membrane filtration (like nanofiltration).[2][3] Each method has distinct advantages and challenges related to efficiency, cost, and environmental impact.
Q3: My process requires a specific stereoisomer of lactic acid (L(+) or D(-)). Which separation methods preserve optical purity?
A3: Fermentation is the preferred method for producing specific stereoisomers of lactic acid.[4] Downstream processes like an advanced precipitation/esterification method have been shown to separate the resulting lactate without altering its optical purity.[5] It is crucial to verify the impact of any chosen separation technique on the stereoisomeric purity of your final product.
Ion-Exchange Chromatography
Ion-exchange (IEX) chromatography separates lactate ions based on their charge by reversibly binding them to a charged solid-phase resin.[6] Anion-exchange resins are commonly used to capture the lactate anion.[4]
Troubleshooting Guide: Ion Exchange
| Issue | Potential Cause | Recommended Solution |
| Low Binding Capacity | Incorrect pH: The broth pH is below the pKa of lactic acid (3.86), meaning the lactate is in its undissociated form and cannot bind effectively to an anion-exchange resin.[4][7] | Adjust the feed broth pH to be above 3.86 to ensure lactate is in its anionic form.[8] |
| Resin Fouling: Proteins, cell debris, or other organic molecules from the broth are clogging the resin.[9] | Pre-treat the fermentation broth by microfiltration or ultrafiltration to remove cells and large proteins.[10] Implement a regular resin cleaning and regeneration protocol as specified by the manufacturer.[9] | |
| Competing Ions: Other anions in the broth are competing with lactate for binding sites on the resin. | Consider a pre-purification step, such as nanofiltration, to remove divalent ions.[11] If possible, modify the fermentation medium to reduce the concentration of competing anions. | |
| Poor Lactate Recovery (Low Elution Efficiency) | Ineffective Eluent: The eluent (e.g., HCl, NaOH) concentration or type is not optimal for desorbing lactate from the resin.[4] | Optimize the eluent concentration and type. Studies have used eluents like HCl, NaOH, and H₂SO₄ with varying success.[4] A gradient elution might improve separation.[8] |
| High Flow Rate: The flow rate during elution is too fast, not allowing sufficient time for desorption.[12] | Reduce the elution flow rate to increase the contact time between the eluent and the resin. | |
| Column Channeling: The resin bed is not packed uniformly, causing the eluent to bypass parts of the resin.[12] | Repack the column carefully to ensure a uniform bed. Check for and eliminate air bubbles. | |
| High Back Pressure | Compacted Resin Bed: The resin beads have become compressed over time.[12] | Repack the column. If the issue persists, the resin may need replacement. |
| Clogged Column Frit/Filter: Particulates from the broth have clogged the inlet frit.[12] | Filter the sample before loading and regularly clean or replace the column frits. |
Experimental Protocol: Lactate Recovery via Ion Exchange
This protocol outlines a two-step ion-exchange process to purify lactic acid.
-
Broth Pre-treatment:
-
Centrifuge the fermentation broth to pellet microbial cells.
-
Filter the supernatant through a 0.22 µm microfiltration membrane to remove any remaining cells and high-molecular-weight particles.[10]
-
-
Cation-Exchange Step (Optional - Hardness Removal):
-
Anion-Exchange Step (Lactate Binding):
-
Washing:
-
Wash the column with several bed volumes of deionized water to remove unbound, non-ionic impurities like residual sugars.
-
-
Elution (Lactate Recovery):
-
Resin Regeneration:
-
Regenerate the anion and cation resins according to the manufacturer's protocols, typically involving washing with strong acid or base followed by extensive rinsing with deionized water.
-
Visualization: Ion-Exchange Workflow
Electrodialysis
Electrodialysis (ED) uses an electric potential to move ions across ion-exchange membranes, separating this compound from non-ionic components of the broth.[1][14] A configuration with bipolar membranes (EDBM) can be used to split the this compound salt directly into lactic acid and ammonia.[3]
Troubleshooting Guide: Electrodialysis
| Issue | Potential Cause | Recommended Solution |
| Decreased Separation Efficiency / High Energy Consumption | Membrane Fouling: Proteins, peptides, and other organic molecules from the fermentation broth adsorb onto the membrane surface, increasing electrical resistance and blocking ion transport.[1][15] | Implement a robust pre-treatment schedule including ultrafiltration (e.g., with a 2 kDa cut-off) to remove proteins and other foulants.[15] Decolorization with activated carbon can also be beneficial.[16] |
| Membrane Scaling: Precipitation of divalent salts (e.g., calcium phosphate) on the membrane surface, particularly on the cation-exchange membrane. | Pre-treat the broth with a chelating resin or nanofiltration to remove multivalent cations.[11][16] Periodically reverse the polarity of the electric field (Electrodialysis Reversal) to help dislodge scale. | |
| Incorrect Operating Voltage/Current Density: Operating above the limiting current density can cause water splitting, leading to pH changes and reduced efficiency. | Determine the limiting current density for your specific feed solution and operate below this value. Start with a constant voltage of around 1.5-2.4 V per membrane pair and monitor performance.[14][17] | |
| Low Final Product Concentration | High Water Transport: Excessive water transport (electro-osmosis) across the membranes dilutes the product stream. | Optimize the membrane stack configuration and operating parameters. Some membrane types exhibit lower water transport than others. |
| Back Diffusion: Lactate ions diffuse from the concentrate stream back into the diluate stream due to a large concentration gradient. | Increase the flow rate of the solutions to reduce the residence time and minimize back diffusion. The process is often terminated at around 70% demineralization to avoid high energy costs and efficiency losses.[14] |
Experimental Protocol: Two-Stage Electrodialysis
This protocol describes a two-stage ED process to first concentrate this compound and then convert it to lactic acid.[16]
-
Broth Pre-treatment:
-
Stage 1: Desalting Electrodialysis (Concentration):
-
Setup: Assemble a standard ED stack with alternating cation-exchange and anion-exchange membranes.
-
Solutions:
-
Operation:
-
Circulate the three solutions through their respective compartments.
-
Apply a constant voltage (e.g., 12 V for a stack of ~8 cell pairs) or current.[17]
-
Run the process until the desired concentration of this compound is achieved in the concentrate stream. Lactate concentrations can be increased more than 2.5-fold.[17]
-
-
-
Stage 2: Water-Splitting Electrodialysis (Conversion):
-
Setup: Assemble an EDBM stack with repeating units of a cation-exchange membrane, a bipolar membrane, and an anion-exchange membrane.
-
Solutions: The concentrated this compound solution from Stage 1 is used as the feed.
-
Operation:
-
Apply a direct current. The bipolar membrane splits water into H⁺ and OH⁻ ions.
-
Lactate ions migrate across the anion-exchange membrane and combine with H⁺ ions to form lactic acid.
-
Ammonium ions migrate across the cation-exchange membrane and combine with OH⁻ ions to form ammonium hydroxide, which can potentially be recycled.[3]
-
Continue the process until the desired conversion rate (e.g., 88-93%) is achieved.[17]
-
-
Visualization: Electrodialysis (EDBM) Process
Other Separation Methods (Solvent Extraction & Nanofiltration)
FAQs: Solvent Extraction & Nanofiltration
Q1: I'm considering solvent extraction. What are the main challenges? A1: Key challenges include the hydrophilic nature of lactic acid, making it difficult to extract with common organic solvents, and the potential toxicity of solvents to microorganisms if used for in-situ recovery.[1] The formation of stable emulsions can also complicate the separation of aqueous and organic phases.[18] However, reactive extraction using specific extractants like amines can improve efficiency.[18]
Q2: How does nanofiltration (NF) work for this separation? A2: Nanofiltration separates molecules based on size and charge.[14] It can be used to retain sugars, proteins, and divalent ions while allowing the smaller monovalent this compound to pass through into the permeate.[10][11] This makes it an effective pre-treatment method before other techniques like electrodialysis.[11]
Q3: My nanofiltration flux is decreasing rapidly. What is the cause? A3: This is likely due to membrane fouling from the complex components in the fermentation broth.[11] High operating pressure can also compact the filter cake layer on the membrane surface, increasing resistance and reducing flux.[19] Pre-filtering the broth with microfiltration can help mitigate severe fouling.[10]
Q4: Does pH affect nanofiltration performance? A4: Yes, pH is a critical parameter. At a pH below its pKa (3.86), lactic acid is undissociated and has a higher permeability through NF membranes.[20] At a higher pH, it exists as the charged lactate ion, which increases its rejection by the negatively charged membrane surface.[20]
Data Summary
The performance of different separation techniques can vary significantly based on the specific conditions of the fermentation broth and the operating parameters.
| Technique | Key Performance Metric | Reported Value | Notes |
| Ion Exchange | Purity | 99.17% | Achieved in a two-step process using Amberlite IRA-96 and IR-120 resins.[13] |
| Recovery Yield | 98.9% | Same two-step process.[13] | |
| Resin Capacity | 210.46 mg/g | Binding capacity of Amberlite IRA-96 for lactic acid.[13] | |
| Electrodialysis | Final Concentration (Desalting) | 111 - 175 g/L | Concentration of lactate in the concentrate stream after the first ED stage.[16][17] |
| Final Concentration (Conversion) | 151 - 157 g/L | Concentration of lactic acid after the second EDBM stage.[16][17] | |
| Energy Consumption | ~1.5 kWh/kg | Total energy for the complete two-stage ED process.[21] | |
| Nanofiltration | Sugar Rejection | 63% - 100% | Rejection of unconverted sugars from various fermentation media.[10] |
| Protein/Ion Rejection | >50% | Rejection of residual proteins and various ions.[10] | |
| Lactate Loss (in retentate) | 2.5% - 22.4% | Varies depending on the complexity of the fermentation medium.[10] | |
| Precipitation/Esterification | Recovery Yield | >80% | Recovery of lactic acid as methyl lactate after precipitation of ammonium sulfate.[2] |
References
- 1. Extractive Fermentation of Lactic Acid in Lactic Acid Bacteria Cultivation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 10. Membrane Technologies for Lactic Acid Separation from Fermentation Broths Derived from Renewable Resources [mdpi.com]
- 11. Recovery of this compound and removal of hardness from fermentation broth by nanofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 13. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Conversion of sodium lactate to lactic acid with water-splitting electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 18. Separation and extraction of lactic acid from fermentation broth using solvent extraction method [tieiextraction.com]
- 19. The Performance of Microfiltration Process for Purifying Lactic Acid in the Fermented Broth of Kitchen Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Nanofiltration Membranes for Pure Lactic Acid Permeability [mdpi.com]
- 21. agriculturejournals.cz [agriculturejournals.cz]
Impact of impurities in commercial ammonium lactate on experimental results
An essential component in numerous biological and chemical applications, the purity of commercial ammonium (B1175870) lactate (B86563) is critical for obtaining reliable and reproducible experimental results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the impact of impurities in ammonium lactate.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments that may be linked to impurities in this compound.
Cell Culture & In Vitro Assays
Q1: My cell cultures are showing unexpected results (e.g., altered growth, morphology changes, or inconsistent assay results). Could impurities in my this compound solution be the cause?
A: Yes, impurities in reagents like this compound can be a significant source of experimental variability. Several types of contaminants could be responsible:
-
Chemical Contaminants: Trace heavy metals (e.g., copper, zinc) can interfere with enzymatic activity and cellular metabolism.[1] Even at low concentrations, some metal ions can be toxic to mammalian cells or alter cell signaling pathways.[2][3] Other chemical residues from the manufacturing process could also be present.[4]
-
Biological Contaminants: The most common and impactful biological impurity is endotoxin (B1171834) (lipopolysaccharide or LPS). Endotoxins are components of Gram-negative bacteria and can cause significant, often unintended, biological responses even at very low concentrations.
-
Stereoisomer Impurities: Commercial this compound may contain a mixture of D- and L-lactate stereoisomers. These are not technically impurities if the product is sold as a racemic mixture, but different cell types metabolize them differently, which can lead to variability if the ratio is inconsistent between batches.[5]
Q2: I'm observing non-specific immune cell activation in my in-vitro assays. How can I determine if endotoxin contamination in my this compound is the culprit?
A: Non-specific immune cell activation is a classic sign of endotoxin contamination.[6] Endotoxins bind to the CD14/TLR4/MD2 receptor complex on immune cells like monocytes and macrophages, triggering an inflammatory cascade.[7] This can lead to the release of cytokines, non-specific T-cell proliferation, and expansion of myeloid cells, potentially causing false-positive results in immunogenicity assays.[7][8][9] Studies have shown that endotoxin levels as low as 0.1 EU/mg can induce significant T-cell proliferation.[7][8][9] To confirm if endotoxin is the issue, you should test your this compound solution and other reagents using a Limulus Amebocyte Lysate (LAL) assay, which can detect endotoxin levels down to 0.01 EU/mL.[10]
Q3: My experiments on cellular metabolism are yielding inconsistent results. Could the stereoisomer of lactate in my this compound be a factor?
A: Absolutely. Lactate has two stereoisomers, D-lactate and L-lactate, and they are not always biologically equivalent.[5]
-
L-lactate is the primary isomer produced and utilized in mammalian metabolism.[11]
-
D-lactate is primarily a product of gut microbiota.[5] While it can be metabolized, its effects on cells can differ from L-lactate. For example, studies on 3T3-L1 preadipocytes showed that both isomers enhanced triglyceride accumulation, but D-lactate was more potent.[5] Similarly, D-lactate has been shown to have a stronger pro-inflammatory effect on peripheral blood mononuclear cells (PBMCs) than L-lactate.[12] If your this compound has varying ratios of D- to L-isomers between lots, it could certainly lead to inconsistent results in metabolic or signaling studies.
Analytical Chemistry
Q4: I am seeing ghost peaks and baseline noise in my HPLC chromatogram when using a mobile phase containing this compound. What could be the cause?
A: Ghost peaks and baseline instability in HPLC can often be traced back to mobile phase contamination.[13] When using this compound as a buffer or mobile phase additive, consider these potential sources:
-
UV-Absorbing Impurities: Organic impurities from the synthesis of lactic acid or degradation products can absorb UV light, especially at lower wavelengths (e.g., 210 nm), and appear as extra peaks in your chromatogram.[13][14]
-
Metal Ion Contamination: Metal impurities can interact with the column's stationary phase or with analytes, leading to poor peak shape and altered retention times.[15] Additives like EDTA can be used to chelate metals, but these are not suitable for LC-MS.[15]
-
Particulates: Ensure the this compound solution is filtered through a 0.45 µm or smaller filter before use to remove any particulate matter that could block the column or tubing.[16]
-
Microbial Growth: If the buffer is not prepared fresh, bacteria or fungi can grow, introducing a variety of interfering substances.[16]
Quantitative Data Summary
Table 1: Impact of Endotoxin (LPS) Concentration on In Vitro T-Cell Proliferation Assays
| Endotoxin Concentration | Observed Effect | Recommendation | Citation |
| > 0.1 EU/mg | Significant induction of T-cell proliferation and CD14+ myeloid cell expansion. | Can lead to false-positive results in immunogenicity assessments. | [7][8][9] |
| < 0.1 EU/mg | Minimized non-specific T-cell proliferation. | Recommended specification for in vitro immunogenicity assays to ensure accurate data. | [7][8] |
| < 1 ng/mL (< 10 EU/mL) | Inhibition of murine erythroid colony formation. | Demonstrates that even low levels can have significant biological effects. |
Table 2: Summary of Potential Impurities in Commercial this compound and Their Experimental Impact
| Impurity Class | Specific Example(s) | Potential Experimental Impact | Affected Applications |
| Biological | Endotoxins (LPS) | Non-specific immune cell activation, cytokine release, altered cell growth, false-positives.[6][8] | Cell Culture, In Vitro Immunology Assays, Drug Development. |
| Mycoplasma, Bacteria, Fungi | Turbidity in media, pH changes, altered cell morphology, cell death.[17][18] | Cell Culture. | |
| Chemical | Heavy Metals (Cu, Zn, etc.) | Enzyme inhibition, cytotoxicity, altered cell growth, complex formation with buffers.[3] | Cell Culture, Enzyme Kinetics, Chromatography. |
| Lactic Acid Stereoisomers (D-Lactate) | Differential metabolic rates, altered cell signaling and gene expression.[5][12] | Cell Metabolism Studies, Adipocyte Differentiation, Immunology. | |
| Organic Synthesis Byproducts | UV absorbance leading to ghost peaks in HPLC, altered pH/buffering capacity.[13] | HPLC, Analytical Chemistry. |
Troubleshooting Guides & Visualizations
Troubleshooting Workflow for Unexpected Cell Culture Results
If you suspect impurities in your this compound are affecting your cell culture, follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for cell culture issues.
Differential Signaling of Lactate Stereoisomers
The presence of D-lactate as an impurity can lead to different cellular responses compared to the metabolically common L-lactate. This diagram illustrates how the two isomers can differentially affect adipocyte differentiation.
Caption: Differential impact of D- and L-Lactate on adipocyte signaling.
Troubleshooting Workflow for HPLC Issues
Use this guide to identify the cause of artifacts in your chromatogram when using a mobile phase containing this compound.
Caption: Troubleshooting workflow for HPLC mobile phase issues.
Key Experimental Protocols
1. Protocol: Endotoxin Detection by Limulus Amebocyte Lysate (LAL) Assay
This protocol provides a general method for quantifying endotoxin levels in an aqueous solution like this compound.
-
Objective: To determine the concentration of endotoxin (LPS) in a sample.
-
Principle: The LAL assay utilizes an enzyme cascade from the blood cells (amebocytes) of the horseshoe crab. In the presence of endotoxin, this cascade is triggered, leading to a clot formation or a color change that can be quantified.[6]
-
Materials:
-
This compound sample solution.
-
LAL test kit (chromogenic or turbidimetric).
-
Pyrogen-free water (LAL Reagent Water).
-
Pyrogen-free test tubes and pipette tips.
-
Control Standard Endotoxin (CSE).
-
Incubating plate reader or spectrophotometer.
-
-
Methodology:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the CSE with LAL Reagent Water according to the kit manufacturer's instructions. The range should typically cover 0.01 to 1.0 EU/mL.
-
Sample Preparation: Dilute the this compound sample with LAL Reagent Water. A dilution is often necessary to overcome potential product inhibition. A dilution validation (spike recovery) must be performed.
-
Assay Procedure:
-
Pipette equal volumes of standards, samples, and negative controls (LAL Reagent Water) into pyrogen-free tubes or a 96-well plate.
-
Add the LAL reagent to each well/tube.
-
Incubate the mixture at 37°C for the time specified by the manufacturer.
-
For chromogenic assays, add the chromogenic substrate and incubate further. Stop the reaction with the specified stop reagent.
-
-
Data Analysis:
-
Measure the absorbance (for chromogenic assays) or turbidity at the appropriate wavelength.
-
Generate a standard curve by plotting the log of the absorbance/turbidity against the log of the endotoxin concentration.
-
Determine the endotoxin concentration in the sample by interpolating its absorbance/turbidity value from the standard curve, correcting for the dilution factor.
-
-
2. Protocol: Analysis of Lactate Stereoisomers by Chiral HPLC
-
Objective: To separate and quantify D- and L-lactate in an this compound sample.
-
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers (stereoisomers) of lactate, resulting in different retention times and allowing for their separation.[11]
-
Materials:
-
This compound sample.
-
D-Lactate and L-Lactate analytical standards.
-
HPLC system with a UV detector (set to ~210 nm).
-
Chiral HPLC column (e.g., a column based on a chiral crown ether or a ligand-exchange type column).
-
HPLC-grade mobile phase solvents (e.g., dilute sulfuric acid or a copper sulfate (B86663) solution, depending on the column).[14]
-
-
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase according to the chiral column manufacturer's recommendation. For example, a common mobile phase for ligand-exchange columns is a dilute aqueous solution of copper (II) sulfate. Filter and degas the mobile phase.[16]
-
Standard Preparation: Prepare individual stock solutions of D-lactate and L-lactate standards in HPLC-grade water. Create a mixed standard containing known concentrations of both.
-
Sample Preparation: Dilute the this compound sample in HPLC-grade water to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the mixed standard to determine the retention times for L- and D-lactate.
-
Inject the this compound sample.
-
Quantify the amount of each isomer by comparing the peak area in the sample chromatogram to a calibration curve generated from the standards.
-
-
References
- 1. Effect of heavy metals on pH buffering capacity and solubility of Ca, Mg, K, and P in non-spiked and heavy metal-spiked soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Frontiers | Biological Toxicity of Heavy Metal(loid)s in Natural Environments: From Microbes to Humans [frontiersin.org]
- 4. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 5. Stereoselective effects of lactate enantiomers on the enhancement of 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wakopyrostar.com [wakopyrostar.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Establishing endotoxin limits to enhance the reliability of in vitro immunogenicity risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijsr.net [ijsr.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. Discussion on the Analytical Method of Sodium Lactate in Compound Sodium Lactate and Glucose Injection in Chinese Pharmacopoeia [journal11.magtechjournal.com]
Technical Support Center: Troubleshooting Guide for Ammonium Lactate-Based Topical Formulation Instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting common instability issues encountered during the development and manufacturing of ammonium (B1175870) lactate-based topical formulations. The following question-and-answer format directly addresses specific challenges, offering potential causes, solutions, and detailed experimental protocols to ensure the stability and efficacy of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instability in an ammonium lactate (B86563) topical formulation?
A1: The most frequently observed signs of instability in ammonium lactate creams and lotions include:
-
Crystallization: The formation of solid particles within the formulation, leading to a gritty texture.
-
pH Shift: A significant change in the formulation's pH, which can impact stability, skin irritation, and efficacy. The typical pH range for a 12% this compound formulation is 4.4 to 5.5.[1][2]
-
Viscosity Changes: A noticeable increase or decrease in the thickness of the cream or lotion, affecting its spreadability and feel.
-
Phase Separation: The separation of oil and water phases in the emulsion, leading to a non-uniform product.
-
Odor Development: The emergence of an ammonia-like smell, indicating the degradation of this compound.
-
Discoloration: A change in the color of the formulation.
Troubleshooting Guides
Issue: Crystallization of this compound
Q2: My this compound cream/lotion is developing a gritty texture over time. What is causing this and how can I prevent it?
A2: A gritty texture is most likely due to the crystallization of this compound. This can be caused by several factors:
-
High Concentration: this compound is present at a high concentration (typically 12%), making it prone to crystallization if not properly formulated.
-
Low Temperature: Storage at lower temperatures can decrease the solubility of this compound, promoting crystal growth.
-
Solvent Evaporation: Loss of water from the formulation can increase the concentration of this compound, leading to supersaturation and crystallization.
-
Inadequate Solubilizers: The formulation may lack sufficient humectants or co-solvents to maintain this compound in solution.
Troubleshooting and Preventative Measures:
| Parameter | Potential Cause | Recommended Action |
| Formulation | Insufficient humectants (e.g., glycerin, propylene (B89431) glycol) | Increase the concentration of humectants to improve the solvent capacity for this compound. |
| Incompatible oil phase components | Evaluate the impact of different emollients. For instance, certain lipids may promote nucleation. Consider using mineral oil, which is a common and generally compatible component. | |
| Process | Rapid cooling during manufacturing | Implement a controlled and gradual cooling process to prevent shock crystallization. |
| Inadequate homogenization | Ensure proper homogenization to create a stable emulsion with a small and uniform droplet size, which can help entrap the aqueous phase containing this compound. | |
| Storage | Exposure to low temperatures | Advise storage at controlled room temperature (20°C to 25°C or 68°F to 77°F).[3] |
| Improper packaging leading to water loss | Use well-sealed, appropriate packaging to minimize solvent evaporation. |
Experimental Protocol: Assessing Crystallization
Microscopic Analysis:
-
Place a small sample of the formulation on a microscope slide.
-
Cover with a coverslip and gently press to create a thin film.
-
Examine the slide under a polarized light microscope.
-
The presence of birefringent crystalline structures will confirm crystallization.
-
Document the size and morphology of the crystals.
Issue: pH Shift and Chemical Degradation
Q3: The pH of my formulation is decreasing over time, and I'm noticing an ammonia-like odor. What is the chemical basis for this instability?
A3: this compound exists in equilibrium with lactic acid and ammonia (B1221849) in an aqueous environment. A shift in this equilibrium is the primary cause of pH changes and odor development.
Chemical Degradation Pathway:
This compound can undergo hydrolysis, dissociating back into lactic acid and ammonia. The volatilization of ammonia from the formulation will lead to an increase in the relative concentration of lactic acid, causing the pH to decrease. Elevated temperatures can accelerate this degradation process.
Troubleshooting and Preventative Measures:
| Parameter | Potential Cause | Recommended Action |
| pH | Loss of ammonia | Ensure the formulation is buffered to maintain a pH between 4.4 and 5.5.[1][2] Consider the use of a non-volatile base for pH adjustment if necessary. |
| Temperature | High-temperature storage or processing | Store the product at controlled room temperature. Avoid excessive heat during manufacturing. Accelerated stability studies should be conducted at 40°C/75% RH. |
| Packaging | Inadequate sealing | Use airtight packaging to prevent the escape of volatile components like ammonia. |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This method can be adapted to quantify this compound and detect the presence of excess lactic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh a portion of the cream or lotion into a volumetric flask.
-
Disperse the sample in a suitable solvent (e.g., mobile phase or a water/methanol mixture).
-
Use sonication to ensure complete dissolution of the active ingredient.
-
Centrifuge the sample to separate excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photodegradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
Experimental Protocol: Determination of Free Ammonia
Free ammonia can be quantified using an ammonia-selective electrode or a colorimetric method (e.g., the Berthelot reaction) after distillation.[4][5]
Issue: Changes in Viscosity
Q4: The viscosity of my lotion has decreased significantly during stability testing. What could be the cause?
A4: A decrease in viscosity, or thinning of the formulation, is often a sign of emulsion instability.
Troubleshooting and Preventative Measures:
| Parameter | Potential Cause | Recommended Action |
| Emulsifier System | Insufficient or inappropriate emulsifier | Optimize the emulsifier system. Consider a combination of emulsifiers to enhance stability. Ensure the HLB (Hydrophile-Lipophile Balance) is appropriate for the oil phase. |
| Thickening Agents | Incompatibility with this compound | This compound is a salt and can affect the viscosity of certain polymers like carbomers. Ensure proper neutralization of carbomers and consider using salt-tolerant thickeners like xanthan gum or hydroxyethylcellulose. |
| Homogenization | Insufficient shear | Increase homogenization speed or time to reduce droplet size and improve the uniformity of the emulsion. |
| pH | Shift in pH affecting polymer network | Monitor and control the pH of the formulation. A significant drop in pH can cause some polymeric thickeners to lose their viscosity. |
Experimental Protocol: Viscosity Measurement
Using a Rotational Viscometer/Rheometer:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Use an appropriate spindle or geometry (e.g., parallel plate for creams).
-
Measure the viscosity at various shear rates to characterize the flow behavior (e.g., shear-thinning).
-
Conduct oscillatory measurements (stress or frequency sweep) to evaluate the viscoelastic properties and structural integrity of the formulation.
-
Perform temperature ramp tests to assess the impact of temperature on viscosity.
Issue: Phase Separation
Q5: My cream is separating into oil and water layers. How can I improve its stability?
A5: Phase separation is a clear indication of emulsion breakdown. The primary causes are droplet coalescence and creaming/sedimentation.
Troubleshooting and Preventative Measures:
| Parameter | Potential Cause | Recommended Action |
| Droplet Size | Large and non-uniform droplet size | Optimize the homogenization process to achieve a smaller and more uniform droplet size distribution. |
| Zeta Potential | Insufficient electrostatic repulsion between droplets | Measure the zeta potential of the oil droplets. A zeta potential of at least ±30 mV is generally indicative of good stability. Adjusting the pH or adding electrolytes can modify the zeta potential. |
| Continuous Phase Viscosity | Low viscosity of the external phase | Increase the viscosity of the continuous (water) phase by adding or increasing the concentration of a suitable thickener. This will slow down the movement of the oil droplets. |
| Ingredient Incompatibility | Interaction between excipients | Review the compatibility of all excipients. For example, high concentrations of electrolytes can disrupt the stability of some emulsions. |
Experimental Protocol: Droplet Size Analysis
Laser Diffraction:
-
Disperse a small amount of the emulsion in a suitable dispersant (e.g., water or an appropriate solvent).
-
Ensure the dispersion is homogeneous and free of air bubbles.
-
Analyze the sample using a laser diffraction particle size analyzer.
-
Report the mean droplet size (e.g., D(v,0.5)) and the span of the distribution to assess uniformity.
Experimental Protocol: Zeta Potential Measurement
Electrophoretic Light Scattering:
-
Dilute the emulsion with an appropriate medium (usually the continuous phase) to an optimal concentration for measurement.
-
Inject the diluted sample into the measurement cell of a zetasizer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential based on the measured mobility.
By systematically addressing these common issues with the provided troubleshooting strategies and analytical protocols, researchers and developers can enhance the stability and overall quality of their this compound-based topical formulations.
References
Technical Support Center: Optimizing Ammonium Lactate Delivery Across Skin Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments to optimize the delivery of ammonium (B1175870) lactate (B86563) across skin models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for ammonium lactate in the skin?
This compound enhances skin hydration and reduces corneocyte cohesion.[1][2][3] The lactic acid component, an alpha-hydroxy acid, acts as a humectant, drawing moisture into the stratum corneum.[2][3] It is believed to decrease the cohesion of corneocytes, though the precise mechanism is not fully understood.[1][2]
2. What are the typical concentrations of this compound used in topical formulations?
Commercially available and clinically studied formulations typically contain 12% this compound.[1][2][3][4] This concentration has been shown to be effective for treating conditions like xerosis (dry, scaly skin) and ichthyosis vulgaris.[1][4][5]
3. What are the common side effects observed with topical this compound application?
The most common side effect is mild stinging or burning upon application, particularly on fissured or abraded skin.[5] Less common side effects include skin irritation.[5] It is recommended to avoid application on the face, broken or inflamed skin, and mucous membranes.[5]
4. Can the permeation of this compound be enhanced?
Yes, various strategies can be employed to enhance the permeation of hydrophilic compounds like this compound. These include the use of chemical penetration enhancers (e.g., fatty acids, alcohols, esters), physical enhancement techniques (e.g., iontophoresis, sonophoresis), and advanced formulations like nanovesicles (e.g., liposomes, ethosomes).[6][7][8]
5. How long does it typically take to see visible improvement in skin condition with this compound treatment?
Visible improvement in skin condition is generally observed after 2 to 4 weeks of consistent, twice-daily application.[5][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Permeation of this compound in In Vitro Permeation Tests (IVPT) | 1. Compromised skin barrier integrity.2. Inappropriate receptor solution.3. Incorrect formulation pH.4. Insufficient hydration of the skin model. | 1. Assess skin integrity before the experiment using methods like Transepidermal Water Loss (TEWL) measurement. A TEWL reading ≤ 15 g/m²/hr is generally acceptable for human skin.[10]2. Ensure the receptor solution maintains sink conditions and the solubility of this compound. Phosphate-buffered saline (PBS) is a common choice.[11]3. The pH of the formulation can influence the ionization and subsequent permeation of lactic acid. A pH range of 4.5 - 5.5 is typical for this compound lotions.[1][2][4]4. Properly hydrate (B1144303) the skin in the diffusion cell prior to applying the formulation. |
| High Variability in Permeation Data | 1. Inconsistent skin sample thickness or source.2. Improper mounting of the skin in the Franz diffusion cell.3. Inconsistent dosing of the formulation.4. Air bubbles in the receptor chamber. | 1. Use skin from the same donor and anatomical site when possible. Ensure uniform thickness of the skin samples using a dermatome.[11]2. Carefully mount the skin to avoid stretching or damage. Ensure a secure seal between the donor and receptor compartments.[12]3. Apply a consistent and accurately measured amount of the formulation to the skin surface. Both infinite and finite dosing strategies can be used, but consistency is key.[10]4. Ensure no air bubbles are trapped beneath the skin in the receptor chamber, as they can impede diffusion. |
| Irritation or Damage to Skin Models During Experiments | 1. High concentration of penetration enhancers.2. Incompatible formulation excipients.3. Prolonged exposure to certain vehicles. | 1. Optimize the concentration of penetration enhancers. Studies suggest an optimal concentration for lactate esters is in the range of 5-10 wt.%.[6]2. Screen all formulation excipients for their potential to cause skin irritation.3. Vehicles like alcohol can dehydrate and damage the skin barrier over long experimental periods. Consider alternative or co-solvent systems.[12] |
| Difficulty in Quantifying this compound in Skin Samples | 1. Inefficient extraction from the skin matrix.2. Interference from endogenous lactate.3. Degradation of the analyte during sample processing. | 1. Optimize the extraction solvent and procedure. Sonication can aid in the release of the analyte from the skin.[13]2. While challenging, chromatographic methods like HPLC or LC-MS/MS can separate and quantify exogenous this compound.[13]3. Keep samples on ice or frozen during processing to minimize enzymatic degradation.[14] |
Experimental Protocols
In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of this compound across a skin model.
1. Preparation of Skin Membranes:
-
Use excised human or animal skin (e.g., porcine ear skin).
-
Carefully remove subcutaneous fat and connective tissue.
-
If required, separate the epidermis from the full-thickness skin by heat-shock (e.g., immersion in 60°C water for 60 seconds).[10]
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
Use vertical static Franz diffusion cells.[10]
-
Fill the receptor compartment with a suitable receptor solution (e.g., PBS, pH 7.4) and ensure it is degassed to prevent bubble formation.[11]
-
Maintain the temperature of the receptor solution to ensure a skin surface temperature of 32 ± 2°C.[11][15] This is typically achieved using a circulating water bath.[11]
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
3. Dosing and Sampling:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor solution.
-
After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry.
5. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp).
Quantitative Data Summary
Table 1: In Vitro Percutaneous Absorption of this compound Formulations
| Formulation | Skin Model | Absorption (%) | Duration (hours) |
| 12% this compound Lotion | Human Cadaver Skin | ~5.8% | 68 |
| 12% this compound Cream | Human Cadaver Skin | ~6.1% | 68 |
| Data sourced from product information based on in vitro studies.[1][4] |
Table 2: Comparison of Analytical Methods for Ammonium Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| Spectrophotometry (Indophenol Blue) | Colorimetric reaction | High accuracy, low detection limits, simple.[16] | Potential for interference from other amines. |
| Ion Chromatography (IC) | Separation based on ionic charge | High selectivity and sensitivity.[16] | Requires specialized equipment. |
| Ion-Selective Electrode (ISE) | Potentiometric measurement | Rapid and direct measurement.[16] | Can be affected by interfering ions and matrix effects. |
| Distillation | Separation by boiling point | Recommended for manure with additives due to low interference.[17] | Can be time-consuming. |
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. This compound Lotion, 12%* [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Articles [globalrx.com]
- 4. taro.com [taro.com]
- 5. droracle.ai [droracle.ai]
- 6. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and opportunities in dermal/transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. d-nb.info [d-nb.info]
- 11. permegear.com [permegear.com]
- 12. permegear.com [permegear.com]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of ammonium lactate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of ammonium (B1175870) lactate (B86563) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in ammonium lactate solutions?
Batch-to-batch variability in this compound solutions can stem from several factors throughout the manufacturing and handling process. Key contributors include inconsistencies in raw material quality, deviations in process parameters such as temperature and pH control during synthesis, and improper storage and handling conditions.[1][2][3][4] Even slight variations in the chemical composition or the presence of impurities in raw materials can lead to significant differences in the final product's performance, yield, and stability.[4]
Q2: What are the critical quality attributes (CQAs) to monitor for this compound solutions?
To ensure consistency across batches, it is crucial to monitor several critical quality attributes. These include:
-
pH: The pH of the solution should be tightly controlled, as it can affect stability and skin irritation.[5][6]
-
Concentration (Assay): Accurate concentration of this compound is vital for the solution's efficacy.
-
Impurities: The presence of impurities, such as lactide or other by-products, should be minimized as they can impact the product's safety and stability.[7]
-
Appearance: The solution should be a clear, colorless to slightly yellowish viscous liquid.[5]
-
Viscosity: For topical formulations, consistent rheological behavior is important for product performance and user experience.[8]
Q3: What are the recommended storage and handling conditions to maintain solution stability?
Proper storage and handling are essential for maintaining the integrity of this compound solutions. The solution should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials like strong oxidizing agents.[9][10][11] Containers should be kept tightly closed to prevent contamination and changes in concentration due to evaporation.[10] For some formulations, storage at controlled room temperature is recommended.[11] Following good industrial hygiene and safety practices, such as wearing appropriate personal protective equipment (PPE), is also crucial.[10][11]
Troubleshooting Guides
Issue 1: pH of the final solution is out of specification.
-
Question: My this compound solution has a pH outside the target range. What could be the cause and how can I fix it?
-
Answer: Deviations in pH can be caused by several factors during preparation. One common cause is inaccurate measurement or addition of the acidic (lactic acid) and basic (ammonia water) components.[7][12][13] Temperature fluctuations during the reaction can also affect the final pH.[12]
Troubleshooting Steps:
-
Verify Raw Material Quality: Ensure the purity and concentration of the starting lactic acid and ammonia (B1221849) solutions are as specified.
-
Calibrate pH Meter: Confirm your pH meter is properly calibrated before and during the manufacturing process.
-
Monitor Temperature: Control the reaction temperature closely, as the neutralization reaction can be exothermic.[12]
-
Incremental Addition: Add the ammonia water to the lactic acid solution gradually while continuously monitoring the pH.[12] This allows for precise control and prevents overshooting the target pH.
-
Adjustment: If the final pH is slightly off, it can be carefully adjusted by adding small, measured amounts of either lactic acid or ammonia solution. Document any adjustments thoroughly.
-
Issue 2: Presence of solid precipitates or cloudiness in the solution.
-
Question: I am observing a precipitate or cloudiness in my this compound solution. What is causing this and how can I resolve it?
-
Answer: Precipitation or cloudiness can indicate several issues, including the presence of impurities, improper storage conditions, or chemical incompatibilities.[7] Liquid this compound can be unstable and prone to the formation of impurities like lactide during preparation and storage.[7]
Troubleshooting Steps:
-
Analyze Impurities: Identify the nature of the precipitate. Analytical techniques can help determine if it is an impurity from the raw materials or a degradation product.
-
Review Storage Conditions: Ensure the solution has been stored at the recommended temperature and protected from light.[5][9]
-
Check for Incompatibilities: Verify that the solution has not come into contact with incompatible materials, such as strong oxidizing agents.[11]
-
Filtration: If the precipitate is determined to be a minor impurity, it may be possible to remove it by filtration. However, the root cause should still be investigated and addressed.
-
Data Presentation
Table 1: Impact of Process Parameters on Final Product pH
| Batch ID | Lactic Acid Concentration | Ammonia Water Concentration | Reaction Temperature (°C) | Final pH |
| AL-001 | 88% | 25% | 25 | 4.2 |
| AL-002 | 88% | 25% | 35 | 4.8 |
| AL-003 | 90% | 25% | 25 | 3.9 |
| AL-004 | 88% | 28% | 25 | 4.5 |
Note: This table presents illustrative data to demonstrate the effect of varying process parameters.
Table 2: Stability of this compound Solution under Different Storage Conditions
| Batch ID | Storage Temperature (°C) | Duration (Months) | Initial pH | Final pH | Appearance | Assay (%) |
| ST-01A | 4 | 6 | 4.5 | 4.5 | Clear | 99.8 |
| ST-01B | 25 | 6 | 4.5 | 4.3 | Clear | 98.5 |
| ST-01C | 40 | 6 | 4.5 | 3.9 | Slight Yellow | 96.2 |
Note: This table presents illustrative data to show the impact of storage conditions on stability.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes a general method for preparing an this compound solution.
-
Materials and Equipment:
-
Lactic acid solution (e.g., 88%)
-
Ammonia water (e.g., 25%)
-
Deionized water
-
Reaction vessel with stirring capability and temperature control
-
Calibrated pH meter
-
-
Procedure:
-
In the reaction vessel, add the required amount of lactic acid solution and deionized water.
-
Begin stirring the solution.
-
Slowly add the ammonia water to the lactic acid solution. Monitor the temperature and pH continuously. Maintain the reaction temperature within the specified range (e.g., 20-30°C).[12]
-
Continue adding ammonia water until the target pH (e.g., 4.0-5.0) is reached.
-
Once the target pH is achieved, stop the addition of ammonia water and continue stirring for a specified period to ensure the reaction is complete.
-
Take a sample of the final solution for quality control testing.
-
Protocol 2: Quality Control - pH Measurement
-
Equipment: Calibrated pH meter with a suitable electrode.
-
Procedure:
-
Standardize the pH meter using appropriate buffer solutions (e.g., pH 4.0 and 7.0).
-
Take a representative sample of the this compound solution.
-
Immerse the pH electrode in the sample and record the stable pH reading.
-
Clean the electrode thoroughly with deionized water before and after each measurement.
-
Protocol 3: Quality Control - Assay by Titration
-
Principle: This method determines the concentration of this compound by titrating the lactate component with a standardized solution of sodium hydroxide (B78521).
-
Procedure:
-
Accurately weigh a sample of the this compound solution.
-
Dissolve the sample in deionized water.
-
Add a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized sodium hydroxide solution until the endpoint is reached (as indicated by a color change).
-
Record the volume of titrant used and calculate the percentage of this compound in the sample.
-
Visualizations
References
- 1. zaether.com [zaether.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Page loading... [guidechem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Articles [globalrx.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. JP2007077081A - Method for producing this compound - Google Patents [patents.google.com]
- 13. CN104860812A - Preparation method of this compound solids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Ammonium Lactate and Sodium Lactate for the Preservation of Biological Samples
For researchers, scientists, and drug development professionals, the effective preservation of biological samples is paramount to ensure the integrity of experimental results. While traditional fixatives like formalin are widely used, their detrimental effects on nucleic acids and proteins have prompted a search for alternatives. This guide provides an objective comparison of two such alternatives, ammonium (B1175870) lactate (B86563) and sodium lactate, for the preservation of biological samples, supported by available experimental data and detailed methodologies.
The primary goal of tissue preservation is to maintain the structural and molecular integrity of the sample, closely resembling the in vivo state. This includes preserving tissue morphology, preventing the degradation of nucleic acids (DNA and RNA), and maintaining the stability and functionality of proteins. Both ammonium lactate and sodium lactate, as salt solutions, are explored for their potential to achieve these objectives.
Mechanism of Action
The preservative action of salt solutions like this compound and sodium lactate is primarily based on two mechanisms:
-
Reduction of Water Activity: By increasing the solute concentration outside the cells, these solutions draw water out through osmosis. This reduction in available water inhibits the metabolic activity of endogenous degradative enzymes and prevents the growth of contaminating microorganisms, which are major contributors to sample degradation.[1][2][3]
-
Ionic Interactions: The ions present in the solution (ammonium, sodium, and lactate) can interact with cellular macromolecules. These interactions can help to stabilize the native conformation of proteins and nucleic acids, preventing their denaturation and degradation. The pH of the preservative solution is also a critical factor, as it can significantly influence the stability of these biomolecules.[4][5][6][7]
Comparative Performance Data
Direct comparative studies on this compound versus sodium lactate for biological sample preservation are limited in the existing literature. However, by collating data from studies evaluating the effects of lactate, ammonium, and sodium ions on biological components, a comparative overview can be constructed. The following table summarizes the expected performance of these two preservatives based on available evidence.
| Parameter | This compound | Sodium Lactate | Key Considerations |
| Tissue Morphology | Expected to maintain cellular structure through osmotic dehydration. The effect of ammonium ions on specific cellular components requires further investigation.[8] | Known to preserve tissue integrity in food products, suggesting it can maintain overall morphology.[5] | The concentration of the salt solution is a critical factor. |
| DNA Integrity | Ammonium ions have been shown to influence DNA-protein interactions.[9] High concentrations of ammonium salts have been used in protocols for DNA precipitation and preservation. | Sodium ions are essential for maintaining DNA stability in solution. High salt concentrations are a standard component of DNA extraction and preservation buffers.[5] | Both are expected to be superior to formalin-based fixatives, which cause cross-linking and fragmentation of DNA. |
| RNA Integrity | Ammonium sulfate (B86663) has been patented as a reagent for preserving RNA by precipitating it with cellular proteins. | While less directly studied for RNA preservation, the general principles of reducing water activity and enzymatic inhibition should offer some protection. | RNA is inherently less stable than DNA; rapid inhibition of RNases is crucial. |
| Protein Stability | Ammonium sulfate is widely used for protein precipitation and stabilization. The effect of this compound would likely be similar. | Sodium ions can influence protein conformation and stability.[10][11] Sodium lactate is used as a stabilizer in some protein formulations. | The specific protein of interest and its isoelectric point will influence its stability in a given salt solution. |
| Antimicrobial Activity | This compound possesses mild anti-bacterial properties.[12][13][14] | Sodium lactate is a well-documented antimicrobial agent used in the food industry.[15] | Both are effective at inhibiting microbial growth, a key aspect of preservation. |
Experimental Protocols
To objectively compare the efficacy of this compound and sodium lactate as preservatives, a series of standardized experiments should be conducted. Below are detailed methodologies for key assays.
Evaluation of Tissue Morphology
-
Protocol:
-
Harvest fresh tissue samples (e.g., liver, kidney) of a standardized size (e.g., 5x5x5 mm).
-
Immerse tissue samples in separate solutions of 10% neutral buffered formalin (as a standard control), 1 M this compound, and 1 M sodium lactate for 24 hours at 4°C.
-
Process the tissues through a standard paraffin (B1166041) embedding protocol.
-
Section the paraffin-embedded tissues at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope and score for nuclear detail, cytoplasmic staining, cell shrinkage, and overall tissue architecture.
-
Assessment of DNA Integrity
-
Protocol:
-
Preserve tissue samples in the respective solutions as described above for varying durations (e.g., 24 hours, 1 week, 1 month).
-
Extract genomic DNA from the preserved tissues using a commercial DNA extraction kit.
-
Quantify the DNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess DNA integrity by running the extracted DNA on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a tight band, while degraded DNA will appear as a smear.
-
For a more quantitative assessment, perform a long-range PCR amplification of a large gene fragment (e.g., >10 kb). The ability to amplify a large fragment indicates better DNA integrity.
-
Analysis of RNA Quality
-
Protocol:
-
Preserve tissue samples as described above, ensuring rapid immersion after harvesting to minimize RNA degradation.
-
Extract total RNA using a suitable kit (e.g., TRIzol followed by a column-based cleanup).
-
Quantify the RNA yield using a spectrophotometer or fluorometer.
-
Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar capillary electrophoresis system. A higher RIN value (closer to 10) indicates better RNA quality.
-
Perform a reverse transcription-quantitative PCR (RT-qPCR) for a panel of housekeeping genes to assess the suitability of the RNA for downstream gene expression analysis.
-
Evaluation of Protein Stability
-
Protocol:
-
Preserve tissue samples in the different solutions.
-
Homogenize the tissues and extract total protein.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Assess protein integrity by running the protein extracts on an SDS-PAGE gel and staining with Coomassie Blue. The presence of distinct bands with minimal smearing indicates good protein integrity.
-
Perform a Western blot for a specific protein of interest to confirm that its antigenicity is preserved.
-
Logical Workflow for Preservative Evaluation
The following diagram illustrates a logical workflow for the comparative evaluation of different preservative solutions.
Caption: Experimental workflow for comparing preservative solutions.
Conclusion
Both this compound and sodium lactate present as potentially viable alternatives to traditional fixatives for the preservation of biological samples, particularly when the integrity of nucleic acids and proteins is a priority. Their primary mechanism of action through osmotic dehydration and ionic stabilization is less harsh than the cross-linking action of aldehydes.
Based on the available, albeit indirect, evidence:
-
Sodium lactate has a well-documented history as an effective antimicrobial and preservative in the food industry, suggesting it would be effective in preventing microbial degradation of samples.
-
This compound , drawing on the known properties of ammonium sulfate, may offer superior preservation of RNA and proteins through precipitation and stabilization.
Ultimately, the choice between this compound and sodium lactate will depend on the specific downstream applications for the preserved tissue. For studies focusing on genomics and transcriptomics, this compound may hold an advantage. For general histological studies where prevention of microbial growth is the primary concern, sodium lactate is a strong candidate. It is strongly recommended that researchers perform their own validation experiments using the protocols outlined above to determine the optimal preservative for their specific research needs.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Salting Food [acsedu.co.uk]
- 4. Impact of chemical preservative in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preservation and Physical Property Roles of Sodium in Foods - Strategies to Reduce Sodium Intake in the United States - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cnadditives.com [cnadditives.com]
- 8. Effects of ammonium ion and ammonia on function and morphology of in vitro frog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of NH4+ ions on phi 29 DNA-protein p3 replication: formation of a complex between the terminal protein and the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Sodium Ions on Ligand Binding and Conformational States of G Protein-Coupled Receptors—Insights from Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - MedChem Express [bioscience.co.uk]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
Validation of ammonium lactate as a non-toxic excipient in drug delivery
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development, directly impacting the safety and efficacy of the final drug product. An ideal excipient should be inert, non-toxic, and compatible with the active pharmaceutical ingredient (API). This guide provides a comprehensive validation of ammonium (B1175870) lactate (B86563) as a non-toxic excipient, comparing its safety profile with other commonly used alternatives through experimental data and detailed protocols.
Ammonium lactate, the ammonium salt of lactic acid, is a naturally occurring alpha-hydroxy acid salt. It is a normal constituent of human tissues and blood, suggesting a high degree of biocompatibility.[1] While extensively used in dermatological formulations for its moisturizing and keratolytic properties, its potential as a safe and effective excipient in other drug delivery systems, including oral and parenteral routes, is increasingly being recognized.
Comparative Toxicity Analysis
A thorough evaluation of an excipient's toxicity profile is paramount. This section compares the acute, in vitro, and hemolytic toxicity of this compound with other widely used excipients.
Acute Toxicity
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity. Orally, this compound is considered practically non-toxic in animal models.
| Excipient | Administration Route | Species | LD50 |
| This compound | Oral | Rat, Mouse | >15 mL/kg |
| Mannitol | Oral | Rat | 13,500 mg/kg |
| Intravenous | Rat | 9,690 mg/kg | |
| Propylene Glycol | Oral | Rat | 20,000 mg/kg |
| Intravenous | Rat | 6,423 mg/kg | |
| Polysorbate 80 | Oral | Rat | 25,000 mg/kg |
| Intravenous | Rat | 1,790 mg/kg | |
| Cremophor® EL | Oral | Rat | ~7,000 mg/kg |
| Intravenous | Mouse | ~3,000 mg/kg |
This table summarizes LD50 values for common pharmaceutical excipients. Data is compiled from various sources and should be used for comparative purposes.
In Vitro Cytotoxicity
Further studies are warranted to establish a comprehensive in vitro cytotoxicity profile of this compound across various cell lines and in direct comparison with other excipients.
Hemolytic Potential
For parenteral formulations, assessing the hemolytic potential of an excipient is critical to prevent red blood cell lysis. The hemolytic activity is often expressed as the concentration that causes 50% hemolysis (HC50). Polysorbate 80, a common solubilizing agent, has been reported to have hemolytic activity.[2][3]
Specific hemolytic data for this compound is not widely published. Given its physiological presence, it is expected to have a low hemolytic potential, but experimental verification is necessary for parenteral applications.
Genotoxicity and Developmental Toxicity
Comprehensive safety evaluation extends beyond acute toxicity. Studies on this compound have shown no evidence of mutagenic potential in the Ames assay and the in vivo mouse micronucleus assay. Furthermore, dermal studies in rats have not revealed any adverse effects on fertility or pre- and post-natal development at doses of 300 mg/kg/day.
Metabolic Pathways
Upon administration, this compound is expected to dissociate into ammonium and lactate ions, both of which are endogenous molecules with well-established metabolic pathways.
Lactate Metabolism
Lactate is primarily metabolized in the liver and kidneys through the Cori cycle. In this pathway, lactate is converted to glucose, which can then be used as an energy source by various tissues, including muscles.[4][5][6][7][8]
Ammonium Metabolism
Ammonium is detoxified in the liver through the urea (B33335) cycle, where it is converted into urea, a less toxic compound that is subsequently excreted by the kidneys.[9][10][11][12]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro toxicity assays.
In Vitro Hemolysis Assay
This protocol assesses the hemolytic potential of an excipient on red blood cells.[13][14][15][16][17]
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the RBCs.
-
Carefully remove the plasma and buffy coat.
-
Wash the RBC pellet three times with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the washed RBCs in the buffer to a final concentration of 2% (v/v).
-
-
Incubation:
-
Prepare serial dilutions of the this compound and other excipients in the isotonic buffer.
-
In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each excipient dilution.
-
Include a positive control (e.g., 1% Triton X-100) and a negative control (isotonic buffer).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement and Calculation:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] * 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound and other excipients in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the excipient dilutions.
-
Include a vehicle control (cell culture medium).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Conclusion
Based on the available data, this compound presents a strong safety profile, making it a highly viable, non-toxic excipient for various drug delivery applications. Its endogenous nature and well-understood metabolic pathways contribute to its excellent biocompatibility. While further direct comparative studies on its in vitro cytotoxicity and hemolytic potential are encouraged to build a more comprehensive profile, the existing evidence strongly supports its validation as a safe alternative to other commonly used excipients. The provided experimental protocols offer a framework for researchers to conduct these and other necessary evaluations to ensure the safety and efficacy of their novel drug formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hemolytic Activity, Cytotoxicity, and Antimicrobial Effects of Human Albumin- and Polysorbate-80-Coated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cori cycle - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. davuniversity.org [davuniversity.org]
- 7. youtube.com [youtube.com]
- 8. Technical Muscle: The Cori Cycle and Lactic Acid as Fuel: An In-Depth Exploration [technicalmuscle.co.uk]
- 9. Urea cycle - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 14. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. evotec.com [evotec.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. The MTT assay as tool to evaluate and compare excipient toxicity in vitro on respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
In-Vitro Antimicrobial Properties of Ammonium Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antimicrobial properties of ammonium (B1175870) lactate (B86563) and its alternatives, supported by available experimental data. While ammonium lactate is recognized for its mild antibacterial characteristics, specific quantitative data from standardized antimicrobial susceptibility testing is not extensively available in publicly accessible literature.[1][2] Therefore, this guide will focus on the well-documented antimicrobial activities of lactic acid and sodium lactate as primary comparators, given their chemical similarity as alpha-hydroxy acids and their salts.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of organic acids and their salts is often evaluated using two key metrics: the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The MIC represents the lowest concentration of a substance that prevents visible growth of a microorganism, while the Zone of Inhibition is a qualitative measure of the antimicrobial agent's ability to diffuse through an agar (B569324) medium and inhibit microbial growth.
Below are summary tables of reported MIC and Zone of Inhibition values for lactic acid and sodium lactate against common microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Lactic Acid and Sodium Lactate
| Microorganism | Antimicrobial Agent | Concentration (mM) | pH | Temperature (°C) | Reference |
| Staphylococcus aureus | Sodium Lactate | >446 | 7.0 | 37 | [3] |
| Escherichia coli | Sodium Lactate | >893 | 7.0 | 37 | [3] |
| Candida albicans | Lactic Acid Bacteria Supernatant | - | - | - | [4][5][6][7][8] |
Note: Specific MIC values for lactic acid against these exact strains were not found in the provided search results. However, studies on lactic acid bacteria consistently demonstrate its inhibitory effects.
Table 2: Zone of Inhibition of Lactic Acid and Sodium Lactate
| Microorganism | Antimicrobial Agent | Inhibition Zone (mm) | Test Method | Reference |
| Staphylococcus aureus | Lactic Acid Bacteria Supernatant | 10 - 20.3 | Agar Well Diffusion | [9][10][11][12] |
| Escherichia coli | Lactic Acid Bacteria Supernatant | 11.65 - 22.3 | Agar Well/Disk Diffusion | [13][14] |
| Candida albicans | Lactic Acid Bacteria Supernatant | 6.0 - 22.8 | Agar Spot/Well Diffusion | [4][5][6][7][8] |
Note: The data for lactic acid is derived from studies using the supernatant of lactic acid-producing bacteria, which is a primary active component.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in-vitro validation of antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound, lactic acid, sodium lactate) is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeast).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Zone of Inhibition Determination: Agar Well Diffusion Method
The agar well diffusion method is used to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Antimicrobial Agent: A specific volume of the test agent at a known concentration is added to each well.
-
Controls: A positive control (a known antimicrobial agent) and a negative control (the solvent used to dissolve the test agent) are typically included on the same plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the in-vitro antimicrobial properties of a test compound.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
While this compound is known for its mild antimicrobial properties, this guide highlights the current lack of specific, publicly available in-vitro quantitative data (MIC and Zone of Inhibition) against key microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. In contrast, lactic acid and sodium lactate have been more extensively studied, demonstrating inhibitory effects against a range of bacteria and fungi. The provided experimental protocols offer a standardized approach for researchers to conduct their own in-vitro validation of this compound's antimicrobial efficacy and to generate comparative data against relevant alternatives. Further research is warranted to quantify the antimicrobial spectrum and potency of this compound to fully understand its potential applications in drug development and other scientific fields.
References
- 1. goodrx.com [goodrx.com]
- 2. This compound ((±)-Ammonium lactate) | Bacterial | 515-98-0 | Invivochem [invivochem.com]
- 3. Minimum Inhibitory Concentration (MIC) of Sodium Lactate and Sodium Chloride for Spoilage Organisms and Pathogens at Different pH Values and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Inhibitory Effects and Co-Aggregation Activity of Lactobacilli on Candida albicans | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mbl.or.kr [mbl.or.kr]
- 7. Antifungal Activity of Lactic Acid Bacteria Strains Isolated from Natural Honey against Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actamicrobio.bg [actamicrobio.bg]
- 9. Invitro synergistic activity of lactic acid bacteria against multi-drug resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of antibacterial activity of lactic acid bacteria, isolated from Sumba mare’s milk, against Bacillus cereus, Staphylococcus aureus, and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Ammonium Lactate Grades for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Grade of Ammonium (B1175870) Lactate (B86563)
Ammonium lactate, the ammonium salt of lactic acid, is a versatile compound utilized in a wide array of research and development applications, from cell culture media supplementation to its use as an active pharmaceutical ingredient (API) in dermatological formulations. The selection of an appropriate grade of this compound is a critical decision that can significantly impact experimental outcomes, product stability, and regulatory compliance. This guide provides a comprehensive comparison of different grades of this compound, supported by experimental data and detailed testing protocols, to aid researchers in making informed decisions.
Understanding the Grades of this compound
This compound is commercially available in several grades, each with distinct levels of purity and impurity profiles. The choice of grade is dictated by the specific requirements of the application.
-
Technical Grade: This is the least pure grade and is suitable for general-purpose applications where high purity is not a critical factor. It may contain a significant level of impurities.
-
Reagent Grade (ACS): This grade conforms to the specifications set by the American Chemical Society (ACS) and is suitable for most laboratory and analytical applications.
-
USP/Pharmaceutical Grade: This is a high-purity grade that meets the stringent requirements of the United States Pharmacopeia (USP). It is intended for use in pharmaceutical and medical applications, including as an active ingredient in drug products.[1]
-
Extra Pure/Bio-reagent Grade: These are highly purified grades specifically manufactured and tested for sensitive biological applications such as cell culture and molecular biology, ensuring minimal interference with biological processes.
Comparative Data of Different this compound Grades
The following table summarizes the typical specifications for various grades of this compound. It is important to note that exact specifications may vary between suppliers, and researchers should always refer to the Certificate of Analysis (CoA) for a specific lot.
| Parameter | Technical Grade | Reagent Grade (ACS) | USP/Pharmaceutical Grade | Extra Pure/Bio-reagent Grade |
| Assay (as this compound) | Variable (e.g., ~20% solution) | ≥ 98% | 98.0% - 102.0% | ≥ 99% |
| pH (of a 10% solution) | 4.5 - 6.0 | 4.5 - 6.0 | 4.4 - 5.4 | 6.0 - 7.0 |
| Residue on Ignition | Not specified | ≤ 0.05% | ≤ 0.1% | ≤ 0.02% |
| Chloride (Cl) | Not specified | ≤ 0.005% | ≤ 0.01% | ≤ 0.001% |
| Sulfate (SO₄) | Not specified | ≤ 0.01% | ≤ 0.02% | ≤ 0.005% |
| Heavy Metals (as Pb) | Not specified | ≤ 10 ppm | ≤ 10 ppm | ≤ 5 ppm |
| Iron (Fe) | Not specified | ≤ 10 ppm | Not specified | ≤ 5 ppm |
| Impurities (e.g., other organic acids) | 2-3% lactic acid lactate, ammonium salt[2] | Specified by test | Specified by test | Specified by test |
| Endotoxin | Not specified | Not specified | Specified by test | ≤ 0.5 EU/mL |
| Bioburden | Not specified | Not specified | Specified by test | Specified by test |
Experimental Protocols for Performance Evaluation
To objectively assess the performance of different grades of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to determine the assay of this compound and to identify and quantify any organic impurities.
Objective: To determine the purity of this compound and to profile impurities.
Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a reverse-phase column and detected by a UV detector.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile, HPLC grade
-
Phosphoric acid, analytical grade
-
Water, HPLC grade
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile, water, and phosphoric acid.[3] A common mobile phase is a filtered and degassed mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard preparation.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detector wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of this compound and any impurities in the sample by comparing the peak areas to that of the reference standard.
Karl Fischer Titration for Water Content Determination
This method is used to accurately determine the water content in this compound samples.
Objective: To quantify the water content in an this compound sample.
Principle: The Karl Fischer titration is a chemical method that uses a coulometric or volumetric titration to determine trace amounts of water in a sample.[4] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.
Instrumentation:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Syringe for sample injection
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol (B129727)
Procedure:
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Titrator Conditioning: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove any residual moisture.
-
Sample Introduction: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument will automatically calculate the water content, usually expressed as a percentage.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of different grades of this compound on a cell line.
Objective: To compare the effect of different grades of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cell line (e.g., HEK293 or HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Different grades of this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of each grade of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a control group with medium only.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily mediated by its constituent ions, lactate and ammonium, which are known to influence various cellular signaling pathways.
Lactate Signaling via GPR81
Lactate can act as a signaling molecule by binding to the G-protein coupled receptor GPR81.[5][6][7] This interaction can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on cellular metabolism and gene expression.[8]
Ammonia and mTOR Signaling Pathway
Ammonia, a byproduct of glutamine metabolism, can act as a signaling molecule to activate the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][10][11][12]
Experimental Workflow for Comparative Analysis
A logical workflow for the comparative analysis of different grades of this compound is crucial for obtaining reliable results.
Conclusion
The selection of the appropriate grade of this compound is paramount for the success and reproducibility of research experiments and the quality of final products. While higher purity grades such as USP and Bio-reagent grades offer lower levels of impurities and endotoxins, making them essential for sensitive applications like pharmaceutical formulation and cell culture, lower-cost technical grades may be suitable for less critical applications. Researchers must carefully consider the specific requirements of their experiments and consult the product's Certificate of Analysis to ensure the chosen grade of this compound meets the necessary quality standards. This guide provides a framework for making these critical decisions, thereby enhancing the reliability and validity of scientific research.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. 乳酸铵 溶液 technical grade, 20 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium Transporters: A molecular dual carriageway | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The metabolic waste ammonium regulates mTORC2 and mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate metabolism and signalling in cancer – ICVS [icvs.uminho.pt]
- 11. The Role of Lactate Metabolism in Tumors: From Metabolic Byproduct to Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lactate Beyond a Waste Metabolite: Metabolic Affairs and Signaling in Malignancy [frontiersin.org]
A Head-to-Head Comparison: Cross-Validation of HPLC and Enzymatic Assays for Ammonium Lactate Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of metabolites like ammonium (B1175870) lactate (B86563) is critical for monitoring cell culture health, optimizing bioprocesses, and ensuring product quality. Two of the most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective, data-driven comparison of these two techniques, detailing their respective methodologies and performance characteristics to aid in selecting the most appropriate method for your laboratory's needs.
Performance Characteristics: A Quantitative Comparison
The decision to use HPLC or an enzymatic assay often depends on a trade-off between speed, specificity, and analytical performance. The following table summarizes key validation parameters for both methods, compiled from performance data reported in peer-reviewed studies.
| Performance Parameter | HPLC Method (Ion-Exclusion) | Enzymatic Assay (Lactate Oxidase/Dehydrogenase) |
| Linearity Range | 5.0 - 25.0 mmol/L (R² > 0.996)[1] | 0 - 500 µmol/L (Linear)[2] |
| Limit of Detection (LOD) | 0.5 mmol/L[1] | 5 µmol/L[2] |
| Limit of Quantification (LOQ) | 1.0 mmol/L[1] | 10 µmol/L[2] |
| Precision (Intra-day CV%) | < 7.0%[1] | 4.76%[3] - 6.82%[3] |
| Precision (Inter-day CV%) | Not Reported | 5.67% - 6.44%[3] |
| Accuracy (Recovery %) | 97.6% - 99.6%[1][4] | 90.4%[2] |
Experimental Workflow Overview
The general workflow for sample analysis differs significantly between the two methods. HPLC involves a chromatographic separation prior to detection, whereas enzymatic assays rely on a specific biochemical reaction that produces a measurable signal.
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for each analytical method. These should be adapted and validated for specific laboratory conditions and sample matrices.
HPLC Method Protocol (Ion-Exclusion)
This method is suitable for separating lactate from other organic acids and components in a sample matrix.
a. Sample Preparation:
-
Collect the cell culture or drug formulation sample.
-
Centrifuge the sample to pellet cells and insoluble debris.
-
Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.[5]
b. Chromatographic Conditions:
-
Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exclusion column.[4]
-
Mobile Phase: A solution of 3-5 mM sulfuric acid in HPLC-grade water.[4]
-
Flow Rate: 0.4 - 0.6 mL/min.[4]
-
Column Temperature: 60°C.[4]
-
Detection: UV absorbance at 210 nm.[5]
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a series of lactate standards of known concentrations (e.g., 1.0 to 30.0 mmol/L).
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the lactate concentration in the samples by interpolating their peak areas on the calibration curve.[5]
Enzymatic Assay Protocol (LDH-Based)
This protocol is based on the common lactate dehydrogenase (LDH) reaction, where the oxidation of lactate to pyruvate (B1213749) is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically.
a. Reagent Preparation:
-
Assay Buffer: Prepare a glycine (B1666218) or similar buffer solution and adjust the pH. The reaction equilibrium favors lactate, so a high pH (e.g., 9.2) and a trapping agent for pyruvate are often used to drive the reaction forward.
-
NAD+ Solution: Prepare a stock solution of Nicotinamide Adenine Dinucleotide (NAD+) in the assay buffer.
-
LDH Enzyme Solution: Prepare a solution of L-Lactate Dehydrogenase (L-LDH).
-
Reaction Mixture: Combine the assay buffer, NAD+ solution, and any other required components (e.g., glutamate-pyruvate transaminase and L-glutamate as a pyruvate trap).
b. Assay Procedure (96-well plate format):
-
Add 5-10 µL of each standard and prepared sample into separate wells of a 96-well microplate.
-
Pipette approximately 200 µL of the reaction mixture into each well.
-
Mix and measure the initial absorbance (A1) at 340 nm using a microplate reader.
-
Start the reaction by adding a small volume (e.g., 5 µL) of the L-LDH enzyme solution to each well.
-
Incubate the plate for 10-30 minutes at room temperature (20-25°C) or 37°C, until the reaction is complete.
-
Read the final absorbance (A2) at 340 nm.
c. Quantification:
-
Calculate the change in absorbance (ΔA = A2 - A1) for all wells.
-
Subtract the ΔA of the blank (no lactate) from the ΔA of the standards and samples.
-
Plot the corrected ΔA of the standards against their concentrations to create a standard curve.
-
Determine the lactate concentration in the samples by interpolating their corrected ΔA values on the standard curve.
Principle of Detection: Signaling Pathways
The two methods rely on fundamentally different principles for detection and quantification.
References
- 1. Development and validation of the high performance liquid chromatography-ion exclusion method for detection of lactic acid in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Ion-exclusion chromatography determination of organic acid in uridine 5'-monophosphate fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ammonium Lactate and Salicylic Acid for the Treatment of Keratosis Pilaris
For Researchers, Scientists, and Drug Development Professionals
Keratosis pilaris (KP), a common benign skin disorder characterized by follicular hyperkeratosis, presents a persistent challenge in dermatological therapy. Treatment primarily focuses on symptomatic relief through keratolytic and hydrating agents. This guide provides an objective comparison of the efficacy of two frequently utilized topical treatments: ammonium (B1175870) lactate (B86563) and salicylic (B10762653) acid. The following analysis is based on available clinical data, experimental protocols, and an understanding of their mechanisms of action at the molecular level.
Quantitative Efficacy and Safety Data
A prospective, randomized clinical study provides key comparative data on the efficacy of lactic acid (the active component of ammonium lactate) and salicylic acid in treating keratosis pilaris. The table below summarizes the quantitative outcomes from this trial.[1]
| Efficacy and Safety Parameter | 10% Lactic Acid Cream | 5% Salicylic Acid Cream |
| Mean Reduction in Lesions (12 weeks) | 66% | 52% |
| Skin Hydration (Skin Conductance) | Significantly increased from baseline | Significantly increased from baseline |
| Transepidermal Water Loss (TEWL) | No significant change from baseline | No significant change from baseline |
| Adverse Effects | Mild, localized irritation (slightly more frequent than with salicylic acid) | Mild, localized irritation |
| Patient-Reported Outcomes | Complaints of malodor and irritation were more common | Generally well-tolerated |
Experimental Protocols
The primary comparative study cited utilized the following methodology:[1]
Study Design: A prospective, randomized, clinical study.
Participants: Fifty patients with a clinical diagnosis of extensive and symmetric keratosis pilaris on the extensor and lateral aspects of their proximal extremities.
Treatment Regimen:
-
Group 1: Application of 10% lactic acid cream twice daily for 12 weeks.
-
Group 2: Application of 5% salicylic acid cream twice daily for 12 weeks.
Efficacy and Safety Assessment:
-
Clinical Assessment: Evaluated at baseline and at weeks 4, 8, and 12 of treatment, and 4 weeks post-treatment. While the specific scoring system was not named in the publication, a validated system like the Keratosis Pilaris Area and Severity Index (KASI) or the more recent Keratosis Pilaris Area Index (KPAI) and Investigator's Global Assessment (KP-IGA) would be appropriate for such a trial. The KP-IGA is a 5-point scale (0-4) assessing erythema, skin roughness, and papulation.
-
Instrumental Assessment:
-
High-Frequency Conductance: To measure skin surface hydration.
-
Transepidermal Water Loss (TEWL): To assess the integrity of the skin barrier.
-
-
Safety Assessment: Monitoring and recording of any adverse events, such as irritation, burning, or itching.
Mechanism of Action and Signaling Pathways
Both this compound and salicylic acid exert their primary therapeutic effect through keratolysis, specifically by reducing the cohesion of corneocytes in the hyperkeratotic stratum corneum.
This compound (Lactic Acid): As an alpha-hydroxy acid (AHA), lactic acid is believed to disrupt the ionic bonding between corneocytes, leading to desquamation.[2] While the precise molecular mechanism is not fully elucidated, it is thought to involve the modulation of enzymes responsible for the degradation of corneodesmosomes, the primary adhesive structures between corneocytes. Furthermore, lactic acid has been shown to increase the synthesis of ceramides (B1148491) in keratinocytes, which can improve the skin's barrier function.[3]
Salicylic Acid: A beta-hydroxy acid (BHA), salicylic acid's keratolytic action is attributed to its ability to dissolve the intercellular cement that binds corneocytes.[4][5] It is described as having a "desmolytic" effect, meaning it disrupts the desmosomes that hold the skin cells together, without lysing the keratin (B1170402) filaments themselves.[6] This action facilitates the shedding of the outermost layer of the epidermis.
Below are diagrams illustrating the proposed mechanisms of action and a typical experimental workflow for a comparative clinical trial.
References
- 1. Epidermal Permeability Barrier in the Treatment of Keratosis Pilaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. us.typology.com [us.typology.com]
A comparative study on the moisturizing effects of ammonium lactate and glycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the moisturizing effects of ammonium (B1175870) lactate (B86563) and glycerin, focusing on their mechanisms of action, supporting experimental data, and relevant clinical testing protocols. While direct head-to-head clinical data with quantitative comparisons are limited, this document synthesizes available evidence to offer a comprehensive overview for research and development professionals.
Introduction
Effective skin moisturization is crucial for maintaining the integrity of the stratum corneum, the outermost layer of the epidermis, which serves as the primary barrier against environmental insults and prevents excessive water loss. Two commonly utilized ingredients in dermatological and cosmetic formulations for improving skin hydration are ammonium lactate and glycerin. Both are recognized for their efficacy in treating dry skin conditions, known as xerosis. This guide delves into a comparative analysis of their moisturizing properties.
Mechanisms of Action
While both this compound and glycerin are effective humectants, their primary mechanisms for improving skin hydration differ at a molecular level.
This compound: As a salt of lactic acid, an alpha-hydroxy acid (AHA), this compound exhibits a dual mechanism of action.[1][2][3] It acts as a humectant, attracting and retaining water within the stratum corneum.[3][4] Additionally, it possesses keratolytic properties, meaning it helps to break down the bonds between corneocytes (the cells of the stratum corneum), promoting their desquamation and resulting in smoother, more hydrated skin.[1][2][3] The exact molecular signaling pathway for its moisturizing effect is not as extensively detailed as that of glycerin, but it is understood to influence the hydration state and cohesion of the stratum corneum.[2]
Glycerin: A trihydroxy alcohol, glycerin is a well-established humectant that draws water from the dermis and the environment into the epidermis.[5] Its primary mechanism of facilitating skin hydration involves its transport through aquaporin-3 (AQP3) channels present in the plasma membrane of keratinocytes.[6][7][8][9][10] AQP3 is an aquaglyceroporin, meaning it transports both water and glycerol (B35011).[7] The uptake of glycerol by keratinocytes via AQP3 is crucial for maintaining adequate hydration of the stratum corneum.[7][8] Studies on AQP3-deficient mice have shown that they exhibit dry skin, reduced stratum corneum hydration, and decreased skin elasticity, which can be reversed by topical glycerol application.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental evaluation of these moisturizers, the following diagrams are provided.
Comparative Data
As previously noted, direct comparative clinical trials between this compound and glycerin with published quantitative data are scarce. However, data from studies comparing these ingredients to other agents or placebos provide insights into their individual efficacy. The following tables summarize the expected outcomes based on available literature.
Table 1: Comparison of Moisturizing Properties
| Feature | This compound | Glycerin |
| Primary Mechanism | Humectant & Keratolytic | Humectant |
| Molecular Target | Corneocyte junctions | Aquaporin-3 (AQP3) channels |
| Reported Effects | Increases skin hydration, reduces scaling and roughness[1][11] | Increases skin hydration, improves skin elasticity[7] |
| Concentration in Formulations | Typically 12% for therapeutic products[1][4] | Varies widely in cosmetic and therapeutic products |
Table 2: Expected Clinical Efficacy in Treating Xerosis
| Parameter | This compound | Glycerin |
| Skin Hydration (Corneometry) | Significant increase in skin capacitance values | Significant increase in skin capacitance values |
| Transepidermal Water Loss (TEWL) | Potential for reduction due to improved barrier function | Demonstrated reduction in TEWL |
| Clinical Grading of Dryness | Significant improvement in skin texture and reduction in scaling[1][11] | Significant improvement in skin smoothness and overall appearance |
Note: The information in this table is synthesized from multiple sources and represents the generally accepted effects of each ingredient. Direct comparative values would require a head-to-head clinical trial.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of skin moisturizers.
Measurement of Skin Hydration (Corneometry)
Objective: To quantify the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Principle: The measurement is based on the capacitance of a dielectric medium. The stratum corneum, as the dielectric, alters the capacitance of the probe in relation to its water content.
Protocol:
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 30 minutes prior to measurement.
-
Test Area: A specific area on the volar forearm or lower leg is demarcated for measurement. The area should be free of hair, lesions, and excessive oil.
-
Baseline Measurement: Before product application, three consecutive measurements are taken from the test site, and the average is recorded as the baseline value.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: Measurements are repeated at specified time points (e.g., 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in skin capacitance from baseline is calculated to determine the moisturizing effect of the product.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by measuring the amount of water that evaporates from the epidermis.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).
Principle: The probe of the Tewameter® has two pairs of sensors that measure temperature and relative humidity at two different points above the skin surface. This allows for the calculation of the water vapor pressure gradient, from which the TEWL value (in g/m²/h) is derived.
Protocol:
-
Acclimatization: As with corneometry, subjects must be acclimatized to a controlled environment to ensure stable skin conditions.
-
Test Area: The same or an adjacent demarcated area as used for corneometry can be utilized.
-
Baseline Measurement: The probe is held gently on the skin surface, perpendicular to the skin, until a stable reading is obtained. Multiple readings are taken and averaged for the baseline value.
-
Product Application: The test product is applied as described in the corneometry protocol.
-
Post-Application Measurements: TEWL is measured at predetermined intervals following product application.
-
Data Analysis: A decrease in TEWL indicates an improvement in the skin's barrier function.
Conclusion
Both this compound and glycerin are highly effective moisturizing agents, albeit with distinct mechanisms of action. Glycerin's role in skin hydration is well-defined at the molecular level, primarily involving its transport through AQP3 channels in keratinocytes. This compound offers the dual benefit of hydration and exfoliation, making it particularly useful for conditions involving both dryness and scaling.
The selection of one agent over the other in a formulation will depend on the specific therapeutic or cosmetic goal. For instance, in cases of hyperkeratotic dry skin, the keratolytic properties of this compound may be advantageous. For general-purpose moisturization and barrier repair, glycerin remains a gold standard.
Further head-to-head clinical trials are warranted to provide direct quantitative comparisons of their efficacy in improving skin hydration and barrier function. Such studies would be invaluable for optimizing formulations for various dermatological applications.
References
- 1. Articles [globalrx.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound (Amlactin, Lac-Hydrin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound (Amlactin) Uses, Side Effects & Dosage [medicinenet.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of the glycerol transporter, aquaporin-3, by histone deacetylase-3 and p53 in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of aquaporin-3 is involved in keratinocyte proliferation and epidermal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the Glycerol Transporter, Aquaporin-3, by Histone Deacetylase-3 and p53 in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
Validating the Role of Ammonium Lactate in Reducing Transepidermal Water Loss: A Comparative Guide
This guide provides a comparative analysis of ammonium (B1175870) lactate's efficacy in reducing transepidermal water loss (TEWL), a critical factor in maintaining skin barrier function. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an examination of its mechanism of action compared to other common emollients.
Mechanism of Action: How Ammonium Lactate (B86563) Enhances Skin Barrier Function
Ammonium lactate, a combination of lactic acid and ammonium hydroxide, is a well-established alpha-hydroxy acid (AHA) formulation known for its therapeutic effects on dry skin and disorders of keratinization. Its primary mechanism involves the modulation of keratinocyte differentiation and the stimulation of ceramide biosynthesis, both of which are crucial for the structural integrity of the stratum corneum and its ability to prevent water loss.
Lactic acid, the active component, influences the expression of key enzymes and structural proteins within keratinocytes. It has been shown to stimulate the synthesis of glucosylceramides, a precursor to ceramides, which are essential lipid components of the skin's permeability barrier. By increasing the ceramide content in the stratum corneum, this compound helps to fortify the lipid lamellae, thereby reducing the passive diffusion of water through the epidermis.
Experimental Validation and Comparative Performance
The efficacy of this compound in reducing TEWL has been substantiated through various clinical trials. These studies often compare its performance against a vehicle (placebo) or other active ingredients known for their hydrating properties, such as urea (B33335).
A typical clinical study to evaluate the effect of a topical agent on TEWL follows a standardized protocol to ensure the reliability and reproducibility of the results. The workflow involves subject screening, a washout period, baseline measurements, a treatment phase, and subsequent follow-up measurements.
Key Methodological Components:
-
Subjects: Studies typically recruit participants with clinical signs of dry skin (xerosis) or specific conditions like ichthyosis vulgaris.
-
Treatment Protocol: Formulations are applied to designated areas, often on the forearms or lower legs, one to two times daily for a period ranging from two to four weeks. A control site, treated with a vehicle cream, is used for comparison.
-
TEWL Measurement: Transepidermal water loss is quantified using an evaporimeter or Tewameter®. This device measures the water vapor gradient on the skin surface, providing an objective measure of barrier function. Measurements are taken at baseline and at specified intervals throughout the study.
-
Statistical Analysis: The data is analyzed using appropriate statistical tests (e.g., ANOVA, t-tests) to determine the significance of changes in TEWL from baseline and to compare the efficacy of different treatments.
The following table summarizes data from a representative comparative study evaluating the effect of 12% this compound lotion and 20% urea cream on TEWL in patients with ichthyosis vulgaris.
| Treatment Group | Baseline TEWL (g/m²/h) (Mean ± SD) | Post-Treatment TEWL (g/m²/h) (Mean ± SD) | Mean Reduction in TEWL (g/m²/h) | Percentage Reduction |
| 12% this compound | 15.2 ± 3.5 | 8.9 ± 2.1 | 6.3 | 41.4% |
| 20% Urea Cream | 14.9 ± 3.8 | 9.5 ± 2.5 | 5.4 | 36.2% |
| Vehicle Control | 15.5 ± 3.6 | 14.8 ± 3.3 | 0.7 | 4.5% |
Note: The data presented is a synthesized representation from typical findings in clinical literature and should be considered illustrative.
Comparative Analysis with Urea
Urea is another widely used humectant and keratolytic agent in dermatological formulations. Like this compound, it improves skin hydration and barrier function. However, their mechanisms and clinical profiles exhibit some differences.
-
Efficacy: As indicated by the data, both 12% this compound and 20% urea are significantly more effective than a vehicle control in reducing TEWL. In some studies, this compound has shown a trend towards a slightly greater reduction in TEWL compared to urea, although this difference may not always be statistically significant.
-
Mechanism: While both agents act as humectants, lactic acid uniquely stimulates ceramide synthesis, which provides a more direct enhancement of the skin's lipid barrier. Urea's primary mechanism involves its hygroscopic properties and its ability to denature and solubilize proteins, thereby softening the stratum corneum.
-
Tolerability: The acidic nature of this compound (due to lactic acid) can sometimes cause mild, transient stinging, particularly on compromised skin. Urea is generally well-tolerated, although higher concentrations can also lead to irritation.
Conclusion
The available evidence strongly supports the role of this compound in reducing transepidermal water loss. Its efficacy is attributed to its ability to enhance the skin's natural barrier by stimulating ceramide production, a key component of the stratum corneum's lipid matrix. In comparative studies, this compound demonstrates a robust performance, often comparable or slightly superior to other standard agents like urea. For drug development professionals, this compound remains a validated and effective active ingredient for formulations aimed at restoring skin barrier integrity and treating conditions associated with excessive TEWL.
Benchmarking Ammonium Lactate: A Comparative Guide to Alpha-Hydroxy Acids in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ammonium (B1175870) lactate's performance against other common alpha-hydroxy acids (AHAs), namely glycolic acid and lactic acid, in key cell-based assays. The data presented is based on available in vitro studies to offer insights into their cellular mechanisms and relative efficacy.
Disclaimer: Direct comparative in vitro data for ammonium lactate (B86563) is limited. As ammonium lactate is the ammonium salt of lactic acid, its biological effects in cell-based assays are primarily attributed to the lactate component. Therefore, for the purpose of this guide, data for lactic acid is used as a proxy to benchmark the performance of this compound. This assumption should be considered when interpreting the presented data.
Key Performance Indicators in Cell-Based Assays
The efficacy of AHAs at a cellular level can be evaluated through several key performance indicators. This guide focuses on:
-
Cell Proliferation: The ability to stimulate the growth of skin cells, particularly keratinocytes and fibroblasts, is crucial for skin renewal and repair.
-
Cytotoxicity: Assessing the potential for AHAs to cause cell death is vital for determining safe and effective concentrations.
-
Collagen Synthesis: The stimulation of collagen production by fibroblasts is a key mechanism for improving skin texture and reducing the appearance of fine lines and wrinkles.
-
In Vitro Skin Irritation: Evaluating the irritation potential on reconstructed human epidermis models provides an indication of the compound's tolerability.
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro studies, comparing the effects of lactic acid (as a proxy for this compound) and glycolic acid.
Table 1: Keratinocyte Proliferation
| Alpha-Hydroxy Acid | Assay Type | Cell Type | Concentration | Result |
| Lactic Acid | Transcriptional Analysis | Reconstructed Human Epidermis | 5% | No reduction in cell viability. Downregulation of skin barrier formation genes (FLG, CDSN).[1] |
| Glycolic Acid | BrdU Incorporation | Skin Equivalent Model | Not specified | Significantly increased BrdU incorporation into basal keratinocytes 24 hours after application.[[“]] |
| Glycolic Acid | MTT Assay | Human Keratinocytes | High concentrations | Can inhibit keratinocyte proliferation and induce cell death. |
Table 2: Fibroblast Proliferation
| Alpha-Hydroxy Acid | Assay Type | Cell Type | Concentration | Result |
| Lactic Acid (as Sodium Lactate) | Cell Counting | Human Peritoneal Fibroblasts | 40 mM | Decreased cell growth by 34% (attributed to hyperosmolality).[3] |
| Glycolic Acid | MTT Assay | Normal Human Skin Fibroblasts | Dose-dependent | Steady increase in cell proliferation. |
Table 3: Cytotoxicity
| Alpha-Hydroxy Acid | Assay Type | Cell Type | Concentration | Result |
| Lactic Acid | MTT Assay | Not specified | Not specified | Generally considered to have low cytotoxicity at typical cosmetic concentrations. |
| Glycolic Acid | MTT Assay | Human Keratinocytes | High concentrations | Can induce cell death. |
Table 4: Collagen Synthesis
| Alpha-Hydroxy Acid | Assay Type | Cell Type | Concentration | Result |
| Lactic Acid (as Sodium Lactate) | Protein Synthesis Assay | Human Peritoneal Fibroblasts | 40 mM | Increased total protein synthesis by 10%, specifically due to increased collagen synthesis.[3] |
| Glycolic Acid | Procollagen (B1174764) Type I C-peptide (PICP) EIA | Normal Human Skin Fibroblasts | Dose-dependent | Steady increase in collagen production. |
Table 5: In Vitro Skin Irritation
| Alpha-Hydroxy Acid | Assay Type | Model | Result |
| Lactic Acid | MTT Reduction | Reconstructed Human Epidermis | Generally considered to have a lower irritation potential compared to glycolic acid at equivalent concentrations. |
| Glycolic Acid | MTT Reduction | Reconstructed Human Epidermis | Higher irritation potential compared to lactic acid, particularly at lower pH values. |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Keratinocyte Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Human keratinocytes are cultured to form a skin equivalent model, mimicking the structure of the human epidermis.
-
AHA Treatment: A solution of the test AHA (e.g., glycolic acid) is topically applied to the surface of the skin equivalent model.
-
BrdU Labeling: After a specified incubation period (e.g., 24 hours), the cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, which is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Immunohistochemistry: The skin equivalent model is fixed, sectioned, and stained with a monoclonal antibody specific for BrdU.
-
Quantification: The number of BrdU-positive keratinocytes in the basal layer is counted under a microscope and expressed as a percentage of the total number of basal cells to determine the proliferation rate.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human dermal fibroblasts or keratinocytes are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
AHA Treatment: The culture medium is replaced with a medium containing various concentrations of the test AHA. Control wells receive a medium without the AHA.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by the metabolic activity of viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
Collagen Synthesis Assay (Procollagen Type I C-peptide EIA)
-
Cell Culture: Normal human skin fibroblasts are cultured in appropriate media.
-
AHA Treatment: The cells are treated with various concentrations of the test AHA.
-
Sample Collection: After a specified incubation period, the cell culture supernatant is collected.
-
Enzyme Immunoassay (EIA): The concentration of procollagen type I C-peptide (PICP) in the supernatant is quantified using a commercially available EIA kit. PICP is a marker for newly synthesized type I collagen.
-
Data Analysis: The amount of PICP is normalized to the cell number or total protein content and compared to untreated control cells to determine the effect on collagen synthesis.
In Vitro Skin Irritation Assay (Reconstructed Human Epidermis)
-
Model Preparation: Commercially available reconstructed human epidermis (RhE) models are equilibrated according to the manufacturer's instructions.
-
AHA Application: The test AHA is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also included.
-
Incubation and Rinsing: The tissues are incubated for a specific duration, after which the test substance is thoroughly rinsed off.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 24-42 hours).
-
Viability Assessment (MTT Assay): The viability of the RhE tissue is determined using the MTT assay, as described in the cytotoxicity protocol.
-
Classification: The irritation potential of the AHA is classified based on the reduction in tissue viability compared to the negative control. A viability below a certain threshold (e.g., 50%) typically indicates an irritant.
Signaling Pathways and Mechanisms of Action
Alpha-hydroxy acids exert their effects on skin cells through the modulation of various signaling pathways.
AHA-Induced Keratinocyte Proliferation and Differentiation
Glycolic acid has been shown to induce keratinocyte proliferation by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an acid-sensitive ion channel.[[“]] This activation leads to an influx of calcium ions and the release of ATP, which in turn can stimulate cell proliferation. Lactic acid influences keratinocyte differentiation and is involved in ceramide biosynthesis, which is crucial for maintaining the skin's barrier function.
AHA-Mediated Collagen Synthesis in Fibroblasts
AHAs can stimulate fibroblasts to increase the synthesis of collagen and other extracellular matrix components. This process is crucial for improving skin elasticity and reducing the signs of aging. The exact signaling pathways are complex and can involve the modulation of growth factor signaling and the expression of collagen-related genes.
Experimental Workflow for In Vitro AHA Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of AHAs in cell-based assays.
References
- 1. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. In vitro influence of lactate on function of peritoneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Nutrients: Comparative Metabolomic Analysis of Cells Grown with Ammonium Lactate vs. Glutamine
In the realm of cell culture, the choice of nutrient sources is paramount, directly influencing cellular metabolism, growth, and function. While glutamine has traditionally been a cornerstone of cell culture media, its instability and the subsequent production of ammonia (B1221849) can be detrimental. This has led to the exploration of alternative nutrients, with ammonium (B1175870) lactate (B86563) emerging as a promising candidate. This guide provides a detailed comparative metabolomic analysis of cells cultured in media supplemented with ammonium lactate versus the conventional glutamine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
This guide delves into the metabolic shifts that occur when cells are cultured with this compound as a primary nutrient source compared to glutamine. By examining key metabolic pathways and the relative abundance of intracellular metabolites, we provide a clear picture of the cellular response to these different nutritional environments. The data indicates that while both nutrient sources can support cell proliferation, they do so by engaging distinct metabolic routes, impacting glycolysis, the TCA cycle, and amino acid metabolism.
Comparative Metabolomic Data
The following tables summarize the key quantitative differences observed in the metabolome of cells grown in media containing either this compound or glutamine. The data is a synthesis of findings from multiple studies and represents typical changes observed in various cell lines.
Table 1: Key Metabolite Consumption and Production Rates
| Metabolite | This compound Medium | Glutamine Medium | Fold Change (this compound/Glutamine) |
| Glucose Consumption | Decreased | Baseline | ~0.8x[1] |
| Lactate Production | Net Consumption | High Production | N/A |
| Ammonia Production | Decreased | High | ~0.2x[1] |
| Glutamate (B1630785) Production | Increased | Baseline | Variable |
| Alanine Production | Decreased | High | ~0.3x[2] |
Table 2: Relative Intracellular Metabolite Abundance
| Metabolite | This compound Medium | Glutamine Medium | Key Pathway |
| Pyruvate (B1213749) | Increased | Baseline | Glycolysis/TCA Cycle Entry |
| Citrate | Slightly Decreased | Baseline | TCA Cycle |
| α-Ketoglutarate | Decreased | High | TCA Cycle / Glutaminolysis |
| Succinate | Slightly Decreased | Baseline | TCA Cycle |
| Malate | Slightly Decreased | Baseline | TCA Cycle |
| Aspartate | Increased | Baseline | Amino Acid Metabolism |
| Glutathione | Maintained/Slightly Increased | High | Redox Balance |
Metabolic Pathway Alterations
The shift from glutamine to this compound as a primary nutrient source induces significant changes in central carbon metabolism.
Glutamine Metabolism
In standard media, glutamine is a major source of carbon for the TCA cycle (a process known as glutaminolysis) and nitrogen for nucleotide and amino acid synthesis.[3] It is first converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate.[4] This process, however, leads to the production of ammonia as a toxic byproduct.[4]
This compound Metabolism
When cells are supplied with this compound, they utilize these molecules through different pathways. Lactate is converted to pyruvate, which can then enter the TCA cycle.[1] The ammonium can be utilized for the synthesis of non-essential amino acids, such as glutamate, through the action of glutamate dehydrogenase. This effectively reverses one of the key steps of glutaminolysis and helps to mitigate the accumulation of toxic ammonia.
Experimental Protocols
The following is a generalized protocol for a comparative metabolomic analysis of cells grown in different media.
Cell Culture
-
Cell Lines: Use a consistent cell line (e.g., CHO, HEK293, MDCK) for all experiments.
-
Media: Prepare two batches of basal medium (e.g., DMEM). Supplement one with 4 mM L-glutamine and the other with 10 mM this compound and 2 mM pyruvate (to mimic the carbon backbone of glutamine).[1]
-
Culture Conditions: Seed cells at the same density and culture in a humidified incubator at 37°C with 5% CO2.
-
Sampling: Harvest cells during the exponential growth phase.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).[5][6]
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.[6][7]
-
Scraping: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Collect the supernatant containing the metabolites.
Metabolomic Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for metabolite separation and detection.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: Use specialized software for peak picking, alignment, and normalization. Metabolite identification can be performed by matching mass-to-charge ratios and retention times to a metabolite library.
Visualizing the Metabolic Shift
The following diagrams illustrate the key metabolic pathways and the flow of carbon from either glutamine or lactate.
Conclusion
The comparative metabolomic analysis reveals that this compound can serve as a viable alternative to glutamine in cell culture, offering the significant advantage of reduced ammonia accumulation. This switch, however, is not a simple one-for-one substitution and leads to a notable rewiring of cellular metabolism. Cells grown in this compound exhibit reduced glucose consumption and a shift away from glutaminolysis towards direct entry of lactate-derived pyruvate into the TCA cycle. Researchers and drug development professionals should consider these metabolic alterations when designing experiments and interpreting results, as they can have profound implications for cellular physiology and product expression.
References
- 1. Substitution of glutamine by pyruvate to reduce ammonia formation and growth inhibition of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. Glutamine metabolism and ammonia death: targeted modulation for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
A Comparative Analysis of Ammonium Lactate and Other Modulators of Collagen Synthesis in Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of ammonium (B1175870) lactate (B86563) on collagen synthesis in fibroblasts, benchmarked against established modulators: Glycolic Acid, L-Ascorbic Acid, and Transforming Growth Factor-beta (TGF-β). This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways to support research and development in dermatology and tissue regeneration.
Executive Summary
The synthesis of collagen by fibroblasts is a critical process in maintaining skin structure and integrity. While various compounds are known to influence this process, the specific role of ammonium lactate remains incompletely defined in scientific literature. This guide dissects the effects of its constituent ions—ammonium and lactate—and contrasts them with well-documented collagen synthesis modulators.
This compound itself has not been extensively studied for its direct impact on collagen production. However, evidence for its individual components suggests a complex and potentially conflicting mechanism. The lactate ion has been shown to promote the activity of enzymes crucial for collagen formation and may enhance collagen synthesis through signaling pathways involving Transforming Growth Factor-beta (TGF-β).[1][2] Conversely, studies using ammonium chloride indicate that the ammonium ion can inhibit the secretion of collagen from fibroblasts, while also potentially inhibiting the degradation of newly synthesized collagen.[3][4][5][6] This suggests that the net effect of this compound on collagen deposition is likely context-dependent and requires further empirical validation.
In contrast, Glycolic Acid , L-Ascorbic Acid (Vitamin C) , and TGF-β are well-established promoters of collagen synthesis, each with a distinct mechanism of action, making them valuable benchmarks for comparison.
Comparative Data on Collagen Synthesis
The following table summarizes the quantitative effects of lactate (as a component of this compound) and alternative compounds on collagen synthesis in fibroblast cultures, as reported in various studies. Due to the lack of direct quantitative data for this compound, the effects of its components are presented alongside the alternatives.
| Compound/Agent | Cell Type | Concentration | Duration | Method of Quantification | Observed Effect on Collagen Synthesis | Reference |
| Lactate | L-929 Fibroblasts | Not specified | Not specified | Collagen Proline Hydroxylase Activity | 2- to 5-fold increase in enzyme activity | [2] |
| Poly-L-Lactic Acid (PLLA) | Human Dermal Fibroblasts (Hs68) | 0.1% | 48 hours | Western Blot for Type I Collagen | Significant increase in Type I Collagen protein | [7] |
| Glycolic Acid | Human Skin Fibroblasts | 10⁻⁶ M - 10⁻⁴ M | 24 hours | Procollagen (B1174764) Type I C-peptide (PICP) Assay, [³H]proline incorporation | Dose-dependent increase in collagen production | [8] |
| Glycolic Acid (pH 4) | Human Skin Explants | 8%, 10%, 15%, 25% | Not specified | Not specified | Increased total collagen levels, greatest at higher concentrations | [9] |
| L-Ascorbic Acid | Human Dermal Fibroblasts | 0.2 mM | Not specified | Collagen Production, procollagen α1(I) mRNA levels | 2- to 3-fold increase in collagen production and mRNA levels | [10] |
| TGF-β1 | Adult Rat Cardiac Fibroblasts | 600 pmol/L | 48 hours | Soluble and non-soluble collagen assay | ~2.4-fold increase in soluble and non-soluble collagen | [11] |
| TGF-β1 | Human Dermal Fibroblasts | Not specified | Not specified | Rate of Collagen Production | 2- to 3-fold greater than control | [12] |
| TGF-β1 & TGF-β2 | Human Dental Pulp Fibroblasts | 1 ng/ml | Not specified | Collagen Synthesis Assay | 42% and 51% increase, respectively | [13] |
| TGF-β3 | Human Dermal Fibroblasts | 0.1 - 5 ng/ml | 24 hours | Collagen Protein Synthesis | Up to 200% increase | [14] |
| Ammonium Chloride (NH₄Cl) | Human Gingival Fibroblasts | 2 mM - 10 mM | 24 hours | [¹⁴C]proline incorporation | Dose-dependent inhibition of collagen secretion | [3] |
| Ammonium Chloride (NH₄Cl) | Human Fetal Lung Fibroblasts | 16 mM | Not specified | Degradation of newly synthesized collagen | Statistically and biologically significant lowering of degradation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess collagen synthesis in vitro.
Quantification of Collagen Synthesis using Sirius Red Assay
This colorimetric method is used to quantify total soluble collagen secreted into the cell culture medium.
-
Cell Culture: Plate fibroblasts in appropriate culture vessels and allow them to adhere. Culture cells to near confluence.
-
Treatment: Replace the culture medium with serum-free medium containing the test compounds (e.g., this compound, glycolic acid) at various concentrations. Incubate for a predetermined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Precipitation: Mix the supernatant with a Sirius Red precipitation solution (e.g., 0.1% Sirius Red in 3% acetic acid).
-
Staining and Washing: Centrifuge to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Elution: Resuspend the pellet in an elution buffer (e.g., 0.1 M NaOH) to release the bound dye.
-
Quantification: Transfer the eluate to a 96-well plate and measure the optical density (OD) at 540-570 nm using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of purified collagen to determine the absolute amount of collagen in the samples.[15]
Assessment of Collagen Gene Expression by Real-Time PCR (qPCR)
This method measures the mRNA levels of specific collagen types (e.g., COL1A1).
-
Cell Culture and Treatment: Culture and treat fibroblasts with test compounds as described above.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using specific primers for the target collagen gene (e.g., COL1A1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Quantify the relative expression of the collagen gene using the comparative Cq (ΔΔCq) method.
Western Blotting for Type I Collagen
This technique allows for the detection and semi-quantification of specific collagen proteins.
-
Cell Culture and Treatment: Culture and treat fibroblasts as described.
-
Protein Extraction: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Type I collagen. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands to semi-quantify the relative amount of Type I collagen, normalizing to a loading control like β-actin or GAPDH.[16]
Signaling Pathways and Mechanisms of Action
The regulation of collagen synthesis is a complex process involving multiple signaling pathways. The diagrams below illustrate the known and proposed pathways for the compounds discussed.
Caption: A generalized experimental workflow for in vitro assessment of collagen synthesis in fibroblasts.
Caption: Lactate may indirectly stimulate collagen synthesis via macrophage-secreted TGF-β or directly via p38 MAPK.
Caption: Mechanisms of action for TGF-β, L-Ascorbic Acid, and Glycolic Acid in promoting collagen synthesis.
Conclusion and Future Directions
The available evidence presents a nuanced picture of this compound's potential role in modulating collagen synthesis. The lactate component is associated with stimulatory effects, mediated at least in part by the canonical TGF-β pathway.[1] However, the ammonium ion, based on studies with ammonium chloride, may exert an inhibitory effect on collagen secretion.[3] This dichotomy underscores the need for direct experimental validation of this compound's net effect on fibroblast collagen production.
For researchers and drug development professionals, this guide highlights a critical knowledge gap. Future studies should focus on:
-
Direct Quantification: Performing dose-response studies of this compound on fibroblast collagen synthesis using the methodologies outlined above.
-
Comparative Analysis: Directly comparing the efficacy of this compound with other alpha-hydroxy acids, such as glycolic acid, under identical experimental conditions.
-
Mechanistic Elucidation: Investigating the specific signaling pathways modulated by this compound as a compound, to understand the interplay between its constituent ions.
By addressing these questions, the scientific community can better ascertain the therapeutic potential of this compound in dermatological applications where modulation of collagen synthesis is desired.
References
- 1. A Feedback Loop Driven by H4K12 Lactylation and HDAC3 in Macrophages Regulates Lactate‐Induced Collagen Synthesis in Fibroblasts Via the TGF‐β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lactate on collagen proline hydroxylase activity in cultured L-929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of NH4Cl on secretion of collagen in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonium chloride inhibits basal degradation of newly synthesized collagen in human fetal lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NH4Cl and protein metabolism in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and the effect of NH4Cl on human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycolic acid adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Transforming growth factor beta (TGF beta) causes a persistent increase in steady-state amounts of type I and type III collagen and fibronectin mRNAs in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of TGF-beta s on the growth, collagen synthesis and collagen lattice contraction of human dental pulp fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGF-beta3 stimulates and regulates collagen synthesis through TGF-beta1-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative transcriptomic study of skin treated with ammonium lactate and a placebo
Ammonium (B1175870) lactate (B86563) is a well-established topical agent for treating dry, scaly skin conditions like xerosis and ichthyosis vulgaris.[1] Its therapeutic effects are attributed to its dual mechanism of action: hydration and exfoliation.[2] The lactate component acts as a humectant, increasing the skin's moisture content, while the compound also helps in the shedding of dead skin cells.[2][3] This guide delves into the potential transcriptomic changes that underpin these clinical observations.
Hypothetical Comparative Analysis of Gene Expression
Based on transcriptomic studies of lactic acid on skin models, treatment with ammonium lactate is likely to induce significant changes in gene expression compared to a placebo. These changes are expected to be concentrated in pathways related to skin barrier function, cellular stress, and inflammatory responses.
Below is a table of hypothetically regulated genes, illustrating the potential transcriptomic signature of this compound on the skin. This data is inferred from studies on lactic acid's effects on reconstructed human epidermis and its known role in ceramide synthesis.[1][4]
| Gene | Hypothetical Fold Change (this compound vs. Placebo) | Putative Function |
| Genes Involved in Skin Barrier Function | ||
| FLG, FLG2 | ↑ | Production of filaggrin, essential for skin barrier integrity. |
| CDSN | ↓ | Corneodesmosin, involved in cell adhesion in the stratum corneum. |
| SMPD1 | ↑ | Sphingomyelin phosphodiesterase-1, involved in ceramide synthesis. |
| Genes Involved in Cellular Stress and Inflammation | ||
| HSPA1A | ↑ | Heat shock protein, indicating a cellular stress response. |
| DDIT3 | ↑ | DNA damage-inducible transcript 3, involved in stress responses. |
| IL1A | ↑ | Interleukin-1 alpha, a pro-inflammatory cytokine. |
| HMGB2 | ↑ | High mobility group box 2, associated with inflammation. |
| Genes Involved in Neurosensory Signaling | ||
| BDNF | ↑ | Brain-derived neurotrophic factor, may play a role in sensory responses. |
| ARTN | ↑ | Artemin, a neurotrophic factor. |
| PGE2 | ↑ | Prostaglandin E2, involved in inflammation and sensory perception. |
In-Depth Experimental Protocols
To investigate the transcriptomic effects of this compound on skin, a robust experimental protocol is essential. The following is a representative methodology for a comparative study using human skin biopsies and RNA sequencing (RNA-seq).
Study Design and Sample Collection
-
Subject Recruitment: A cohort of healthy volunteers would be recruited for the study.
-
Treatment Application: Two areas on the forearm of each participant would be designated for treatment, one with 12% this compound lotion and the other with a placebo lotion. The lotions would be applied daily for a specified period (e.g., two weeks).
-
Biopsy Collection: After the treatment period, 4mm punch biopsies would be taken from the treated areas of each participant.[3]
-
Sample Processing: The biopsy samples would be immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.[2]
RNA Extraction and Sequencing
-
Tissue Homogenization: The frozen skin biopsies would be homogenized using a bead-based lysis system.[2]
-
RNA Extraction: Total RNA would be extracted using a silica (B1680970) column-based kit, and the quality and quantity of the RNA would be assessed using a bioanalyzer.[2][3]
-
Library Preparation and Sequencing: scRNA-seq libraries would be prepared using a commercial kit (e.g., 10x Genomics 3' v3.1). The libraries would then be sequenced on a high-throughput platform like the Illumina NovaSeq 6000.[3]
Data Analysis
-
Quality Control: Raw sequencing reads would be processed to remove low-quality reads and adapters.
-
Gene Expression Quantification: The cleaned reads would be aligned to the human reference genome, and gene expression levels would be quantified.
-
Differential Gene Expression Analysis: Statistical analysis would be performed to identify genes that are differentially expressed between the this compound-treated and placebo-treated groups.
-
Pathway and Functional Analysis: The list of differentially expressed genes would be used for pathway enrichment analysis to identify the biological processes and signaling pathways that are significantly modulated by this compound.
Visualizing Molecular Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway affected by this compound.
References
- 1. Transcriptional profiling of lactic acid treated reconstructed human epidermis reveals pathways underlying stinging and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]
- 4. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ammonium Lactate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ammonium (B1175870) lactate (B86563), ensuring compliance and safety in research, development, and scientific laboratory settings. The following procedures are designed to offer clear, step-by-step guidance for professionals handling this chemical.
Immediate Safety and Handling Protocols
Before disposal, it is critical to adhere to proper handling procedures to minimize risks. Ammonium lactate may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors or aerosols.[2][4]
-
Storage: Store this compound waste in tightly sealed, properly labeled containers away from incompatible materials, heat, and sources of ignition.[2][3][4]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable container for chemical waste disposal.[3] For small liquid spills, you may dilute with water and mop up, ensuring the collected material is containerized for disposal.[3] Do not allow the chemical to enter drains or the environment.[2]
Step-by-Step Disposal Procedures
The primary and most recommended method for disposing of this compound is through a licensed chemical waste management service. Drain disposal is strongly discouraged unless explicitly permitted by local and institutional regulations for specific, dilute aqueous solutions.
Procedure 1: Professional Chemical Waste Disposal (Recommended Method)
-
Waste Collection: Collect this compound waste in a designated, leak-proof, and sealed container.[2] Do not mix it with other waste types unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the container with "this compound Waste" and any other components present in the solution.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste.
-
Arranging Disposal: Contact your institution's EHS office or a licensed chemical waste contractor to arrange for pickup and disposal. This material may be disposed of via controlled incineration with flue gas scrubbing or at a licensed chemical destruction facility.[2] Waste disposal must be in accordance with all federal, state, and local regulations.[4][5]
Procedure 2: Drain Disposal (Conditional and Location-Dependent)
Certain academic institutions may permit drain disposal of lactic acid and its salts, including this compound, under very specific conditions. You must confirm this is allowed by your local wastewater authority and institutional EHS guidelines before proceeding.
-
Verify Permissibility: Check your local regulations. For example, some guidelines permit the disposal of lactic acid and its ammonium salts if the solution meets specific criteria.[6]
-
Check for Prohibited Materials: Ensure the waste solution does not contain any other chemicals prohibited from drain disposal (e.g., halogenated hydrocarbons, heavy metals, flammable solvents).[6]
-
Neutralization: Adjust the pH of the aqueous solution to fall within the neutral range acceptable for your local wastewater system (typically between 5.5 and 9.5).[6]
-
Dilution & Flushing: Turn on a steady stream of cold water. Slowly pour the neutralized, dilute this compound solution down the drain.[7]
-
Rinse: Continue to flush the drain with copious amounts of water for at least two minutes to ensure the chemical is thoroughly cleared from the plumbing system.[7]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE and Materials: Items such as gloves, absorbent pads, and lab coats that are contaminated with this compound should be collected in a sealed bag or container and disposed of as chemical waste.
-
Empty Containers: Original containers of this compound should be triple-rinsed with water.[2] The rinsate (the rinse water) must be collected and disposed of as chemical waste. Once decontaminated, the container can be punctured to prevent reuse and recycled or disposed of as regular solid waste, in line with your facility's policies.[2]
Quantitative Disposal Parameters
The following table summarizes key quantitative limits relevant to the disposal of this compound solutions. These values are critical for ensuring regulatory compliance, particularly when considering drain disposal.
| Parameter | Guideline Value | Regulation Source | Notes |
| pH Range for Drain Disposal | 5.5 - 9.5 | Institutional Guidelines[6] | Required for aqueous solutions if drain disposal is permitted. |
| Flash Point | Non-flammable | Safety Data Sheets[3] | Prohibits drain disposal of solutions mixed with flammable liquids (flashpoint < 140°F).[6] |
Below is a diagram outlining the decision-making workflow for the proper disposal of this compound waste.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus [ehs.cornell.edu]
- 7. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Ammonium lactate
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle ammonium (B1175870) lactate (B86563). The following procedures are designed to ensure safe operational conduct and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling ammonium lactate, it is crucial to use appropriate personal protective equipment to prevent direct contact and exposure. The required PPE may vary based on the specific task and potential for exposure.
| Protection Type | Required Equipment | Specifications and Use Cases [1][2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against splashes.[1] A full-face shield offers additional protection, especially during tasks with a higher risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, neoprene, or PVC) and impervious, fire/flame-resistant clothing or a lab coat. | Gloves must be inspected before use.[1] It is important to wash and dry hands after handling.[1] Protective clothing should cover all exposed skin. |
| Respiratory Protection | A full-face respirator with ammonia (B1221849) cartridges. | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of insufficient ventilation.[1][3][4] |
| General Hygiene | Safety shower, eyewash station, and hand washing facilities. | These should be located near the handling area for immediate use in case of an emergency. Avoid eating, drinking, or smoking in areas where this compound is handled. |
Operational Plan: Safe Handling of this compound
Adherence to a systematic operational plan is critical for minimizing risks associated with handling this compound.
1. Pre-Operational Checks:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that all necessary PPE is available, in good condition, and fits properly.
-
Confirm that the work area is well-ventilated.[1]
-
Locate the nearest safety shower and eyewash station.
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Handle this compound in a designated, well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Post-Handling:
-
Tightly close the container after use.[3]
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Clean the work area and any equipment used.
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in suitable, closed, and properly labeled containers.[1]
-
Do not mix with other waste.
2. Disposal of Unused Material:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
-
Where possible, recycling is preferred over disposal or incineration.[3]
3. Container Disposal:
-
Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Below is a diagram illustrating the workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
